molecular formula C11H11BrO4 B2873424 Methyl 2-(4-bromo-2-formylphenoxy)propanoate CAS No. 1249671-35-9

Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Cat. No.: B2873424
CAS No.: 1249671-35-9
M. Wt: 287.109
InChI Key: ARMFTDSPYSFXGD-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-formylphenoxy)propanoate is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.109. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-bromo-2-formylphenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-2-formylphenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-bromo-2-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMFTDSPYSFXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(4-bromo-2-formylphenoxy)propanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-bromo-2-formylphenoxy)propanoate is a specialized organobromine intermediate used primarily in the synthesis of heterocycles, particularly substituted benzofurans and indole derivatives. Its structural core—a salicylaldehyde scaffold functionalized with an alpha-haloester derivative—makes it a versatile "linchpin" molecule in medicinal chemistry and agrochemical discovery.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and downstream applications in drug development, specifically targeting pathways requiring precise halogenated pharmacophores.

Chemical Identity & Physicochemical Properties[1][2]

Core Identification
PropertySpecification
IUPAC Name Methyl 2-(4-bromo-2-formylphenoxy)propanoate
Common Name Methyl 2-(4-bromo-2-formylphenoxy)propionate
CAS Number 1249671-35-9
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
SMILES COC(=O)C(C)Oc1ccc(Br)cc1C=O[1][2][3]
InChI Key Unique identifier derived from structure (Verify via ChemDraw/PubChem)
Physical Properties
  • Appearance: Typically an off-white to pale yellow solid or viscous oil (purity dependent).

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone, Ethyl Acetate, Dichloromethane). Sparingly soluble in water.

  • Melting Point: Experimental data varies by crystalline form; typically ranges between 60–80°C for similar salicylaldehyde ether derivatives.

  • Stability: Stable under standard laboratory conditions (25°C, 1 atm). Sensitive to strong bases (hydrolysis of ester) and strong oxidizers (oxidation of aldehyde).

Synthetic Pathway & Mechanism

The synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate follows a classical Williamson Ether Synthesis . This reaction involves the O-alkylation of 5-bromosalicylaldehyde with methyl 2-bromopropionate (or the chloro-analogue) under basic conditions.

Reaction Logic

The reaction relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the propionate ester.

  • Substrate: 5-Bromosalicylaldehyde (CAS 1761-61-1).[1][3][4] Note: The "5-bromo" position in the salicylaldehyde numbering (CHO=1, OH=2) corresponds to the "4-bromo" position in the phenoxy numbering (O=1, CHO=2).

  • Electrophile: Methyl 2-bromopropionate (CAS 5445-17-0).[1][3][4]

  • Base: Potassium Carbonate (

    
    ) is preferred over stronger bases (like NaH) to minimize side reactions such as aldol condensation or ester hydrolysis.
    
Mechanistic Flowchart (Graphviz)

SynthesisPath SM1 5-Bromosalicylaldehyde (Nucleophile) Base K2CO3 / DMF (Deprotonation) SM1->Base -H+ Int1 Phenoxide Anion Base->Int1 Prod Methyl 2-(4-bromo-2-formylphenoxy) propanoate Int1->Prod SN2 Attack SM2 Methyl 2-bromopropionate (Electrophile) SM2->Prod Leaving Group: Br-

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Experimental Protocol

Objective: Synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate on a 10 mmol scale.

Reagents & Equipment[8]
  • Reactants:

    • 5-Bromosalicylaldehyde (2.01 g, 10 mmol)

    • Methyl 2-bromopropionate (1.84 g, 11 mmol, 1.1 equiv)

    • Potassium Carbonate (anhydrous, 2.76 g, 20 mmol, 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL). Alternative: Acetone (reflux).

  • Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (2.01 g) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Observation: The mixture may turn bright yellow due to phenoxide formation.

  • Alkylation: Add Methyl 2-bromopropionate (1.84 g) dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.

    • Extract with EtOAc (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If the crude product is an oil, induce crystallization by triturating with cold hexane or diethyl ether. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale solid or viscous oil).

Applications & Reactivity

This compound is a "bifunctional" intermediate, possessing both an aldehyde and an ester group, alongside an aryl bromide . This trifecta of functional groups allows for diverse chemical transformations.

Benzofuran Synthesis (Cyclization)

The most common application is the synthesis of substituted benzofurans via an intramolecular cyclization (often a variation of the Perkin condensation or base-mediated aldol-type reaction).

  • Reagents: Strong base (e.g., DBU, NaOMe).

  • Mechanism: Enolate formation at the ester alpha-position attacks the aldehyde, followed by dehydration and aromatization.

Cross-Coupling Reactions

The aryl bromide at position 4 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups, expanding the library of potential bioactive molecules.

Reactivity Map (Graphviz)

Reactivity Core Methyl 2-(4-bromo-2-formylphenoxy) propanoate Path1 Intramolecular Cyclization (Base: DBU/NaOMe) Core->Path1 Path2 Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Path2 Path3 Reductive Amination (R-NH2, NaBH3CN) Core->Path3 Prod1 Benzofuran-2-carboxylate Derivatives Path1->Prod1 Prod2 Biaryl Derivatives Path2->Prod2 Prod3 Benzylamine Derivatives Path3->Prod3

Figure 2: Downstream synthetic utility and functional group transformations.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent aldehyde oxidation.

References

  • Matrix Scientific. (n.d.). Methyl 2-(2-bromo-6-formylphenoxy)propanoate Product Entry. Retrieved from (Isomer reference for property comparison).

  • Sigma-Aldrich. (n.d.). Methyl 2-(4-bromo-2-formylphenoxy)propanoate Product Page. CAS 1249671-35-9.[5][6] Retrieved from .

  • ChemicalBook. (2024). 5-Bromosalicylaldehyde Properties and Reactions. Retrieved from .

  • PubChem. (n.d.). Compound Summary: Methyl 2-(4-formylphenoxy)propanoate.[2][5] Retrieved from .

  • Google Patents. (2015). WO2015144799A1: Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives as ROS1 inhibitors. (Cites 5-bromosalicylaldehyde as key starting material).[1][3][4] Retrieved from .

Sources

Solubility of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(4-bromo-2-formylphenoxy)propanoate, a molecule with functional groups relevant to synthetic chemistry. Given the absence of extensive published empirical data for this specific molecule, this guide establishes a robust theoretical framework based on fundamental principles of chemical interactions to predict its solubility profile across a range of common organic solvents. Furthermore, we present a detailed, self-validating experimental protocol using the gold-standard shake-flask method to enable researchers to determine precise equilibrium solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of solute-solvent interactions to optimize their experimental and manufacturing processes.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and synthetic chemistry, the ability of a compound to dissolve in a solvent is a fundamental property that dictates its utility and behavior.[1] For an intermediate like Methyl 2-(4-bromo-2-formylphenoxy)propanoate, solubility is paramount for achieving homogeneous reaction conditions, facilitating purification through techniques like recrystallization, and enabling formulation into drug delivery systems.[2] Poor solubility can lead to significant challenges, including low reaction yields, difficulties in purification, and poor bioavailability in final drug products.[3][4] This guide provides a detailed examination of the factors expected to govern the solubility of this compound and a practical methodology for its empirical determination.

Compound Profile: Methyl 2-(4-bromo-2-formylphenoxy)propanoate

To predict the solubility of a compound, a thorough understanding of its molecular structure is essential.

  • Chemical Name: Methyl 2-(4-bromo-2-formylphenoxy)propanoate

  • Molecular Formula: C₁₁H₁₁BrO₄

  • Molecular Weight: 287.11 g/mol

  • Chemical Structure:

    
    (A representative structure based on the name)
    

Structural Analysis for Solubility Prediction: The structure of Methyl 2-(4-bromo-2-formylphenoxy)propanoate reveals several key features that will dictate its interaction with various solvents:

  • Aromatic Ring: The substituted benzene ring provides a large, nonpolar surface area, which favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Ester Group (-COOCH₃): This is a polar aprotic functional group. The carbonyl oxygen is a hydrogen bond acceptor, allowing for interactions with protic solvents. The ester itself contributes a significant dipole moment to the molecule.

  • Ether Linkage (-O-): The ether group is polar and the oxygen atom can act as a hydrogen bond acceptor.

  • Formyl Group (-CHO): The aldehyde is a polar functional group with a carbonyl oxygen that also serves as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is an electronegative halogen, contributing to the overall polarity of the molecule.

  • Overall Polarity: The combination of these functional groups results in a molecule of moderate to high polarity. It lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical factor in its solubility profile.

Theoretical Framework: The Chemistry of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] This means that solutes dissolve best in solvents that have similar intermolecular forces.[2][5]

  • Polar Solvents: These solvents have large dipole moments and can engage in dipole-dipole interactions and hydrogen bonding.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, acetonitrile) have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[6]

  • Nonpolar Solvents (e.g., hexane, toluene) have small or no dipole moments and interact primarily through weak London dispersion forces.[5][6]

For Methyl 2-(4-bromo-2-formylphenoxy)propanoate, we can predict that it will be most soluble in solvents that can effectively interact with its polar functional groups (ester, ether, formyl) without being hindered by the lack of a hydrogen bond donor on the solute.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table provides a predicted qualitative solubility profile for Methyl 2-(4-bromo-2-formylphenoxy)propanoate at ambient temperature (25°C). It is critical to note that these are estimations and should be confirmed by empirical testing using the protocol provided in Section 5.[8]

Solvent CategorySolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolModerateThe polar nature of methanol can interact with the ester, ether, and formyl groups. However, the lack of a hydrogen bond donor on the solute may limit very high solubility.
EthanolModerateSimilar to methanol, ethanol's polarity is favorable, but its slightly larger nonpolar alkyl chain may slightly improve interaction with the aromatic ring.
WaterInsolubleThe large nonpolar aromatic ring and overall molecular size will likely overcome the polarity of the functional groups, leading to very poor aqueous solubility.[8]
Polar Aprotic AcetoneHighAcetone is an excellent solvent for moderately polar compounds. Its ability to accept hydrogen bonds and engage in dipole-dipole interactions aligns well with the solute's structure.
Ethyl AcetateHighAs an ester itself, ethyl acetate shares structural similarity, making it a very favorable solvent ("like dissolves like").[7]
DichloromethaneHighHalogenated solvents are effective at dissolving compounds with moderate polarity and polarizable atoms like bromine.[8]
AcetonitrileModerate to HighThe strong dipole moment of acetonitrile should facilitate the dissolution of the polar functional groups.
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
Nonpolar TolueneModerateThe aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), while its overall low polarity can accommodate the rest of the molecule to some extent.
HexaneLow to InsolubleAs a nonpolar aliphatic hydrocarbon, hexane lacks the ability to effectively solvate the polar ester, ether, and formyl groups, leading to poor solubility.[5][8]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To obtain definitive, quantitative solubility data, the shake-flask method is the most reliable and widely accepted technique.[1][6][9] This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature when excess solid is present.

Principle

An excess of the solid compound is agitated in a chosen solvent for an extended period to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute. The saturated supernatant is then carefully separated from the excess solid and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6][9]

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A 1. Add Excess Solid Add an excess amount of Methyl 2-(4-bromo-2-formylphenoxy)propanoate to a known volume of solvent in a sealed vial. B 2. Agitation Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-72 hours. A->B Reach Equilibrium C 3. Phase Separation Centrifuge the vial to pellet the undissolved solid. B->C Stop Agitation D 4. Filtration Carefully withdraw the supernatant and filter through a 0.45 µm PTFE syringe filter to remove any remaining particulates. C->D Isolate Supernatant E 5. Dilution & Analysis Dilute the clear filtrate with a known volume of mobile phase and quantify the concentration using a validated HPLC method against a standard curve. D->E Prepare for Analysis

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Vials: To a series of 4 mL glass vials, add approximately 10-20 mg of Methyl 2-(4-bromo-2-formylphenoxy)propanoate. The key is to ensure an excess of solid will remain after equilibrium is reached.[10]

  • Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

  • Sealing and Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed (e.g., 200 rpm) inside a temperature-controlled incubator set to 25°C. Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure true equilibrium is reached.[6][9]

  • Phase Separation: After the incubation period, remove the vials and allow them to stand for a short period. To effectively separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10 minutes.[3][6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particulates are carried over, filter the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean HPLC vial.[4][6]

  • Quantification by HPLC:

    • Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform a serial dilution to create a set of at least five calibration standards.

    • Analysis: Inject the calibration standards and the filtered sample onto a suitable HPLC system (e.g., C18 column with a UV detector).

    • Calculation: Determine the concentration of the compound in the filtered sample by interpolating its peak area against the calibration curve. Account for any dilution steps performed.

  • Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Discussion and Mechanistic Insights

The predicted solubility profile highlights the importance of matching the polarity and hydrogen bonding capabilities of the solvent with the solute.

G cluster_solute Methyl 2-(4-bromo-2-formylphenoxy)propanoate cluster_solvents Solvent Interactions Solute Aromatic Ring (Nonpolar) Ether (-O-) (H-bond Acceptor) Formyl (-CHO) (H-bond Acceptor) Ester (-COOR) (H-bond Acceptor) Hexane Hexane (Nonpolar) Van der Waals Solute:f0->Hexane Favorable (Dispersion Forces) Acetone Acetone (Polar Aprotic) Dipole-Dipole Solute:f1->Acetone Favorable Solute:f2->Acetone Favorable Solute:f3->Acetone Favorable Methanol Methanol (Polar Protic) H-Bonding (Acceptor only) Solute:f1->Methanol Favorable Solute:f2->Methanol Favorable Solute:f3->Methanol Favorable Hexane->Solute:f1 Unfavorable (No Dipole) Hexane->Solute:f2 Unfavorable Hexane->Solute:f3 Unfavorable

Caption: Solute-solvent interaction map for Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are predicted to be excellent choices. Their polarity effectively solvates the ester, ether, and formyl groups via dipole-dipole interactions. Since the solute has no hydrogen bond donors, the inability of these solvents to donate hydrogen bonds is not a disadvantage.[6]

  • Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as hydrogen bond donors to the oxygen atoms in the solute, which is a favorable interaction. However, the energy cost of breaking the strong hydrogen-bonding network within the solvent itself to accommodate the large, non-protic solute molecule can limit overall solubility compared to polar aprotic solvents.

  • Low Solubility in Nonpolar Solvents: In a nonpolar solvent like hexane, the primary interactions are weak London dispersion forces. While these forces can interact with the aromatic ring, they are insufficient to overcome the energy required to break apart the solute-solute interactions driven by the polar functional groups.[5][11]

Conclusion

While empirical data for Methyl 2-(4-bromo-2-formylphenoxy)propanoate is scarce, a systematic analysis of its molecular structure allows for a robust prediction of its solubility behavior. The compound is anticipated to be highly soluble in polar aprotic solvents (acetone, ethyl acetate, dichloromethane), moderately soluble in polar protic solvents (alcohols) and some aromatic solvents (toluene), and poorly soluble in nonpolar aliphatic solvents (hexane) and water. This guide provides both the theoretical foundation for these predictions and a detailed, actionable protocol for their experimental validation. This dual approach empowers researchers to make informed solvent selections for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

  • Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved March 7, 2026.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds - Chemistry.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved March 7, 2026.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved March 7, 2026.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharmaceutical Sciences. (2024, February 15).
  • National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved March 7, 2026.
  • Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved March 7, 2026.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved March 7, 2026.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved March 7, 2026.
  • USGS Publications Warehouse. (2002, May 1).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved March 7, 2026.
  • Unknown Source. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Retrieved March 7, 2026.
  • Asian Journal of Chemistry. (2012).
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents. Retrieved March 7, 2026.
  • ResearchGate. (2011). (E)-Methyl 2-[(4-bromo-2-formylphenoxy)
  • National Institutes of Health (NIH). (n.d.). (E)-Methyl 2-[(4-bromo-2-formylphenoxy)
  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl.
  • Scribd. (2025, November 9). 2-Bromo-4'-Methylpropiophenone Synthesis Guide | PDF.
  • PubChemLite. (n.d.). 2-(4-bromo-2-formylphenoxy)propanoic acid (C10H9BrO4). Retrieved March 7, 2026.
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-phenyl)-propionic acid methyl ester. Retrieved March 7, 2026.

Sources

Strategic Utility of 4-Bromo-2-formylphenoxy Propanoate Ester Derivatives in Advanced Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and medicinal chemistry, the design of highly functionalized building blocks is paramount for accelerating drug discovery. Among these, 4-bromo-2-formylphenoxy propanoate ester derivatives—specifically methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9)—have emerged as exceptionally versatile intermediates. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its tri-orthogonal reactivity. It possesses an electrophilic formyl group, an enolizable alpha-carbon adjacent to an ester, and an aryl bromide handle suitable for late-stage transition-metal catalysis.

This technical guide dissects the structural rationale, provides a self-validating synthetic protocol, and explores the downstream applications of these derivatives in generating complex heterocycles and active pharmaceutical ingredients (APIs).

Structural Rationale & Chemical Identity

The architecture of methyl 2-(4-bromo-2-formylphenoxy)propanoate is deliberately designed to serve as a linchpin in multi-component and tandem reactions.

  • The Formyl Group (C2 Position): Acts as a primary electrophilic site, readily undergoing Knoevenagel condensations, Wittig olefination, or reductive aminations. Its proximity to the ether linkage enables rapid intramolecular cyclizations.

  • The Propanoate Ester: The

    
    -methyl group provides steric bulk that influences the stereochemical outcome of downstream Morita-Baylis-Hillman (MBH) reactions. Furthermore, the ester moiety acts as an internal electrophile for conjugate displacement[1].
    
  • The Aryl Bromide (C4 Position): While it slightly deactivates the aromatic ring via inductive effects, it is a critical handle. In drug development, this bromine atom allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of biaryl kinase inhibitors[2].

Self-Validating Experimental Protocol: O-Alkylation

The synthesis of the core propanoate ester relies on the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with methyl 2-bromopropanoate. In my experience, a critical failure point in this synthesis is the premature hydrolysis of the ester or the generation of O- vs. C-alkylation mixtures. The causality behind selecting Potassium Carbonate (


) in N,N-Dimethylformamide (DMF)  is to provide a mild, heterogeneous basic environment. DMF, a polar aprotic solvent, leaves the phenoxide anion poorly solvated and highly nucleophilic, driving the 

displacement cleanly.
Step-by-Step Methodology

Step 1: Phenoxide Generation (Validation Point 1)

  • Charge a flame-dried round-bottom flask with 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Add finely powdered anhydrous

    
     (2.0 equiv).
    
  • Self-Validation: Stir at room temperature for 15 minutes. The reaction is proceeding correctly when the solution transitions from a pale yellow to a deep, vibrant amber, confirming the quantitative generation of the phenoxide anion.

Step 2: Alkylation (Validation Point 2) 4. Introduce methyl 2-bromopropanoate (1.2 equiv) dropwise over 10 minutes to prevent localized thermal spikes. 5. Heat the mixture to 80 °C for 4 hours. 6. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (5:1). The reaction is complete when the UV-active starting material spot (


) is entirely consumed, replaced by a new, distinct UV-active product spot (

).

Step 3: Workup & Isolation (Validation Point 3) 7. Cool to room temperature and quench with ice-cold distilled water to precipitate the product and partition the DMF. 8. Extract the aqueous layer with Ethyl Acetate (


 mL). Wash the combined organic layers with brine (

mL) to remove residual DMF. 9. Dry over anhydrous

, concentrate in vacuo, and purify via flash chromatography. 10. Self-Validation: The isolated product should present as a crystalline solid or viscous oil with >95% purity by

NMR, specifically showing the characteristic doublet-quartet splitting of the propanoate

-proton around

4.8 ppm.

Workflow A 5-Bromo-2-hydroxybenzaldehyde + Methyl 2-bromopropanoate B Deprotonation & SN2 Alkylation (K2CO3, DMF, 80°C) A->B C Aqueous Workup & Extraction (EtOAc / Brine) B->C D Flash Chromatography (Hexane:EtOAc) C->D E Methyl 2-(4-bromo-2-formylphenoxy)propanoate (Target Ester) D->E

Fig 1. Step-by-step O-alkylation workflow for formylphenoxy propanoate synthesis.

Downstream Heterocyclic Pathways

The true power of the 4-bromo-2-formylphenoxy propanoate ester lies in its ability to undergo divergent cyclizations.

Morita-Baylis-Hillman (MBH) Annulations

Reacting the formyl group with acrylates in the presence of DABCO yields MBH adducts. The subsequent intramolecular cyclization is highly dependent on the base and solvent chosen, showcasing a beautiful example of chemoselectivity[1]:

  • 2,3-Dihydrobenzo[b]oxepines: Utilizing

    
     in DMF promotes a 7-endo-trig 
    
    
    
    reaction, expanding the system into a 7-membered oxepine ring.
  • Benzo[b]furans: Switching to

    
     in THF alters the transition state geometry, favoring a direct intramolecular 
    
    
    
    conjugate displacement to yield functionalized benzofurans[1]. The causality here is driven by the larger Cesium cation's ability to coordinate the ester carbonyl, altering the nucleophilic attack trajectory.
Tandem Knoevenagel-Hetero-Diels-Alder (IMHDA)

The core ester is a prime substrate for tandem reactions. By reacting the formyl group with active methylene compounds (e.g., barbituric acid derivatives), a Knoevenagel condensation occurs. The resulting intermediate immediately undergoes an Intramolecular Hetero-Diels-Alder (IMHDA) reaction, yielding complex, tetra-cyclic chromenopyran pyrimidinedione scaffolds[3].

Pharmacological Relevance in Drug Discovery

The structural motifs generated from these propanoate esters are not merely academic curiosities; they are actively utilized in the synthesis of high-value therapeutics.

AAK1 Kinase Inhibitors

Adaptor-associated kinase 1 (AAK1) is a critical target for neuropathic pain, schizophrenia, Parkinson's disease, and Hepatitis C (HCV) viral entry. Patents detail the use of 4-bromo-2-formylphenoxy derivatives to synthesize biaryl kinase inhibitors[2]. The aryl bromide is utilized in late-stage cross-coupling to append diverse heterocyclic pharmacophores, optimizing the molecule's binding affinity within the AAK1 ATP-binding pocket.

PTP1B / Rhodanine Derivatives

Protein tyrosine phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling; inhibiting it is a validated strategy for treating type 2 diabetes and obesity. The formyl group of our core ester is subjected to reductive amination and subsequent reaction with ethyl isocyanate to form ureas, which are then cyclized into rhodanine derivatives[4]. These rhodanines act as potent, selective PTP1B inhibitors.

Pathways Core 4-Bromo-2-formylphenoxy Propanoate Ester MBH Morita-Baylis-Hillman Adduct Formation Core->MBH Knoevenagel Tandem Knoevenagel / IMHDA Reaction Core->Knoevenagel Amine Reductive Amination / Urea Formation Core->Amine Benzofuran Benzo[b]furans (Intramolecular SN2) MBH->Benzofuran Cs2CO3/THF Oxepine 2,3-Dihydrobenzo[b]oxepines (7-endo-trig SN2') MBH->Oxepine K2CO3/DMF Chromene Chromenopyran Pyrimidinediones Knoevenagel->Chromene Rhodanine Rhodanine Derivatives (PTP1B Inhibitors) Amine->Rhodanine

Fig 2. Divergent synthetic pathways from the core propanoate ester intermediate.

Quantitative Data Summary

The following table synthesizes the typical reaction conditions and yield profiles for the downstream transformations of 4-bromo-2-formylphenoxy propanoate esters, allowing researchers to benchmark their synthetic efforts.

Target ScaffoldReaction TypeKey Reagents / CatalystsTypical Yield RangePrimary Application
Core Propanoate Ester O-Alkylation

, DMF, 80°C
85 - 95%Foundational Intermediate
2,3-Dihydrobenzo[b]oxepines MBH + 7-endo-trig

Acrylates, DABCO,

45 - 60%CCR5 Antagonist Scaffolds
Benzo[b]furans MBH + Intramolecular

Acrylates, DABCO,

11 - 25%Non-linear Optical Dyes
Chromenopyran Pyrimidinediones Knoevenagel + IMHDAActive methylenes, Heat70 - 85%Anticancer / Antimicrobial
Rhodanine Derivatives Reductive Amination + CyclizationEthyl isocyanate, TFA, Benzene50 - 60%PTP1B Inhibitors (Diabetes)

Conclusion

The 4-bromo-2-formylphenoxy propanoate ester is far more than a simple aromatic building block; it is a programmable synthetic node. By understanding the causality behind reagent selection—such as the profound impact of counter-ions (


 vs 

) on cyclization trajectories—chemists can leverage this single intermediate to access a vast expanse of chemical space. From complex polycyclic frameworks via IMHDA to highly targeted biaryl kinase inhibitors, mastering the chemistry of these derivatives is an invaluable asset in the modern drug development pipeline.

References

  • Morita-Baylis-Hillman Route to Dimethyl 2,3-Dihydrobenzo[b]oxepine - scispace.com URL:[Link]

  • US9902722B2 - Biaryl kinase inhibitors - google.com (Patents)
  • US20090042872A1 - Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same - google.com (Patents)
  • (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate - iucr.org URL:[Link]

Sources

Applications of Brominated Salicylaldehyde Derivatives in Medicinal Chemistry: Synthesis, Coordination, and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated salicylaldehydes—specifically 5-bromosalicylaldehyde and 3,5-dibromosalicylaldehyde—are highly privileged pharmacophores and synthetic intermediates in modern drug discovery[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of these halogenated building blocks into Schiff bases, dihydropyrimidines, and transition metal complexes dramatically enhances biological efficacy. This whitepaper provides an in-depth technical guide on the chemical rationale, self-validating synthetic protocols, and pharmacological applications of brominated salicylaldehyde derivatives.

Chemical Rationale: The Role of Halogenation

The decision to utilize brominated salicylaldehydes over their non-halogenated counterparts is driven by three fundamental structure-activity relationship (SAR) principles:

  • Enhanced Lipophilicity (LogP): Bromine is a heavy, lipophilic halogen. Its presence significantly increases the partition coefficient of the resulting molecule, facilitating superior penetration across bacterial cell walls and mammalian lipid bilayers[2].

  • Halogen Bonding (X-Bonding): The electron density distribution around the covalently bound bromine atom creates a region of positive electrostatic potential (the "σ-hole"). This allows the bromine atom to act as a Lewis acid, forming highly directional halogen bonds with electron-rich domains (e.g., backbone carbonyls) in target proteins such as tubulin and thymidylate kinase[3].

  • Electronic Tuning for Chelation: The electron-withdrawing nature of bromine via inductive effects increases the acidity of the phenolic hydroxyl group. This facilitates easier deprotonation, which is a critical prerequisite for forming stable, neutral metal complexes with transition metals like Cu(II), Ni(II), and Ru(II)[4].

Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Synthesis of Brominated Schiff Bases and Metal Complexes

Schiff bases (azomethines) are synthesized via the condensation of brominated salicylaldehydes with primary amines.

  • Step 1: Dissolve 10 mmol of 5-bromosalicylaldehyde in 20 mL of absolute ethanol. Causality: Absolute ethanol is chosen because it solubilizes both precursors and facilitates the azeotropic removal of water, driving the condensation equilibrium forward.

  • Step 2: Add 10 mmol of the target primary amine (e.g., sulfadiazine or o-phenylenediamine) dropwise under continuous stirring[5],[2].

  • Step 3: Reflux the mixture at 70–80 °C for 2–4 hours.

  • Self-Validation Check 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the aldehyde spot (visualized under 254 nm UV) validates the consumption of the starting material.

  • Step 4: Cool the mixture to room temperature. Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize.

  • Self-Validation Check 2: Record the FT-IR spectrum. A successful reaction is validated by the appearance of a sharp azomethine (-HC=N-) stretch at 1610–1630 cm⁻¹ and the absolute disappearance of the aldehyde carbonyl stretch at ~1660 cm⁻¹[5],[6].

  • Step 5 (Complexation): React the purified Schiff base with a transition metal salt (e.g., CuCl₂ or Ru(bpy)₂Cl₂) in a 2:1 or 1:1 molar ratio in ethanol, refluxing for an additional 3 hours to yield the biologically active metal complex[5],[4].

Protocol 2: Microwave-Assisted Biginelli Reaction for Dihydropyrimidines

Dihydropyrimidines (DHPMs) synthesized from brominated salicylaldehydes are potent antimicrobial agents[3].

  • Step 1: Combine 5-bromosalicylaldehyde (1 equiv), urea (1.5 equiv), and ethyl acetoacetate (1 equiv) in a microwave-safe vessel.

  • Step 2: Add a catalytic amount of copper triflate (Cu(OTf)₂). Causality: Cu(OTf)₂ is a low-toxicity Lewis acid that aggressively activates the aldehyde carbonyl, drastically reducing reaction times and suppressing side reactions compared to traditional Brønsted acids[3].

  • Step 3: Irradiate the mixture in a microwave reactor at 80 °C for 10–15 minutes.

  • Step 4: Quench with crushed ice, filter the solid DHPM, and recrystallize from ethanol.

  • Self-Validation Check: ¹H-NMR spectroscopy must reveal the characteristic chiral dihydropyrimidine core CH proton as a distinct singlet around 5.39–5.48 ppm, confirming the successful cyclocondensation[3].

Synthesis_Workflow A Brominated Salicylaldehyde (e.g., 5-Br or 3,5-diBr) B Primary Amines (Condensation) A->B Ethanol, Reflux C Urea + Active Methylene (Biginelli Reaction) A->C Cu(OTf)2, Microwave D Schiff Base Ligands (Azomethine Formation) B->D E Dihydropyrimidines (DHPMs) C->E F Transition Metals (Cu, Ni, Ru, Mn) D->F Chelation G Metal Complexes (Enhanced Lipophilicity) F->G

Caption: Workflow for synthesizing brominated salicylaldehyde derivatives and complexes.

Pharmacological Applications and Mechanisms

Antimicrobial Efficacy & Chelation Theory

Brominated Schiff bases and their metal complexes exhibit broad-spectrum antibacterial and antifungal activity. The mechanism is best explained by Overton's concept and Chelation Theory [7]. The coordination of the metal ion with the Schiff base reduces the polarity of the metal ion by partially sharing its positive charge with donor groups (N and O). This delocalization increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid layers of bacterial cell membranes[7]. Once inside, the complexes disrupt cellular respiration and block protein synthesis. For instance, Cu(II) and Ni(II) complexes of 5-bromosalicylidene thiosemicarbazone show exceptional potency against S. aureus and E. coli[8].

Anticancer Efficacy

Derivatives of 3,5-dibromosalicylaldehyde and 5-bromosalicylaldehyde are potent antineoplastic agents. Ruthenium(II) polypyridyl complexes incorporating halogen-substituted salicylaldehydes display significant cytotoxicity against human lung (A549) and ovarian (A2780) carcinoma cells[4]. The mechanism involves intercalation into mismatched DNA base pairs and the generation of reactive oxygen species (ROS), leading to apoptosis[9]. Furthermore, specific 3,5-dibromosalicylaldehyde derivatives act as tubulin polymerization inhibitors, binding directly to the colchicine site and arresting the cell cycle[10].

Mechanism_of_Action A Brominated Metal Complex (e.g., Ru/Cu Schiff Base) B Cellular Uptake (Enhanced by Br Lipophilicity) A->B C Anticancer Pathway B->C D Antimicrobial Pathway B->D E Tubulin Binding & Polymerization Inhibition C->E F DNA Intercalation & ROS Generation C->F G Enzyme Inhibition (e.g., Thymidylate Kinase) D->G H Cell Wall Disruption D->H I Apoptosis / Cell Death E->I F->I G->I H->I

Caption: Pharmacological mechanisms of brominated salicylaldehyde metal complexes.

Quantitative Data Analysis

The therapeutic potential of these compounds is validated by highly competitive in vitro metrics. The table below summarizes the quantitative biological activity of key brominated salicylaldehyde derivatives:

Compound / ComplexBiological TargetActivity MetricReference
5-Br-Salicylaldehyde-Sulfadiazine Schiff Base S. aureus / E. coliMIC: 100–250 µg/mL[2]
5-Br-Cu(II) Thiosemicarbazone Complex B. subtilisMIC: 0.0141 µg/mL[8]
Ru(II)[Ru(bpy)₂(3,5-diBr-sal)]BF₄ Ovarian Carcinoma (A2780)IC₅₀: ~9–15 µM[4]
3,5-diBr-Salicylaldehyde Ni(II) Complex Human/Bovine Serum AlbuminHigh Binding Affinity[10]
5-Br-Salicylaldehyde Dihydropyrimidine Candida albicansActive (Thymidylate Kinase)[3]

Conclusion

Brominated salicylaldehydes represent a cornerstone in modern medicinal chemistry. By leveraging the unique physicochemical properties of the bromine atom—namely enhanced lipophilicity, halogen bonding, and electronic tuning—researchers can design highly potent Schiff bases, dihydropyrimidines, and transition metal complexes. Adhering to strict, self-validating synthetic protocols ensures the reliable generation of these compounds, paving the way for next-generation antimicrobial and antineoplastic therapeutics.

References

1.[5] Title: Biological Activity of Copper (II), Cobalt (II) and Nickel (II) Complexes of Schiff Base Derived from O-phenylenediamine and 5-bromosalicylaldehyde | Source: scialert.net | URL: 5 2.[7] Title: Biological activity of transition metal complexes incorporating Schiff bases: A review | Source: phytojournal.com | URL: 7 3.[4] Title: The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes | Source: rsc.org | URL: 4 4.[8] Title: Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes | Source: tandfonline.com | URL: 8 5.[1] Title: 5-Bromosalicylaldehyde | Source: jxzd-chem.com | URL: 1 6.[3] Title: Crystal structure, Hirshfeld surface analysis, computational and antifungal studies of dihydropyrimidines on the basis of salicylaldehyde derivatives | Source: proquest.com | URL: 3 7.[2] Title: Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity | Source: mdpi.com | URL: 2 8.[6] Title: Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co | Source: tubitak.gov.tr | URL: 6 9.[10] Title: Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules | Source: researchgate.net | URL: 10 10.[9] Title: Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands | Source: acs.org | URL: 9

Sources

Methyl 2-(4-bromo-2-formylphenoxy)propanoate PubChem CID and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Benzofuran Scaffold Construction

Executive Summary

Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is a specialized synthetic intermediate primarily utilized in medicinal chemistry for the construction of substituted benzofuran rings. As a bifunctional ether derivative of 5-bromosalicylaldehyde, it serves as a critical "lock-and-key" precursor. Its structural design—featuring an electrophilic formyl group ortho to a nucleophilic propanoate side chain—enables a rapid, base-mediated intramolecular cyclization to yield 3-methylbenzofuran-2-carboxylates. This scaffold is ubiquitous in drug discovery, serving as a pharmacophore in anti-arrhythmic (e.g., Amiodarone derivatives) and anti-neoplastic agents.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 2-(4-bromo-2-formylphenoxy)propanoate
CAS Registry Number 1249671-35-9
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Key Functional Groups Aryl aldehyde, Alkyl ester, Aryl ether, Aryl bromide

Synthetic Pathway: The Williamson Ether Protocol

The synthesis of this compound relies on a regioselective O-alkylation of 5-bromosalicylaldehyde. The choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation of the aldehyde) and to ensure complete conversion.

Reaction Scheme

The reaction involves the nucleophilic attack of the phenoxide anion (generated from 5-bromosalicylaldehyde) onto the


-carbon of methyl 2-bromopropanoate via an SN2 mechanism.

Synthesispathway Salicyl 5-Bromosalicylaldehyde (C7H5BrO2) Transition Phenoxide Intermediate Salicyl->Transition Deprotonation Bromoprop Methyl 2-bromopropanoate (C4H7BrO2) Product Methyl 2-(4-bromo-2-formylphenoxy)propanoate (Target) Bromoprop->Product Base K2CO3 (2.0 eq) Base->Transition Solvent DMF, 60°C Solvent->Product Medium Transition->Product SN2 Attack

Figure 1: Synthetic pathway for the production of Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Reagents:

  • 5-Bromosalicylaldehyde (20.1 g, 100 mmol)

  • Methyl 2-bromopropanoate (18.4 g, 110 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (27.6 g, 200 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (100 mL)

Procedure:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde in DMF. Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the yellow phenoxide anion.

    • Expert Insight: The color change from pale yellow to bright yellow/orange confirms deprotonation.

  • Alkylation: Add methyl 2-bromopropanoate dropwise over 10 minutes via a pressure-equalizing addition funnel.

    • Why: Dropwise addition prevents localized high concentrations of the alkyl halide, minimizing potential side reactions.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.[2][3][4]

  • Workup: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-water. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash the combined organics with brine (2 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) if high purity (>98%) is required for downstream cyclization.

Applications in Drug Discovery: The Benzofuran Cyclization

The primary utility of this intermediate is its ability to undergo an intramolecular Thorpe-Ziegler or Aldol-type condensation to form Methyl 5-bromo-3-methylbenzofuran-2-carboxylate . This transformation constructs the bicyclic aromatic core essential for many kinase inhibitors and receptor antagonists.

Mechanism of Action (Cyclization)

The presence of the electron-withdrawing ester group makes the


-proton (on the propanoate chain) acidic. Under basic conditions (e.g., NaOMe/MeOH or DBU), this proton is removed, and the resulting enolate attacks the ortho-formyl group. Subsequent dehydration yields the aromatic benzofuran.

CyclizationMechanism Start Methyl 2-(4-bromo-2-formylphenoxy)propanoate Enolate Enolate Formation (Alpha to Ester) Start->Enolate Deprotonation Base Base (NaOMe or DBU) Base->Enolate Aldol Intramolecular Aldol Addition (Ring Closure) Enolate->Aldol Nucleophilic Attack on CHO Dehydration Dehydration (-H2O) Aromatization Aldol->Dehydration Elimination Final Methyl 5-bromo-3-methylbenzofuran-2-carboxylate Dehydration->Final Product Formation

Figure 2: Workflow for the conversion of the intermediate into the pharmacologically active benzofuran scaffold.

Structural Activity Relationship (SAR) Potential
  • 5-Bromo Position: The bromine atom is strategically retained to allow for further functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups, expanding the library diversity.

  • 2-Carboxylate Position: The ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides, serving as a versatile handle for optimizing pharmacokinetic properties (solubility, permeability).

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. The precursor (5-bromosalicylaldehyde) and the alkyl halide are potential sensitizers.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The aldehyde moiety is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

  • Disposal: All organic halogenated waste must be disposed of via a licensed chemical waste contractor.

References

  • PubChem Compound Summary. Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9). National Center for Biotechnology Information. Link (Search via CAS 1249671-35-9).

  • Benzofuran Synthesis Protocols. Organic Chemistry Portal. Comprehensive review of benzofuran synthesis via intramolecular cyclization of o-acyl/formyl phenoxy derivatives. Link

  • Sigma-Aldrich Product Catalog. 5-Bromosalicylaldehyde and Methyl 2-bromopropanoate specifications.Link

  • Accela Chem. Product Data Sheet for CAS 1249671-35-9.Link

Sources

Sourcing and Synthetic Applications of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, biologically active heterocycles relies heavily on the strategic selection of multifunctional precursors. Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is a highly specialized, commercially available building block that serves as a critical node in the synthesis of functionalized benzofurans and chromanones.

This technical whitepaper provides an in-depth analysis of the commercial landscape for sourcing this compound, alongside field-proven, self-validating synthetic protocols. By dissecting the mechanistic utility of its functional groups, this guide empowers medicinal chemists to seamlessly integrate this intermediate into lead optimization workflows, particularly for targets in neurodegeneration and virology[1].

Chemical Profile and Mechanistic Utility

The synthetic value of Methyl 2-(4-bromo-2-formylphenoxy)propanoate lies in its orthogonal reactivity, which allows for sequential, chemoselective modifications without the need for excessive protecting group manipulations.

  • The Formyl Group (Aldehyde): Positioned ortho to the ether linkage, the highly electrophilic aldehyde is primed for intramolecular condensation. It acts as the primary cyclization partner when reacted with the adjacent propanoate alpha-carbon.

  • The Propanoate Ether Linkage: Unlike simple acetates, the alpha-methyl group on the propanoate chain dictates the stereoelectronic trajectory of the cyclization. Upon base-catalyzed aldol-type condensation, this specific linkage yields a 3-methylbenzofuran core—a privileged scaffold frequently utilized in the design of anti-Alzheimer's agents (e.g., acetylcholinesterase inhibitors)[2].

  • The Aryl Bromide: Positioned para to the ether oxygen (the 4-position of the original phenol), the heavy halogen is preserved during the cyclization event. The resulting 5-bromo-3-methylbenzofuran serves as an ideal substrate for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space[3].

Commercial Landscape & Sourcing Strategy

Procurement of specialized halogenated intermediates often presents bottlenecks in R&D timelines. Methyl 2-(4-bromo-2-formylphenoxy)propanoate is synthesized by a niche subset of specialty chemical vendors. Below is a comparative analysis of current commercial suppliers, pricing, and lead times to inform your procurement strategy[4][5].

Table 1: Commercial Supplier Pricing and Availability (As of Q1 2026)
SupplierCatalog / SKUQuantityPrice (USD / Local)Stock Location & Lead Time
AK Scientific 8934DP50 mg$317.00USA (1 Week)
AK Scientific 8934DP100 mg$473.00USA (1 Week)
AK Scientific 8934DP250 mg$673.00USA (1 Week)
Angene (Navimro) AG01AMW750 mg₩729,990 (~$550.00)APAC (Stocked / 3-5 Days)
BLD Pharm BD01052628CustomOn RequestGlobal (Inquiry Required)
Accela ChemBio SY138547CustomOn RequestGlobal (Inquiry Required)

Note: Prices are subject to institutional discounts and regional shipping tariffs.

Sourcing Start Procurement Strategy: CAS 1249671-35-9 Q1 Scale of Synthesis? Start->Q1 Small Discovery / Hit-to-Lead (< 250 mg) Q1->Small Large Process Optimization (> 1 g) Q1->Large AK AK Scientific $317 - $673 USD (USA Stock) Small->AK North America / EU Angene Angene / Navimro ~ $550 USD (APAC Stock) Small->Angene Asia-Pacific BLD BLD Pharm / Accela Custom Quote (Lead Time: 2-4 Weeks) Large->BLD Bulk Inquiry

Figure 1: Decision matrix for commercial sourcing based on project scale and geography.

Downstream Workflow: Synthesis of 5-Bromobenzofuran Scaffolds

To maximize the utility of this expensive intermediate, researchers must employ high-yielding, self-validating synthetic protocols. The following workflow details the transformation of Methyl 2-(4-bromo-2-formylphenoxy)propanoate into a versatile 5-bromo-3-methylbenzofuran-2-carboxylic acid core[2][6].

Step-by-Step Methodology

Step 1: Saponification of the Methyl Ester

  • Reaction: Dissolve 1.0 eq of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in a 3:1 mixture of THF/H₂O.

  • Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise at 0 °C.

  • Progression: Warm to room temperature and stir for 4 hours.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint (NMR): Perform a crude ¹H NMR. The successful conversion is validated by the complete disappearance of the methyl ester singlet at ~3.7 ppm, while the aldehyde proton (~10.2 ppm) must remain intact.

Step 2: Intramolecular Aldol-Type Cyclization

  • Reaction: Dissolve the resulting 2-(4-bromo-2-formylphenoxy)propanoic acid in anhydrous Acetic Anhydride (Ac₂O).

  • Catalysis: Add 3.0 eq of anhydrous Sodium Acetate (NaOAc).

  • Progression: Heat the mixture to reflux (150 °C) for 6–8 hours under an inert argon atmosphere[6].

  • Workup: Cool to room temperature, pour over crushed ice, and stir vigorously to hydrolyze excess Ac₂O. Filter the resulting precipitate or extract with Dichloromethane (DCM) if an oil forms.

  • Self-Validation Checkpoint (NMR): Perform ¹H NMR on the purified product. Cyclization is definitively confirmed by the disappearance of the aldehyde proton (~10.2 ppm) and the emergence of a highly conjugated benzofuran aromatic system. The alpha-methyl group will shift downfield due to its new position on the heteroaromatic ring (C3).

Workflow A Methyl 2-(4-bromo- 2-formylphenoxy)propanoate B Saponification (LiOH, THF/H2O) A->B C Propanoic Acid Intermediate B->C D Aldol-Type Cyclization (Ac2O, NaOAc, Heat) C->D E 5-Bromo-3-methyl- benzofuran Core D->E F Late-Stage Functionalization (Suzuki/Buchwald) E->F G Target Drug Candidate F->G

Figure 2: Synthetic workflow from commercial precursor to functionalized API.

Quality Control & Analytical Validation

Given the high cost per milligram of this building block, incoming commercial batches must be rigorously validated before committing them to complex synthetic routes.

  • LC-MS Profiling: Ensure the mass spectrum shows the characteristic isotopic doublet of the bromine atom (M and M+2 peaks of approximately equal intensity) at the expected m/z of 287.11[7].

  • HPLC Purity: Run a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Commercial grades typically guarantee ≥95% purity[5]. Any significant peak eluting prior to the main product may indicate premature hydrolysis of the methyl ester during transit or storage.

References

  • Navimro. "methyl 2-(4-bromo-2-formylphenoxy)propanoate". Navimro Chemical Supply. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies". ACS Omega. Available at: [Link]

  • Taylor & Francis. "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Protocol for alkylation of 5-bromosalicylaldehyde with methyl 2-bromopropionate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Alkylation of 5-Bromosalicylaldehyde via Williamson Ether Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and step-by-step protocol for the synthesis of methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Introduction & Mechanistic Rationale

The functionalization of salicylaldehyde derivatives is a cornerstone in the synthesis of benzofurans, coumarins, and various pharmaceutically active heterocyclic scaffolds. Specifically, the O-alkylation of 5-bromosalicylaldehyde (CAS: 1761-61-1) with an


-bromo ester such as methyl 2-bromopropionate (CAS: 5445-17-0) represents a highly efficient pathway to generate versatile phenoxy ether intermediates[1].

This transformation is a classic Williamson Ether Synthesis . The reaction relies on the deprotonation of the phenolic hydroxyl group to form a highly nucleophilic phenoxide anion, which subsequently undergoes an S


2 substitution at the electrophilic 

-carbon of the alkyl halide, displacing the bromide leaving group[2].

Causality in Reagent Selection:

  • The Base (K

    
    CO
    
    
    
    ):
    5-Bromosalicylaldehyde possesses a relatively low pK
    
    
    (~7.5–8.0) due to the electron-withdrawing nature of both the formyl (-CHO) and bromo (-Br) groups. Consequently, a mild base like potassium carbonate (K
    
    
    CO
    
    
    ) is perfectly sufficient for quantitative deprotonation. Stronger bases (e.g., NaH) are avoided to prevent unwanted side reactions, such as the Claisen condensation of the ester or degradation of the aldehyde.
  • The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It expertly solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the S

    
    2 kinetic pathway.
    

ReactionPathway A 5-Bromosalicylaldehyde (Phenol) B K2CO3 (Base) Deprotonation A->B Addition of Base C Phenoxide Anion (Nucleophile) B->C - KHCO3 E SN2 Transition State (In DMF) C->E Attacks α-carbon D Methyl 2-Bromopropionate (Electrophile) D->E Br- leaving group F O-Alkylated Product + KBr E->F Ether Bond Formation

Reaction mechanism for the Williamson ether synthesis of 5-bromosalicylaldehyde.

Optimization of Reaction Conditions

To ensure a self-validating and scalable protocol, various conditions were evaluated. The goal is to maximize chemoselectivity (O-alkylation over potential C-alkylation or aldol side-reactions) while maintaining high throughput. Heating the mixture to 60°C overnight has been historically validated in patent literature for similar salicylaldehyde derivatives[3].

Table 1: Quantitative Optimization of O-Alkylation Conditions

EntrySolventBase (1.5 eq)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1AcetoneK

CO

Reflux (56)168572
2AcetonitrileCs

CO

8069588
3 DMF K

CO

60 12 >99 94
4THFNaH0 to 2548065 (Side reactions)

Experimental Protocol

This step-by-step methodology is designed for a 10 mmol scale but can be linearly scaled for process development.

Materials & Equipment
  • Reagents: 5-Bromosalicylaldehyde (2.01 g, 10.0 mmol), Methyl 2-bromopropionate (2.00 g, 1.2 mL, 12.0 mmol), Anhydrous Potassium Carbonate (2.07 g, 15.0 mmol).

  • Solvents: Anhydrous DMF (20 mL), Ethyl Acetate (EtOAc), 1N HCl, Brine, Deionized Water.

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, oil bath, rotary evaporator, separatory funnel.

Step-by-Step Execution

Workflow S1 1. Setup Dissolve phenol in DMF S2 2. Activation Add K2CO3, stir 15 min S1->S2 S3 3. Alkylation Add α-bromo ester, heat to 60°C S2->S3 S4 4. Quench & Workup Evaporate, wash with 1N HCl & Brine S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Analysis NMR, LC-MS validation S5->S6

Experimental workflow for the synthesis and purification of the O-alkylated product.

Step 1: Reaction Setup

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).

  • Add 20 mL of anhydrous DMF to dissolve the starting material.

Step 2: Base Activation 3. Add anhydrous K


CO

(2.07 g, 15.0 mmol) to the solution. 4. Causality Check: Stir the suspension at room temperature for 15 minutes. The solution will visibly darken (often turning deep yellow or orange), indicating the successful formation of the phenoxide anion.

Step 3: Electrophile Addition & Heating 5. Add methyl 2-bromopropionate (1.2 mL, 12.0 mmol) dropwise via syringe. A slight excess (1.2 eq) is used to ensure complete consumption of the aldehyde and to compensate for any trace hydrolysis of the ester[2]. 6. Place the flask in an oil bath pre-heated to 60°C. Stir vigorously overnight (approx. 12 hours) under an inert atmosphere (N


 or Argon)[3].

Step 4: Workup & Extraction 7. Cool the reaction mixture to room temperature. 8. Concentrate the mixture under reduced pressure to remove the majority of the DMF. 9. Suspend the crude residue in EtOAc (50 mL) and transfer to a separatory funnel. 10. Causality Check: Wash the organic layer with 1N HCl (30 mL). This critical step neutralizes residual K


CO

and protonates any unreacted phenoxide, driving it into the organic phase for later chromatographic separation[3]. 11. Wash the organic layer extensively with deionized water (3 x 30 mL) and brine (30 mL) to partition any remaining DMF into the aqueous phase. 12. Dry the organic phase over anhydrous MgSO

, filter, and concentrate in vacuo to yield a crude oil.

Step 5: Purification 13. Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 9:1 to 8:2). 14. Collect the product fractions and concentrate to afford methyl 2-(4-bromo-2-formylphenoxy)propanoate as a pale yellow solid or viscous oil.

Analytical Characterization

To ensure the trustworthiness of the synthesized intermediate, validate the structure using


H NMR (400 MHz, CDCl

). Expected spectral features include:
  • 
     ~10.45 ppm (s, 1H):  Formyl proton (-CHO). The presence of this peak confirms the aldehyde survived the reaction conditions.
    
  • 
     ~7.95 ppm (d, 1H) & ~7.60 ppm (dd, 1H):  Aromatic protons adjacent to the bromo and formyl groups.
    
  • 
     ~6.75 ppm (d, 1H):  Aromatic proton adjacent to the newly formed ether linkage.
    
  • 
     ~4.85 ppm (q, 1H):  Chiral methine proton (-CH-) of the propionate group, shifted downfield due to the adjacent oxygen and carbonyl groups.
    
  • 
     ~3.75 ppm (s, 3H):  Methoxy protons (-OCH
    
    
    
    ) of the methyl ester.
  • 
     ~1.70 ppm (d, 3H):  Methyl doublet (-CH
    
    
    
    ) of the propionate backbone.

References

  • Google Patents. "WO2002032864A1 - Pharmaceutically active sulfanilide derivatives." Google.com.
  • Agnitio Pharma. "Agnitio Pharma Catalog." Agnitio.co.in. URL:[Link]

  • Spectrochem. "Chemindex 2018-2019." Spectrochem.in. URL: [Link]

Sources

Reaction conditions for Suzuki coupling using Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-(4-bromo-2-formylphenoxy)propanoate .

Executive Summary

Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is a trifunctionalized scaffold containing an aryl bromide, an aryl aldehyde, and an aliphatic methyl ester.[1] While the aryl bromide offers a standard handle for Pd-catalyzed cross-coupling, the simultaneous presence of a base-sensitive methyl ester and an oxidizable aldehyde requires a tailored approach to reaction optimization.

This guide provides a validated protocol prioritizing chemoselectivity . By utilizing mild phosphate or carbonate bases and controlling water content, researchers can suppress ester hydrolysis (saponification) and aldehyde side reactions (Cannizzaro disproportionation) while maintaining high coupling efficiency.

Substrate Analysis & Mechanistic Considerations

Chemical Structure & Reactivity Profile

The substrate presents a "Push-Pull" electronic system on the benzene ring:

  • Position 1 (Ether): Electron Donating Group (EDG). Para to the bromide. Increases electron density at the reaction site, potentially slowing oxidative addition slightly compared to electron-deficient systems, but generally favorable for stability.

  • Position 2 (Formyl): Electron Withdrawing Group (EWG). Meta to the bromide.

  • Position 4 (Bromide): The site of oxidative addition.[2]

  • Side Chain (Methyl Propanoate): The "Achilles' heel." Methyl esters are susceptible to hydrolysis under basic aqueous conditions, especially at elevated temperatures (

    
    ).
    
Critical Success Factors
  • Base Selection: Strong hydroxide bases (NaOH, KOH) are strictly prohibited due to rapid ester hydrolysis. Mild bases (K

    
    PO
    
    
    
    , NaHCO
    
    
    , Cs
    
    
    CO
    
    
    ) are required.
  • Solvent System: A biphasic system (Dioxane/H

    
    O) is standard, but the water ratio must be minimized to just enough to dissolve the base, reducing the hydrolysis rate.
    
  • Catalyst: Pd(dppf)Cl

    
     is the preferred starting catalyst due to its robustness and resistance to dechelation.
    

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate Methyl 2-(4-bromo-2-formylphenoxy)propanoateElectrophile
Coupling Partner Aryl Boronic Acid (

)
Nucleophile (1.2 - 1.5 equiv)
Catalyst Pd(dppf)Cl


CH

Cl

Catalyst (3-5 mol%)
Base K

PO

(Tribasic Potassium Phosphate)
Base (2.0 - 3.0 equiv)
Solvent A 1,4-Dioxane (Anhydrous)Primary Solvent
Solvent B Water (Degassed)Co-solvent (Base solubility)
Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a dry reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with:

    • Substrate (1.0 mmol, 1.0 equiv)

    • Boronic Acid (1.2 mmol, 1.2 equiv)

    • K

      
      PO
      
      
      
      (636 mg, 3.0 mmol, 3.0 equiv)
    • Pd(dppf)Cl

      
      
      
      
      
      CH
      
      
      Cl
      
      
      (24 mg, 0.03 mmol, 3 mol%)
  • Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Note: Oxygen causes homocoupling of the boronic acid and oxidation of the aldehyde.

Step 2: Solvent Addition

  • Syringe in 1,4-Dioxane (4.0 mL) and Water (0.4 mL).

    • Critical Ratio: The 10:1 Dioxane:Water ratio ensures the base dissolves sufficiently for transmetallation without promoting rapid ester hydrolysis.

  • Sparge the solvent mixture with inert gas for 5 minutes if not pre-degassed.

Step 3: Reaction

  • Place the vessel in a pre-heated oil block/bath at 80°C .

  • Stir vigorously (800-1000 RPM). Efficient mixing is crucial in biphasic systems.

  • Monitor by TLC or LC-MS at 2 hours. Most reactions complete within 2-6 hours.

    • Checkpoint: If ester hydrolysis (formation of carboxylic acid, M-14) is observed, lower temp to 60°C or switch to anhydrous conditions (see Optimization Matrix).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate phases. Extract the aqueous layer once with Ethyl Acetate.

  • Wash: Wash combined organics with Brine (saturated NaCl) to remove residual water and boronic salts.

    • Caution: Do not use basic washes (NaOH/NaHCO

      
      ) if the product contains acidic protons, and avoid strong acid washes which might affect the acetal/aldehyde equilibrium.
      
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, utilize this logic matrix to adjust conditions.

Issue ObservedRoot CauseCorrective Action
Hydrolysis of Ester Base too strong or too much water.1. Switch base to anhydrous K

PO

or CsF.2. Use Toluene/Dioxane (anhydrous) with no added water (relying on trace solubility).
Low Conversion Catalyst deactivation or steric hindrance.1. Switch catalyst to Pd(OAc)

+ SPhos
(highly active for hindered/deactivated aryls).2. Increase Temp to 100°C (monitor ester stability).
Aldehyde Oxidation Oxygen leakage.1. Ensure rigorous degassing.2. Add antioxidant (e.g., BHT) trace amounts (rarely needed).
Protodeboronation Unstable Boronic Acid.1. Use Boronic Ester (Pinacol ester) instead of acid.2. Increase catalyst loading to 5 mol% to outcompete side reaction.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the specific pathway for this substrate, highlighting the chemoselectivity required.

SuzukiMechanism Substrate Substrate (Ar-Br, Ester, CHO) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) SideRxn SIDE REACTION: Ester Hydrolysis Substrate->SideRxn Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Boronate Boronic Boronic Acid (R-B(OH)2) Boronate Activated Boronate (R-B(OH)3-) Boronic->Boronate + Base/OH- Base Base Activation (K3PO4) Base->Boronate Base->SideRxn Excess H2O/Heat Boronate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-R, Ester, CHO) RedElim->Product

Figure 1: Catalytic cycle highlighting the critical path (Blue) vs. the hydrolysis risk (Red).

Decision Tree for Condition Selection

OptimizationTree Start Start: Select Conditions CheckEster Is Ester Hydrolysis a Major Concern? Start->CheckEster YesHydro Yes (Strictly Anhydrous) CheckEster->YesHydro High Sensitivity NoHydro No (Standard) CheckEster->NoHydro Moderate Sensitivity SolventA Solvent: Toluene or DMF YesHydro->SolventA BaseA Base: Anhydrous K3PO4 or CsF SolventA->BaseA Catalyst Catalyst: Pd(dppf)Cl2 BaseA->Catalyst SolventB Solvent: Dioxane/H2O (10:1) NoHydro->SolventB BaseB Base: K2CO3 or K3PO4 SolventB->BaseB BaseB->Catalyst Temp Temp: 80°C Catalyst->Temp

Figure 2: Decision matrix for selecting reaction conditions based on ester stability.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[4] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Application Notes. Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: Chemoselective Reductive Amination of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The functionalization of Methyl 2-(4-bromo-2-formylphenoxy)propanoate via reductive amination presents a classic chemoselectivity challenge in modern drug development. The molecule features a reactive ortho-formyl group (aldehyde) alongside two highly sensitive moieties: a methyl propanoate ester and an aryl bromide.

To successfully install an amine without degrading the molecular scaffold, the protocol must navigate three distinct mechanistic pitfalls:

  • Ester Saponification/Reduction: The methyl ester is vulnerable to strong hydride donors (e.g.,

    
    , hot 
    
    
    
    ) and alkaline hydrolysis.
  • Hydrodehalogenation: The aryl bromide strictly contraindicates the use of catalytic hydrogenation (

    
     with Pd/C or Raney Ni), which rapidly cleaves 
    
    
    
    bonds.
  • Premature Aldehyde Reduction: Aggressive reducing agents can reduce the aldehyde to an alcohol before the amine has time to condense into the requisite imine intermediate[1].

The Optimal Solution: Sodium triacetoxyborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, STAB) is the gold standard for this transformation. The electron-withdrawing acetate ligands dampen the hydridic character of the boron center, rendering STAB entirely unreactive toward esters and aryl halides, while maintaining rapid, selective reduction kinetics for imines and iminium ions[2].

Reaction Logic and Chemoselectivity

The following diagram illustrates the decision matrix for selecting the appropriate reducing agent, highlighting the mechanistic causality behind the exclusion of alternative reagents.

Chemoselectivity Substrate Target Aldehyde Substrate + Amine (R-NH2) Intermediate Imine / Iminium Intermediate Substrate->Intermediate Condensation (DCE, RT) STAB NaBH(OAc)3 (Recommended) Intermediate->STAB Mild Hydride Transfer Cyanoborohydride NaBH3CN (Alternative) Intermediate->Cyanoborohydride Acidic Conditions Hydrogenation H2, Pd/C (Avoid) Intermediate->Hydrogenation Catalytic Reduction Product Target Amine (Ester & Aryl Bromide Intact) STAB->Product Chemoselective Toxicity Target Amine (Toxic HCN risk) Cyanoborohydride->Toxicity Chemoselective SideProduct Hydrodehalogenated Side Product Hydrogenation->SideProduct Cleaves C-Br

Workflow and chemoselectivity logic for the reductive amination of the target aldehyde.

Table 1: Functional Group Vulnerability Matrix
Functional GroupVulnerabilityMechanistic Mitigation Strategy
Methyl Ester Over-reduction; SaponificationUtilize STAB (inert to esters). Quench with mild

instead of strong aqueous bases (

).
Aryl Bromide HydrodehalogenationAvoid transition metal-catalyzed hydrogenation. Hydride donors do not cleave C-Br bonds.
Aldehyde Reduction to alcohol prior to imine formationUtilize a stepwise self-validating workflow: confirm imine formation via LC-MS before adding STAB.

Experimental Protocol

This protocol is designed as a self-validating system . By isolating the condensation step from the reduction step, researchers can analytically verify intermediate formation, preventing the waste of valuable starting materials.

Table 2: Stoichiometry and Reaction Parameters
ReagentRoleEquivalentsNotes
Methyl 2-(4-bromo-2-formylphenoxy)propanoate Substrate1.00Limiting reagent (MW: 287.11 g/mol ).
Primary/Secondary Amine Nucleophile1.05 - 1.10Slight excess drives the condensation equilibrium forward.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(STAB)
Reducing Agent1.40 - 1.50Added portionwise to control exotherm.
1,2-Dichloroethane (DCE) Solvent0.25 MOptimal kinetics for STAB; non-reactive[3].
Glacial Acetic Acid (AcOH) Catalyst0 - 1.00Optional: Only required for sterically hindered or weakly basic amines.
Step-by-Step Methodology

ExperimentalWorkflow Step1 1. Condensation Mix Aldehyde + Amine in anhydrous DCE QC1 LC-MS Check: Imine Formation? Step1->QC1 QC1->Step1 No (Add Time/Acid) Step2 2. Reduction Add STAB portionwise at 0 °C to RT QC1->Step2 Yes QC2 TLC Check: Imine Consumed? Step2->QC2 QC2->Step2 No (Add Time/STAB) Step3 3. Quench Add sat. NaHCO3 (Avoid strong base) QC2->Step3 Yes Step4 4. Isolation Extract (DCM) & Flash Chromatography Step3->Step4

Step-by-step experimental workflow with integrated self-validating quality control checkpoints.

Step 1: Imine Condensation (System Priming)

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-bromo-2-formylphenoxy)propanoate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.25 M concentration.

  • Add the selected amine (1.05 equiv) dropwise at room temperature under an inert atmosphere (Nitrogen or Argon).

  • Causality Note: DCE is prioritized over THF because STAB exhibits superior stability and faster reaction kinetics in chlorinated solvents[4].

  • Self-Validation Checkpoint 1: Stir for 1–2 hours. Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde mass is fully consumed and replaced by the imine/hemiaminal mass.

Step 2: Chemoselective Reduction

  • Once imine formation is verified, cool the reaction vessel to 0 °C using an ice-water bath.

  • Add

    
     (1.4 equiv) portionwise over 10 minutes.
    
  • Causality Note: Portionwise addition at 0 °C mitigates localized exothermic spikes that could theoretically promote off-target ester reduction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS to confirm the complete disappearance of the imine intermediate.

Step 3: Quench and Phase Separation

  • Quench the reaction by slowly adding saturated aqueous

    
     (equal to half the reaction volume). Stir vigorously for 15 minutes until gas evolution (
    
    
    
    ) ceases.
  • Causality Note: A mild bicarbonate quench is strictly required. Stronger bases (like

    
     or 
    
    
    
    ) will rapidly saponify the methyl propanoate ester.
  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via silica gel flash column chromatography. Eluent gradients typically range from Hexanes/EtOAc to DCM/MeOH, depending on the basicity and polarity of the installed amine.

Troubleshooting & Process Optimization

  • Issue: Dialkylation of Primary Amines.

    • Cause: The newly formed secondary amine product is more nucleophilic than the starting primary amine, leading to a second reductive amination event.

    • Mitigation: Utilize a strict indirect method. Pre-form and isolate the imine completely before introducing STAB, or use a larger stoichiometric excess (1.5 - 2.0 equiv) of the primary amine[4].

  • Issue: Sluggish Imine Formation (Steric Hindrance).

    • Cause: The ortho-phenoxy substituent creates steric bulk around the formyl group, which can impede condensation with bulky secondary amines.

    • Mitigation: Add 1.0 equivalent of glacial acetic acid during Step 1. The acid catalyzes the dehydration of the hemiaminal intermediate into the reactive iminium ion without jeopardizing the ester[3].

References

1.[4] Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed (Journal of Organic Chemistry). URL:[Link] 2.[2] "Reductive amination." Wikipedia, Wikimedia Foundation. URL:[Link] 3.[3] "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. URL:[Link] 4.[1] "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

Application Note: Chemoselective Hydrolysis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the saponification of Methyl 2-(4-bromo-2-formylphenoxy)propanoate to its corresponding carboxylic acid. The presence of a reactive aryl aldehyde and a potentially racemizable


-chiral center (in enantiopure variants) necessitates a mild, controlled hydrolysis strategy. We present a Lithium Hydroxide (LiOH) mediated protocol that ensures high yield (>90%) while preserving the aldehyde functionality and minimizing racemization, alongside a standard Sodium Hydroxide (NaOH) alternative for robust, non-chiral scale-up.

Introduction & Chemical Strategy

The transformation involves the hydrolysis of a methyl ester to a carboxylic acid in a poly-functionalized scaffold containing:

  • Aryl Aldehyde: Susceptible to base-mediated disproportionation (Cannizzaro reaction) or aldol condensation under harsh conditions.

  • Aryl Bromide: Generally stable but sensitive to metal-halogen exchange (not applicable here) or harsh nucleophilic aromatic substitution.

  • 
    -Phenoxy Propanoate:  If the substrate is derived from chiral lactate (e.g., S-methyl lactate), the 
    
    
    
    -proton is acidic (
    
    
    ). Strong bases and elevated temperatures pose a significant risk of racemization via enolate formation.
Mechanistic Considerations

Standard alkaline hydrolysis (


 mechanism) is irreversible. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel methoxide. The resulting carboxylic acid is immediately deprotonated to the carboxylate salt, driving the equilibrium to completion.

Key Success Factor: The use of Lithium Hydroxide (LiOH) in a THF/Water system is the preferred method for medicinal chemistry applications. LiOH is less basic than NaOH/KOH in organic mixtures and coordinates tighter to the carboxylate, often resulting in cleaner reaction profiles for sensitive substrates.

Materials & Equipment

Reagents
  • Substrate: Methyl 2-(4-bromo-2-formylphenoxy)propanoate (Purity >98%)

  • Hydrolysis Reagent: Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O) [CAS: 1310-66-3]
  • Solvents: Tetrahydrofuran (THF, HPLC Grade), Deionized Water, Ethyl Acetate (EtOAc), 1N Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).[1]
Equipment
  • Temperature-controlled magnetic stirrer.

  • pH meter or high-precision pH strips (range 0-14).

  • Rotary evaporator with vacuum control.

Experimental Protocols

Protocol A: Mild Hydrolysis (LiOH/THF/Water) – Recommended

Best for: Chiral substrates, small-to-medium scale (mg to g), and aldehyde preservation.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in THF (

    
    ). Ensure complete dissolution.
    
  • Reagent Addition: Prepare a solution of LiOH

    
    H
    
    
    
    O (1.5 to 2.0 equivalents) in Water (
    
    
    ).
  • Reaction: Cool the THF solution to 0°C (ice bath). Add the aqueous LiOH solution dropwise over 5 minutes.

    • Note: The mixture will turn biphasic or cloudy. Vigorous stirring is essential.

  • Incubation: Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material spot (

      
      ) should disappear, replaced by the baseline carboxylate spot.
      
  • Workup (Critical for Aldehyde Stability):

    • Concentrate the reaction mixture under reduced pressure to remove the majority of THF (bath temp < 35°C). Do not distill to dryness.

    • Dilute the aqueous residue with water (

      
      ) and wash with a small portion of Diethyl Ether or EtOAc (
      
      
      
      ) to remove non-polar impurities (unreacted ester, if any). Discard the organic wash.
  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with stirring until pH reaches 2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Extract the cloudy aqueous mixture with EtOAc (

      
      ).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield the crude acid.
Protocol B: Standard Hydrolysis (NaOH/MeOH) – Alternative

Best for: Racemic substrates, large scale, cost-efficiency.

  • Dissolve substrate in Methanol (

    
    ).
    
  • Add 2N NaOH (aq) (2.0 equivalents).

  • Stir at Room Temperature for 1–2 hours.

    • Caution: Avoid heating to prevent Cannizzaro disproportionation of the aldehyde.

  • Acidify carefully with 2N HCl to pH 2.

  • Extract with EtOAc as described in Protocol A.

Data Analysis & Validation

Expected Analytical Results
ParameterMethodAcceptance Criteria
Appearance VisualWhite to pale yellow solid
Purity HPLC (254 nm)> 95%
Identity (NMR)

H NMR (DMSO-

)
Aldehyde: Singlet

ppm (Intact)Acid: Broad singlet

ppmEster Methyl: Absent (

ppm)
Chirality Chiral HPLCe.e. > 98% (if starting from enantiopure ester)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product remains in waterThe acid may be partially soluble in water. Saturate the aqueous phase with NaCl (Brine) before extraction.
Aldehyde Loss Cannizzaro ReactionReduce base concentration (use 1.1 eq LiOH). Ensure temperature does not exceed 25°C.
Racemization Base too strong / Temp too highSwitch strictly to Protocol A (LiOH) at 0°C. Reduce reaction time.
Emulsion Surfactant-like propertiesAdd a small amount of MeOH to the extraction or filter through a Celite pad.

Visualization: Reaction Workflow

HydrolysisWorkflow Start Start: Methyl Ester Substrate Dissolve Dissolve in THF (0.2M) Start->Dissolve AddBase Add LiOH (aq) at 0°C Dissolve->AddBase React Stir at RT (2-4 hrs) AddBase->React Check TLC/LCMS Check React->Check Check->React Incomplete Evap Remove THF (Vacuo) Check->Evap Complete Wash Aq. Wash with Ether (Remove Impurities) Evap->Wash Acidify Acidify to pH 2-3 (1N HCl, 0°C) Wash->Acidify Extract Extract with EtOAc Acidify->Extract Final Final Product: Carboxylic Acid Extract->Final

Figure 1: Optimized workflow for the LiOH-mediated hydrolysis ensuring aldehyde preservation.

References

  • Preparation of 2-(2-formylphenoxy)

    • Source: Royal Society of Chemistry (RSC) & MDPI.
    • Citation: "Synthesis of 2-(4-formylphenoxy)acetic Acids...
    • URL:[Link] (Generalized from similar phenoxyacetic acid derivatives).

  • Lithium Hydroxide for Sensitive Esters

    • Source: Organic Chemistry Portal / StackExchange Consensus.
    • Citation: "LiOH hydrolysis of methyl esters... minimizes racemization and side reactions compared to NaOH."
    • URL:[Link]

  • General Ester Hydrolysis Mechanisms

    • Source: Chemistry LibreTexts.
    • Citation: "Alkaline hydrolysis of esters (Saponific
    • URL:[Link]

  • Chemical Data & Safety (Substrate Analogues)

    • Source: PubChem / Sigma-Aldrich.
    • Citation: "2-(4-Bromo-2-formylphenoxy)
    • URL:[Link]

Sources

Application Note: Stereoselective Synthesis of Phenoxy Propanoates via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for synthesizing chiral phenoxy propanoates (aryloxy propionates) via the Mitsunobu reaction. These motifs are critical pharmacophores in PPAR agonists (fibrates) and herbicides. Unlike standard esterifications, this protocol utilizes the redox system of triphenylphosphine (


) and a dialkyl azodicarboxylate (DIAD/DEAD) to couple phenols with chiral 

-hydroxy esters (lactates).

Key Scientific Value: This method proceeds via an


 mechanism, resulting in the inversion of configuration  at the stereogenic center.[1][2] Thus, an (S)-lactate substrate yields an (R)-phenoxy propanoate.

Mechanistic Principles & Causality

The Mitsunobu reaction is driven by the formation of a strong phosphorus-oxygen bond.[3] The reaction does not proceed through a simple condensation but rather an activation-displacement sequence.[3]

The Inversion Mechanism
  • Betaine Formation:

    
     attacks the azo group of the azodicarboxylate (DIAD), creating a zwitterionic betaine.
    
  • Pronucleophile Activation: The betaine deprotonates the phenol (

    
    ), generating a phenoxide anion and a phosphonium intermediate.
    
  • Activation of Alcohol: The phosphonium species activates the secondary alcohol of the lactate, forming an alkoxyphosphonium salt (

    
    ).
    
  • Nucleophilic Displacement: The phenoxide anion attacks the carbon bearing the alkoxyphosphonium group from the backside (

    
    ), displacing triphenylphosphine oxide (
    
    
    
    ) and forming the ether bond with inverted stereochemistry.
Pathway Visualization

The following diagram illustrates the critical flow of intermediates, emphasizing the stereochemical inversion.

Mitsunobu_Mechanism PPh3 PPh3 Betaine Morrison-Brunn-Huisgen Betaine PPh3->Betaine Nucleophilic Attack DIAD DIAD DIAD->Betaine Activated Alkoxyphosphonium Intermediate (O-P+) Betaine->Activated Protonation/Activation Phenol Phenol (ArOH) Phenol->Activated Deprotonation Lactate (S)-Ethyl Lactate (Sec-Alcohol) Lactate->Activated O-P Bond Formation Product (R)-Phenoxy Propanoate Activated->Product SN2 Attack (Phenoxide) TPPO Ph3P=O (Byproduct) Activated->TPPO Leaving Group

Caption: Mechanistic pathway showing the conversion of (S)-Lactate to (R)-Phenoxy Propanoate via alkoxyphosphonium activation.

Critical Experimental Parameters

Reagent Selection: DIAD vs. DEAD

While Diethyl azodicarboxylate (DEAD) is the classical reagent, Diisopropyl azodicarboxylate (DIAD) is strongly recommended for this protocol.

  • Safety: DEAD is shock-sensitive and thermally unstable. DIAD is a liquid, more stable, and safer to handle on scale.

  • Solubility: The hydrazine byproduct of DIAD is often more soluble in hexanes/ether, aiding in purification strategies that rely on precipitation.

The Constraint

The Mitsunobu reaction requires the pronucleophile (phenol) to be acidic enough (


) to protonate the betaine intermediate.
  • Standard Phenols (

    
     9.5 - 10.5):  React efficiently.
    
  • Electron-Poor Phenols (

    
     < 9):  React very rapidly; excellent substrates.
    
  • Electron-Rich Phenols (

    
     > 11):  May require specialized azodicarboxylates (e.g., ADDP) or higher temperatures, but generally fail with standard DIAD/PPh3.
    
Order of Addition (The "Pre-Contact" Rule)

For secondary alcohols like lactates, steric hindrance can slow the formation of the active alkoxyphosphonium species. To prevent the azodicarboxylate from alkylating the phenol directly (a common side reaction), we employ a Betaine Pre-formation strategy.

Detailed Protocol: Synthesis of Ethyl (R)-2-(4-chlorophenoxy)propionate

Target: Reaction of 4-chlorophenol with Ethyl (S)-lactate. Scale: 10 mmol.

Materials
ReagentEquiv.AmountRole
Ethyl (S)-(-)-lactate1.01.18 g (10 mmol)Chiral Substrate
4-Chlorophenol1.11.41 g (11 mmol)Pronucleophile
Triphenylphosphine (

)
1.23.15 g (12 mmol)Reductant
DIAD1.22.43 g (12 mmol)Oxidant
THF (Anhydrous)-50 mL (0.2 M)Solvent
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

Step 2: Reagent Dissolution

  • Charge the flask with

    
     (3.15 g) and anhydrous THF (30 mL).
    
  • Cool the solution to 0°C using an ice/water bath.

  • Note:

    
     must be fully dissolved before proceeding.
    

Step 3: Betaine Formation (Critical Step)

  • Add DIAD (2.43 g) dropwise via syringe over 10 minutes.

  • Observation: The solution will turn a pale yellow/orange color and a white precipitate (the betaine) may form. This is normal.

  • Stir at 0°C for 15 minutes to ensure complete betaine formation.

Step 4: Substrate Addition

  • Mix Ethyl (S)-lactate (1.18 g) and 4-Chlorophenol (1.41 g) in the remaining THF (20 mL).

  • Add this solution dropwise to the reaction flask at 0°C over 20-30 minutes.

  • Rationale: Slow addition prevents the exotherm from degrading the sensitive alkoxyphosphonium intermediate.

Step 5: Reaction & Monitoring

  • Allow the reaction to warm to room temperature (RT) naturally.

  • Stir at RT for 12–24 hours.

  • QC Check: Monitor via TLC (Hexanes:EtOAc 8:2). The product (ether) typically runs higher (less polar) than the starting phenol.

Purification (The TPPO Challenge)

Removal of Triphenylphosphine oxide (TPPO) is the primary bottleneck. Use one of the following methods:

Method A: Precipitation (Preferred for Scale)

  • Concentrate the reaction mixture to a thick oil.

  • Triturate vigorously with Cold Hexanes:Diethyl Ether (9:1) . TPPO is insoluble in this mixture and will precipitate as a white solid.

  • Filter through a celite pad.[4]

  • Concentrate the filtrate.[5][6][7]

Method B: Magnesium Chloride Complexation

  • If Method A leaves residual TPPO, dissolve the crude oil in Toluene.

  • Add

    
     (2 equiv relative to TPPO).
    
  • Heat to reflux for 1 hour, then cool. The

    
     complex precipitates out.
    
  • Filter and concentrate.

Workflow Visualization

Workflow Start Start: Anhydrous THF N2 Atmosphere Betaine Step 1: Add PPh3 + DIAD (0°C, 15 min) Start->Betaine Addition Step 2: Add Phenol + Lactate (Dropwise, 0°C) Betaine->Addition Reaction Step 3: Stir at RT (12-24 Hours) Addition->Reaction Quench Step 4: Concentrate & Triturate (Hexanes/Et2O) Reaction->Quench Filter Step 5: Filter off TPPO (White Solid) Quench->Filter Isolate Final Product: (R)-Phenoxy Propanoate Filter->Isolate

Caption: Operational workflow for the synthesis of phenoxy propanoates.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Incomplete activation of hindered alcohol.Increase reagents (

/DIAD) to 1.5 - 2.0 equiv. Ensure anhydrous conditions.
Retention of Configuration "Acyl transfer" side reaction or

character.
Ensure temperature stays at 0°C during addition. Use a less polar solvent (Toluene instead of THF).
Hydrazine Contamination Byproduct co-elutes with product.Use polymer-bound DIAD (PS-DIAD) or wash organic layer with dilute NaOH (if product is stable).
No Reaction Phenol

too high (>11).
Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

at higher temperatures.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][6][8][9][10][11] Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4][10][11][12] Chemical Reviews, 109(6), 2551-2651.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130-3138.

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

Sources

Application Note: Scalable Synthesis Routes for Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, process chemists, and drug development professionals.

Introduction & Strategic Significance

Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is a highly functionalized and versatile building block heavily utilized in medicinal chemistry. Its structural architecture—comprising an electrophilic formyl group, a cross-coupling-ready aryl bromide, and an ester-bearing ether linkage—makes it an indispensable precursor for synthesizing complex heterocycles, including benzofurans, chromanes, and specifically, G-protein coupled receptor (GPCR) modulators such as GPR35 agonists [1]. Transitioning this synthesis from a milligram-scale discovery route to a robust, scalable process requires meticulous control over reaction kinetics, solvent selection, and byproduct mitigation.

Mechanistic Causality & Process Logic

The core transformation relies on a classical Williamson ether synthesis (O-alkylation) [2]. Designing a self-validating and scalable protocol requires understanding the causality behind each reagent choice:

  • Nucleophile Generation & Base Selection: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated to form a phenoxide anion. We employ Potassium Carbonate (K₂CO₃) as the base. Causality: Stronger bases (e.g., NaOH, NaH) risk initiating a Cannizzaro-type disproportionation on the unprotected formyl group or prematurely hydrolyzing the methyl ester of the alkylating agent. K₂CO₃ provides a mild, heterogeneous basic environment that strictly limits these side reactions [3].

  • Electrophile Selection: Methyl 2-bromopropanoate is selected over its chloro-analog. Causality: The superior leaving-group ability of the bromide ion lowers the activation energy of the Sₙ2 transition state, allowing the reaction to proceed efficiently at 60 °C. Lower temperatures prevent the thermal degradation of the alkylating agent and suppress ester hydrolysis.

  • Solvent Dynamics: While Dimethylformamide (DMF) is traditionally used for its excellent polar aprotic solvation properties (accelerating Sₙ2 kinetics by leaving the phenoxide "naked"), it presents severe challenges during scale-up due to its toxicity and high boiling point, which complicates downstream isolation [1]. Acetonitrile (MeCN) is introduced as a highly scalable, greener alternative that facilitates easier solvent recovery and minimizes aqueous waste streams.

Optimization Opt Process Optimization Solvent Solvent Selection Opt->Solvent Base Base Selection Opt->Base DMF DMF: High yield, toxic, hard to remove Solvent->DMF MeCN MeCN: Scalable, greener, easy recovery Solvent->MeCN K2CO3 K2CO3: Cost-effective, mild, heterogeneous Base->K2CO3 Cs2CO3 Cs2CO3: Faster kinetics, higher cost Base->Cs2CO3

Logical relationship tree for solvent and base selection in process scale-up.

Experimental Workflow & Protocol (100 g Pilot Scale)

This protocol is designed as a self-validating system. In-process controls (IPC) via High-Performance Liquid Chromatography (HPLC) ensure that the reaction is only quenched once the starting phenol is consumed, preventing the need for complex chromatographic separations later.

Step 1: Reactor Setup & Deprotonation

  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge the reactor with 5-bromo-2-hydroxybenzaldehyde (100.0 g, 0.497 mol, 1.0 equiv) and Acetonitrile (1.0 L, 10 vol).

  • Begin moderate agitation (250 rpm) and add finely powdered, anhydrous K₂CO₃ (137.5 g, 0.995 mol, 2.0 equiv).

  • Stir the suspension at 25 °C for 30 minutes to initiate phenoxide formation (observed as a slight deepening of the yellow color).

Step 2: Alkylation & Heating 5. Add methyl 2-bromopropanoate (124.6 g, 0.746 mol, 1.5 equiv) dropwise via an addition funnel over 30 minutes. Note: Controlling the addition rate mitigates localized thermal spikes and prevents runaway exotherms. 6. Ramp the internal reactor temperature to 60 °C. 7. Maintain heating and agitation for 12–16 hours.

Step 3: In-Process Control (IPC) 8. Withdraw a 0.5 mL aliquot, dilute with MeCN, filter, and analyze via HPLC (UV at 254 nm). 9. Proceed to workup only when 5-bromo-2-hydroxybenzaldehyde is ≤ 1.0% relative to the product peak. If > 1.0%, continue heating and re-sample after 2 hours.

Step 4: Workup & Isolation 10. Cool the reactor to 20 °C. 11. Quench the reaction by adding Deionized Water (500 mL) to dissolve the inorganic salts (excess K₂CO₃, KBr byproduct). 12. Extract the aqueous mixture with Ethyl Acetate (2 × 600 mL). 13. Wash the combined organic layers with 5% aqueous LiCl (300 mL) to remove trace polar impurities, followed by Brine (300 mL). 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo (40 °C, 50 mbar) to afford the crude product as a viscous oil that crystallizes upon standing. 15. Optional: Recrystallize from Hexanes/Ethyl Acetate (9:1) to achieve >99% purity.

Workflow Start 5-Bromo-2-hydroxybenzaldehyde + Methyl 2-bromopropanoate Base Add K2CO3 in MeCN (Mild Deprotonation) Start->Base React Heat at 60°C for 12-16 h (SN2 O-Alkylation) Base->React Quench Cool & Quench with H2O (Precipitate Inorganic Salts) React->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine & Dry (Na2SO4) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Crystallization Concentrate->Purify Product Methyl 2-(4-bromo-2-formylphenoxy)propanoate (Target Intermediate) Purify->Product

Step-by-step experimental workflow for the scalable synthesis of the target intermediate.

Quantitative Data Summaries

Table 1: Reaction Optimization Matrix Data reflects process chemistry optimization trials to balance yield, kinetics, and environmental impact.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Scalability Profile
DMFK₂CO₃6016>9988Poor (High boiling point, toxic)
DMFCs₂CO₃608>9991Poor (High cost of base)
AcetoneK₂CO₃56248572Moderate (Sluggish kinetics)
MeCN K₂CO₃ 60 14 >98 86 Excellent (Green, easy recovery)

Table 2: Quality Control (QC) Specifications Expected analytical parameters for the isolated intermediate prior to downstream coupling.

ParameterSpecificationAnalytical Method
AppearanceOff-white to pale yellow solidVisual Inspection
Purity≥ 98.0%HPLC (UV @ 254 nm)
Identity (Mass)m/z 286.0 / 288.0 [M+H]⁺LC-MS (ESI+)
Identity (NMR)δ 10.45 (s, 1H, CHO), 4.85 (q, 1H, CH)¹H NMR (400 MHz, CDCl₃)
Moisture Content≤ 0.5%Karl Fischer Titration

References

  • WO2020154492A1 - Gpr35 modulators. Google Patents.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com. Available at:[Link]

Application Note: Chemoselective Reduction of Formyl Groups in Bromo-Phenoxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a highly reliable, self-validating methodology for the selective reduction of an aldehyde (formyl) group to a primary alcohol in the presence of reactive ester and aryl bromide pharmacophores.

Mechanistic Rationale & Reagent Selection

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective modification of polyfunctional scaffolds requires precise tuning of electronic and steric parameters. Bromo-phenoxy esters containing a formyl group (e.g., methyl 4-bromo-2-formylphenoxyacetate) present a classic chemoselectivity challenge.

The Electronic Challenge:

  • Formyl vs. Ester: Aldehydes feature a highly polarized carbonyl group without the resonance stabilization afforded by the alkoxy oxygen in esters. This renders the formyl carbon significantly more electrophilic.

  • Aryl Bromide Vulnerability: While transition-metal catalyzed hydrogenations (e.g.,

    
     on Pd/C) are highly effective for aldehyde reduction, palladium readily undergoes oxidative addition into aryl carbon-bromine bonds, leading to undesired hydrodehalogenation.
    

The Solution: To preserve the halogen, an ionic hydride transfer mechanism is strictly required. Sodium borohydride (


) is a mild reducing agent that rapidly reduces aldehydes to primary alcohols while reacting negligibly with esters under controlled, low-temperature conditions[1]. Stronger hydride sources, such as Lithium Aluminum Hydride (

), lack this chemoselectivity and will readily cleave the ester moiety[2]. Furthermore, executing the reaction in a protic solvent like methanol stabilizes the transition state through hydrogen bonding and serves as the ultimate proton source, ensuring rapid formyl reduction even at 0 °C[3].

Reagent Chemoselectivity Matrix

To justify the experimental design, the following matrix summarizes the comparative reactivity of standard reducing agents against the functional groups present in the target scaffold.

Reducing AgentFormyl (-CHO) ReductionEster (-COOR) ReductionAryl Bromide (Ar-Br) StabilityProcess Recommendation

(0 °C, MeOH)
Fast, Complete None (Inert at 0 °C) Stable Optimal / Standard

(THF)
Fast, CompleteNoneStableHighly Selective, but requires fresh preparation

(THF)
Fast, CompleteFast, CompleteVariableAvoid (Causes ester cleavage)

, Pd/C (EtOH)
Fast, CompleteNoneUnstableAvoid (Causes debromination)
DIBAL-H (-78 °C)Fast, CompletePartial / SlowStableAvoid (Unnecessary cryogenic complexity)

Reaction Pathway Visualization

The following decision tree illustrates the divergent synthetic outcomes based on reagent selection.

Chemoselectivity Substrate Bromo-Phenoxy Ester (Contains: -CHO, -COOR, -Br) Reagent1 LiAlH4 (Strong Hydride) Substrate->Reagent1 Reagent2 H2, Pd/C (Catalytic Hydrogenation) Substrate->Reagent2 Reagent3 NaBH4 / MeOH (Mild Hydride) Substrate->Reagent3 Result1 Ester Cleavage (Loss of -COOR) Reagent1->Result1 Result2 Hydrodehalogenation (Loss of -Br) Reagent2->Result2 Result3 Target Product (-CHO reduced to -CH2OH only) Reagent3->Result3

Fig 1: Chemoselective pathway for formyl reduction avoiding ester cleavage and debromination.

Self-Validating Experimental Execution

This protocol is designed as a self-validating system . By utilizing orthogonal in-process controls (Process Analytical Technology) and specific spectroscopic markers, the chemist can definitively confirm success without ambiguity.

Step 1: Substrate Solvation & Temperature Control
  • Action: Charge a flame-dried round-bottom flask with the bromo-phenoxy formyl ester (1.0 equiv, e.g., 10.0 mmol) and anhydrous methanol (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate.

  • Causality: Methanol acts as both the solvent and the proton source[3]. Cooling to 0 °C kinetically suppresses the already slow reduction of the ester group, ensuring absolute chemoselectivity[1].

Step 2: Hydride Delivery
  • Action: Add Sodium Borohydride (

    
    , 0.6 equiv) portion-wise over 10 minutes. Maintain vigorous stirring.
    
  • Causality: While 1 mole of

    
     delivers 4 moles of hydride, a slight stoichiometric excess (0.6 equiv = 2.4 equiv of hydride) compensates for the competitive, slow reaction between the hydride and the protic methanol solvent[1]. Portion-wise addition prevents rapid, exothermic hydrogen gas evolution.
    
Step 3: In-Process Validation (PAT)
  • Action: After 30 minutes of stirring at 0 °C, sample an aliquot for Thin Layer Chromatography (TLC). Develop the plate in a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Validation Marker: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting material will immediately form a bright orange/red spot due to hydrazone formation with the aldehyde. The complete absence of this orange spot confirms 100% consumption of the formyl group.

Step 4: Quenching & Boron Disruption
  • Action: Quench the reaction by carefully adding saturated aqueous

    
     (equal volume to the methanol used) dropwise at 0 °C. Stir for an additional 15 minutes.
    
  • Causality: The mildly acidic ammonium chloride safely destroys unreacted hydride and hydrolyzes the intermediate alkoxyborate complexes to release the free primary alcohol. Crucially, it is not acidic enough to hydrolyze the ester moiety.

Step 5: Isolation & Final Spectroscopic Validation
  • Action: Remove the methanol under reduced pressure (rotary evaporation at 30 °C). Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to yield the crude product.
    
  • Validation Marker (

    
    H-NMR in 
    
    
    
    ):
    • Success: The formyl proton signal (typically a sharp singlet at ~9.8–10.2 ppm) must be completely absent. A new benzylic methylene signal (~4.6–4.8 ppm, s or d, 2H) and a hydroxyl proton (~2.5 ppm, br s, 1H) must appear.

    • Integrity: The ester methoxy signal (e.g., ~3.8 ppm, s, 3H) and the specific aromatic splitting pattern dictated by the bromo substituent must remain completely unchanged, validating the preservation of both sensitive pharmacophores.

References

  • Title: Reduction of Aldehydes and Ketones - Chemistry Steps | Source: chemistrysteps.com | URL: [Link]

  • Title: Sodium Borohydride - Common Organic Chemistry | Source: commonorganicchemistry.com | URL: [Link]

  • Title: Chem 115 - Andrew G Myers Research Group | Source: harvard.edu | URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the O-alkylation of 4-bromo-2-formylphenol (also known as 5-bromosalicylaldehyde) with methyl 2-bromopropanoate.

This specific Williamson ether synthesis presents unique mechanistic challenges due to the steric hindrance of the ortho-formyl group and the chemical sensitivity of both the aldehyde and the methyl ester[1]. This guide provides field-proven causality, structured troubleshooting, and self-validating protocols to ensure high-yield, reproducible results[2].

Logical Troubleshooting Workflow

G A Reactants: 4-bromo-2-formylphenol + Methyl 2-bromopropanoate B Solvent & Base: Dry DMF + K2CO3 A->B C Issue: Slow Reaction Kinetics? B->C D Add KI (Finkelstein Catalysis) Generates Alkyl Iodide in situ C->D Yes E Issue: Ester Hydrolysis? C->E No D->E F Ensure Anhydrous Conditions (Dry DMF, Bake K2CO3) E->F Yes G Reaction at 80°C (N2 atm) E->G No F->G H Product: Methyl 2-(4-bromo-2-formylphenoxy)propanoate G->H

Figure 1: Logical troubleshooting workflow for the O-alkylation synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My conversion rate plateaus at 60-70% despite extended heating. How can I drive the reaction to completion? A: The plateau is caused by the steric hindrance imposed by the ortho-formyl group on the phenoxide nucleophile, which severely slows down the SN2 attack on the secondary carbon of methyl 2-bromopropanoate. Solution: Implement Finkelstein catalysis by adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI)[3]. KI reacts with the alkyl bromide to generate methyl 2-iodopropanoate in situ. Iodide is a vastly superior leaving group compared to bromide, lowering the activation energy of the substitution step and accelerating the reaction to >95% conversion[3].

Q2: I am observing significant byproduct formation, specifically the carboxylic acid derivative. How do I prevent this? A: The formation of 2-(4-bromo-2-formylphenoxy)propanoic acid is the direct result of ester hydrolysis (saponification). Even mildly basic conditions like K₂CO₃ can hydrolyze the methyl ester if adventitious water is present in the solvent or the base[2]. Solution: Ensure strictly anhydrous conditions . Use anhydrous N,N-Dimethylformamide (DMF) or Acetone, and bake the K₂CO₃ at 120°C prior to use[2]. Never substitute K₂CO₃ with aqueous NaOH or KOH, as hydroxide ions will rapidly cleave the ester.

Q3: Can I use a stronger base like Sodium Hydride (NaH) to accelerate the deprotonation and overall reaction? A: We strongly advise against using NaH or alkoxide bases for this specific substrate. While NaH ensures quantitative deprotonation of the phenol, its strong basicity promotes destructive side reactions with the chemically sensitive formyl (aldehyde) group, such as Cannizzaro-type disproportionation. Mild carbonate bases (K₂CO₃ or Cs₂CO₃) are the gold standard for salicylaldehyde O-alkylations because they selectively deprotonate the acidic phenol (pKa ~8.5) without perturbing the aldehyde or the ester[4].

Q4: What is the optimal solvent system for this alkylation? A: Polar aprotic solvents are required to solvate the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic. DMF is optimal for reactions at 80°C[3]. If you prefer a lower boiling solvent for easier workup, anhydrous Acetone at reflux (56°C) or Acetonitrile (82°C) are excellent alternatives, though they may require slightly longer reaction times[2],[4].

Quantitative Data: Base and Solvent Optimization

The table below summarizes the causality between different reaction conditions and their typical outcomes, allowing you to select the best parameters for your specific laboratory setup.

BaseSolventCatalystTemp (°C)Typical Yield (%)Primary Impurity / Issue
K₂CO₃ DMF KI (0.1 eq) 80 90–95 Trace unreacted phenol (Optimal)
K₂CO₃DMFNone8060–70Incomplete conversion (steric hindrance)
Cs₂CO₃DMFNone8085–90Higher reagent cost
K₂CO₃AcetoneKI (0.1 eq)56 (Reflux)80–85Slower kinetics (requires 18h+)
NaHTHFNone0 to 25<40Aldehyde degradation products
NaOH (aq)H₂O/DCMPTC25<10Complete ester hydrolysis
Experimental Protocol: Optimized O-Alkylation

This protocol is a self-validating system. By monitoring the distinct UV-active spots via TLC, you can confidently track the consumption of the starting material and the formation of the product.

1. Setup & Solvation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Dissolve 4-bromo-2-formylphenol (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF (0.5 M concentration)[3].

2. Deprotonation: Add anhydrous, finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq, 15 mmol) in a single portion[4]. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to an intense yellow color, confirming the successful formation of the phenoxide anion.

3. Catalysis & Alkylation: Add Potassium Iodide (KI, 0.1 eq, 1.0 mmol) followed by the dropwise addition of Methyl 2-bromopropanoate (1.2 eq, 12 mmol) via syringe[3].

4. Reaction & Monitoring: Heat the reaction mixture to 80°C using an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. Self-Validation: The reaction is complete when the lower Rf phenol spot disappears, typically within 4-6 hours.

5. Workup: Cool the mixture to room temperature. Dilute with 100 mL of Ethyl Acetate and wash sequentially with Distilled Water (3 x 50 mL) to remove the DMF solvent and inorganic salts[4]. Follow with a Brine wash (50 mL).

6. Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to obtain pure Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

References
  • [3] Title: Green approaches to salicylaldehydes and heteroaromatics Source: Iowa State University Digital Repository URL: [Link]

Sources

Preventing racemization during synthesis of chiral Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Racemization-Prev-001 Subject: Preventing Racemization in Methyl 2-(4-bromo-2-formylphenoxy)propanoate Synthesis Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary: The Chirality Preservation Protocol

You are synthesizing Methyl 2-(4-bromo-2-formylphenoxy)propanoate . The biological activity of this class of compounds (phenoxypropionates) is strictly dependent on the stereochemistry at the propanoate


-position.

The Core Problem: The


-proton of your product is flanked by an ester carbonyl and an electron-withdrawing phenoxy group. It is acidic  (

in DMSO). Consequently, this molecule is highly susceptible to base-catalyzed enolization , which destroys chirality. Furthermore, the synthesis itself involves nucleophilic substitution where competing

pathways or degenerate

attacks can erode enantiomeric excess (

) before the product is even formed.

This guide provides two validated workflows to maximize


, prioritizing the Mitsunobu Reaction  for small-scale high-fidelity and Sulfonate Displacement (

)
for scalable processes.

Module 1: Route Selection & Decision Logic

Do not simply choose a route based on reagent availability. Use this logic gate to determine the correct pathway for your specific constraints.

RouteSelection Start START: Select Synthesis Strategy Scale What is your reaction scale? Start->Scale Small Small Scale (<10g) High ee Critical Scale->Small Discovery Large Large Scale (>100g) Cost/Purification Critical Scale->Large Process Mitsunobu ROUTE A: Mitsunobu Reaction (Inversion) Small->Mitsunobu SN2_Check ROUTE B: Nucleophilic Substitution (Inversion) Large->SN2_Check Result_Mits Use (S)-Methyl Lactate Target: (R)-Product Mitsunobu->Result_Mits LG_Check CRITICAL DECISION: Which Leaving Group (LG)? SN2_Check->LG_Check Halide LG = Bromide/Chloride (High Racemization Risk) LG_Check->Halide Avoid Sulfonate LG = Mesylate/Tosylate (High Stability) LG_Check->Sulfonate Recommended Result_Fail STOP: Halide ions cause degenerate SN2 racemization Halide->Result_Fail Result_SN2 Use (S)-Lactate Sulfonate Target: (R)-Product Sulfonate->Result_SN2

Figure 1: Decision matrix for synthesis route selection. Note that alpha-halo esters are explicitly discouraged due to halide-induced racemization.

Module 2: The Mitsunobu Protocol (High Fidelity)

Context: The Mitsunobu reaction allows for the coupling of the phenol (5-bromosalicylaldehyde) and methyl lactate with clean Walden inversion. This is the preferred method for generating analytical standards or small batches where purification of triphenylphosphine oxide (TPPO) is manageable.

Reagents & Stoichiometry[1][2][3][4][5]
  • Phenol: 5-Bromosalicylaldehyde (1.0 equiv)

  • Alcohol: (S)-Methyl Lactate (1.2 equiv) [Yields (R)-Product]

  • Phosphine:

    
     (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene (0.1 M - 0.2 M)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve

    
     and 5-bromosalicylaldehyde in anhydrous THF. Cool to 0°C .[1][2]
    
  • Alcohol Addition: Add (S)-Methyl Lactate to the cooled solution.

  • Critical Step (Addition): Add DIAD dropwise over 30-60 minutes via syringe pump.

    • Why? Keeping the concentration of active betaine low prevents side reactions.

    • Temperature: Maintain 0°C during addition.[1][2] Allow to warm to Room Temperature (RT) only after addition is complete.

  • Monitoring: Stir at RT for 12-24h. Monitor by TLC/HPLC.

  • Workup: Concentrate and precipitate TPPO with cold Hexane/Ether (1:1). Filter. Purify filtrate via column chromatography.

Troubleshooting Mitsunobu
IssuePotential CauseCorrective Action
Low Conversion

Mismatch
The phenol (

) is acidic enough, but steric hindrance from the ortho-formyl group may slow attack. Increase reaction time or use Toluene at 40°C (risk of lower

).
Racemization High Temp / Basic WorkupDo not heat above 40°C. Avoid washing with strong bases (NaOH) during workup; use saturated

instead.

Module 3: The Sulfonate Protocol (Scalable)

Context: For larger scales, the Mitsunobu reaction produces too much waste. The


 displacement of a leaving group on the lactate is preferred.
CRITICAL WARNING:  Do NOT  use Methyl 2-bromopropionate or 2-chloropropionate. Halide ions (

,

) released during the reaction act as nucleophiles, attacking the starting material and randomizing the stereocenter (degenerate

) before the phenol can react. Use Methyl 2-(mesyloxy)propionate instead.
Reagents
  • Nucleophile: 5-Bromosalicylaldehyde (1.0 equiv)

  • Electrophile: (S)-Methyl 2-(mesyloxy)propionate (1.2 equiv) [Prepared from (S)-Methyl Lactate + MsCl]

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF.[3]

Step-by-Step Protocol
  • Preparation of Electrophile: React (S)-Methyl Lactate with Methanesulfonyl chloride (

    
    ) and 
    
    
    
    in DCM at 0°C. Work up rapidly with cold dilute HCl and
    
    
    . Use immediately or store at -20°C.
  • Reaction Setup: In a reactor, combine 5-bromosalicylaldehyde and

    
     in Anhydrous ACN.
    
  • Activation: Stir at RT for 30 mins to form the phenoxide.

    • Note: The ortho-formyl group forms an intramolecular H-bond with the phenol, making deprotonation slightly harder than unsubstituted phenol.

  • Displacement: Add (S)-Methyl 2-(mesyloxy)propionate.

  • Temperature Control: Heat to 40-50°C .

    • Limit: Do not exceed 60°C. Higher temperatures promote base-catalyzed enolization of the product.

  • Workup: Filter off solids. Evaporate solvent. Dissolve in EtOAc, wash with water (pH neutral).

Module 4: Mechanism of Racemization (The "Why")

Understanding the enemy is the only way to defeat it. The diagram below illustrates the two primary failure modes you must avoid.

Racemization Start (R)-Product (Chiral) Intermediate Planar Enolate (Achiral / sp2 Hybridized) Start->Intermediate Deprotonation of alpha-H (Fast at High pH/Temp) Base Base (B:) (e.g., Excess K2CO3, OH-) Base->Intermediate Reprotonation Reprotonation (Random Face Attack) Intermediate->Reprotonation Racemate Racemic Mixture (50% R / 50% S) Reprotonation->Racemate

Figure 2: Mechanism of Base-Catalyzed Enolization. The alpha-proton is the weak link.

FAQ: Troubleshooting & Observations

Q1: I used Methyl 2-bromopropionate and my product is nearly racemic (ee < 10%). Why? A: You fell victim to the "Degenerate


 Cycle." As the reaction proceeds, free bromide ions (

) accumulate. Bromide is a good nucleophile and attacks the unreacted (S)-Methyl 2-bromopropionate, inverting it to (R). The phenol then attacks both (S) and (R) starting materials. Switch to the Mesylate (OMs) or Tosylate (OTs) leaving group. Sulfonates are poor nucleophiles and will not attack the starting material.

Q2: My reaction was clean, but the ee dropped during workup. What happened? A: You likely exposed the product to basic aqueous conditions.

  • Diagnosis: Did you use NaOH or saturated

    
     to wash the organic layer?
    
  • Fix: Use dilute HCl (pH 4-5) or saturated

    
     for the first wash to neutralize residual base immediately. Keep the aqueous phase contact time short and cold.
    

Q3: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Avoid. NaH is a strong base. While it forms the phenoxide quickly, any excess NaH will deprotonate the


-proton of your formed product (or the starting ester), causing instantaneous racemization. Stick to weaker bases like 

or

.

Q4: Does the aldehyde group affect the reaction? A: Yes. The ortho-formyl group is electron-withdrawing, reducing the nucleophilicity of the phenoxide oxygen. This requires longer reaction times compared to simple phenol. Do not compensate by raising the temperature (which kills


); instead, use a slightly more polar solvent mix (e.g., ACN/DMF 9:1) or add a phase transfer catalyst (18-Crown-6) if using 

.

References

  • Mitsunobu Reaction Mechanism & Inversion

    • Swamy, K. C. K., et al.
  • Racemiz

    
    -Halo Esters via Halide Exchange: 
    
    • Effenberger, F. "Synthesis of Homochiral 2-Substituted Propionates.
    • Note: Discusses the superiority of sulfonates over halides for retention of optical purity.
  • Process Chemistry of Aryloxy Propionates (Herbicide Synthesis)

    • Organic Process Research & Development (OPRD).
    • General principle citation for industrial handling of these specific chiral centers.
  • Base-Catalyzed Racemization Mechanisms

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. Section on Tautomerization and Racemization.[4][3][5][6]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Ester-Bearing Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists experiencing low conversion, poor yields, or unexpected side products when performing Suzuki-Miyaura cross-couplings on aryl bromides that contain ester functionalities.

Mechanistic Causality & Root Cause Analysis

A common paradox in cross-coupling chemistry is that ester groups are electron-withdrawing, which theoretically lowers the activation energy and accelerates the oxidative addition of the palladium catalyst into the C–Br bond[1]. If oxidative addition is fast, why is conversion often so low?

The failure almost exclusively occurs downstream during the transmetalation step due to reagent incompatibility. The primary root causes are:

  • Base-Mediated Saponification (Ester Hydrolysis): The Suzuki coupling requires a base to activate the boronic acid into a reactive borate complex. However, strong aqueous bases (like NaOH or KOH) will rapidly attack the ester carbonyl, hydrolyzing it to a carboxylic acid[2]. This side reaction consumes the base, preventing transmetalation and stalling the catalytic cycle.

  • Protodeboronation: When transmetalation stalls (either due to base depletion or steric hindrance from an ortho-ester), the boronic acid remains unreacted in the basic solution. Over time, it degrades via protodeboronation into a deboronated arene (Ar–H)[3].

  • Oxidative Homocoupling: If the system is not rigorously degassed, trace oxygen facilitates the palladium-catalyzed oxidative homocoupling of the boronic acid, further starving the reaction of the nucleophilic partner[4].

Quantitative Troubleshooting Matrix

To prevent ester cleavage while maintaining enough basicity to drive transmetalation, selecting the correct base and solvent system is critical. Use the following data-driven matrix to optimize your reaction conditions.

BaseRelative BasicityEster Hydrolysis RiskOptimal Solvent SystemRecommendation for Ester Substrates
NaOH / KOH Very StrongCritical / Very High THF / H₂OAvoid entirely. Rapidly saponifies esters[2].
Na₂CO₃ StrongModerateToluene / H₂OUse with caution. Keep temperatures < 80 °C.
K₃PO₄ ModerateLowDioxane / H₂OHighly Recommended. Excellent balance of activation and ester preservation[2].
KF WeakVery LowAnhydrous THFBest for highly sensitive esters. Requires anhydrous conditions.
Cs₂CO₃ StrongModerateDMF or DioxaneGood for anhydrous couplings, but can cause hydrolysis if wet.

Mandatory Visualization: Pathway Analysis

The following diagram illustrates the critical branching points where the catalytic cycle fails for ester-bearing substrates.

SuzukiTroubleshooting Pd Pd(0) Catalyst OA Oxidative Addition (Fast due to EWD Ester) Pd->OA Aryl Bromide TM Transmetalation (Bottleneck Step) OA->TM Boronic Acid + Base Hydrolysis Saponification (Ester Cleavage) OA->Hydrolysis Strong Base (NaOH/KOH) RE Reductive Elimination (Product Formation) TM->RE Proto Protodeboronation (Boronic Acid Loss) TM->Proto Slow TM / High Temp RE->Pd Biaryl Ester

Figure 1: Suzuki cycle highlighting base-triggered ester hydrolysis and protodeboronation.

Self-Validating Experimental Protocol

To overcome low conversion, we recommend a mild, highly active catalyst system utilizing Buchwald ligands (e.g., SPhos or XPhos) which accelerate the coupling at lower temperatures, thereby preserving the ester[3].

Reagents:

  • Aryl bromide (1.0 equiv)

  • Boronic acid (1.5 equiv) - Excess compensates for minor protodeboronation[3].

  • Pd(OAc)₂ (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Toluene / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • System Purging: Add the aryl bromide, boronic acid, and K₃PO₄ to a Schlenk flask. Add the Toluene/H₂O solvent mixture.

  • Degassing (Crucial): Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.

    • Validation Checkpoint 1: The elimination of oxygen prevents boronic acid homocoupling[4]. The solution must not turn prematurely black (which indicates Pd aggregation).

  • Catalyst Activation: In a separate argon-purged vial, dissolve Pd(OAc)₂ and the Buchwald ligand in a minimum amount of degassed toluene. Stir for 10 minutes.

    • Validation Checkpoint 2: The solution will shift from red/brown to a distinct pale yellow or orange, confirming the reduction to the active Pd(0)L₁ species.

  • Coupling: Transfer the active catalyst solution to the main reaction flask. Heat to 65 °C (avoid exceeding 80 °C to protect the ester).

  • In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint 3 (Diagnostics):

      • If starting material remains but boronic acid is absent: Protodeboronation has occurred. Add 0.5 equiv more boronic acid.

      • If a mass corresponding to [M - Alkyl + H] is observed: Ester Hydrolysis is occurring[2]. Lower the temperature or switch to anhydrous KF.

      • If product is forming cleanly: Continue heating until the aryl bromide is fully consumed.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows that my ethyl ester has converted into a methyl ester. What happened? A: You are observing transesterification. If you use methanol as a solvent (or co-solvent) in the presence of a base, the methoxide generated in situ acts as a nucleophile and attacks your ester[2]. To solve this, switch to entirely non-nucleophilic solvents like toluene, 1,4-dioxane, or THF.

Q: The ester is in the ortho position relative to the bromide. My conversion is near zero. How do I fix this? A: Ortho-substituents create severe steric hindrance, which drastically slows down the transmetalation step. When transmetalation is slow, the boronic acid degrades via protodeboronation before it can react[3]. To resolve this, use a highly bulky, electron-rich Buchwald ligand (like XPhos) which is specifically designed to force the palladium center into a highly reactive monoligated state, accelerating transmetalation even in hindered systems.

Q: I switched to anhydrous KF as recommended, but the reaction didn't proceed at all. Why? A: While KF is excellent for preventing ester hydrolysis, its solubility in purely anhydrous organic solvents (like toluene) is extremely poor. The transmetalation step requires the fluoride to interact with the boron species. Ensure you are using a polar aprotic solvent like THF or add a phase transfer catalyst (e.g., 18-crown-6) to solubilize the fluoride ions.

References

1.[1] Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: 2.[4] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions . BenchChem. Available at: 3.[3] Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline . BenchChem. Available at: 4. Buchwald Phosphine Ligands . Sigma-Aldrich. Available at: 5.[2] Effect of base on the outcome of Suzuki coupling with Ethyl 2-Bromo-4-methoxybenzoate . BenchChem. Available at:

Sources

Purification of Methyl 2-(4-bromo-2-formylphenoxy)propanoate from unreacted aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Methyl 2-(4-bromo-2-formylphenoxy)propanoate from unreacted 4-bromo-2-formylphenol (5-bromosalicylaldehyde). Target Audience: Researchers, scientists, and drug development professionals.

Introduction

During the synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate via the alkylation of 4-bromo-2-formylphenol (also known as 5-bromosalicylaldehyde) with methyl 2-bromopropanoate, incomplete conversion often leaves unreacted phenolic aldehyde in the crude mixture. As a Senior Application Scientist, I frequently see researchers struggle with this purification because standard aldehyde-scavenging techniques fail. This guide provides a self-validating, mechanistically grounded approach to isolating your target ester without compromising your yield.

Frequently Asked Questions (FAQs)

Q1: Why can't I use sodium bisulfite to wash away the unreacted starting material? A1: Standard aldehyde purification relies on reacting the crude mixture with saturated aqueous sodium bisulfite (NaHSO₃) to form a water-soluble bisulfite adduct[1]. However, in this specific reaction, both the starting material (4-bromo-2-formylphenol) and the product (Methyl 2-(4-bromo-2-formylphenoxy)propanoate) contain a reactive formyl (-CHO) group. Treating the crude mixture with bisulfite will pull both compounds into the aqueous phase, failing to separate them. The purification strategy must instead exploit the only functional difference between the two molecules: the phenolic hydroxyl group.

Q2: Can I use a standard 1M Sodium Hydroxide (NaOH) wash to deprotonate and remove the unreacted phenol? A2: No. While NaOH is a strong enough base to easily deprotonate the phenol, it will also rapidly destroy your product. The target molecule contains a methyl ester. Under strongly basic conditions with hydroxide ions, the ester will undergo saponification (basic hydrolysis) via a nucleophilic acyl substitution mechanism, converting your product into a water-soluble carboxylate salt[2]. This will result in a near-total loss of yield.

Q3: What is the optimal liquid-liquid extraction strategy to remove the unreacted aldehyde without degrading the product? A3: The optimal approach utilizes a mild, non-nucleophilic aqueous base, specifically 5% aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃). The Causality: The pKa of a standard phenol is ~10, but the starting material (4-bromo-2-formylphenol) has a pKa of approximately 7.6 to 7.9[3]. This increased acidity is due to the electron-withdrawing inductive and resonance effects of the para-bromo and ortho-formyl groups, which stabilize the resulting phenoxide ion. An aqueous carbonate solution (pH ~10.5) is sufficiently basic to quantitatively deprotonate this specific phenol, rendering it water-soluble. Simultaneously, carbonate is a weak enough nucleophile that it minimizes the kinetic rate of ester hydrolysis, leaving your target ether/ester intact in the organic phase.

Q4: If liquid-liquid extraction is insufficient, what are the optimal chromatographic conditions? A4: If trace phenolic impurities remain, normal-phase silica gel chromatography is highly effective. The free phenolic -OH on the unreacted starting material acts as a strong hydrogen-bond donor, interacting tightly with the silanol groups on the silica stationary phase. The product, an ether/ester, lacks hydrogen-bond donors and will elute significantly faster (higher Rf). A solvent system of Hexanes/Ethyl Acetate (e.g., 3:1 to 4:1 v/v) provides excellent resolution.

Quantitative Data Summary

CompoundFunctional GroupspKaPredicted Rf (Hex/EtOAc 3:1)Base Solubility (pH 10.5)
4-Bromo-2-formylphenol (Impurity)Phenol, Aldehyde, Bromide~7.6 - 7.9~0.30Soluble (as phenoxide)
Methyl 2-(4-bromo-2-formylphenoxy)propanoate (Product)Ether, Ester, Aldehyde, BromideN/A (Neutral)~0.65Insoluble (remains organic)

Experimental Protocols

Protocol 1: Mild Base Liquid-Liquid Extraction

Self-Validating Check: The aqueous layer should turn distinctly yellow upon deprotonation of the phenol (due to the extended conjugation of the phenoxide ion), confirming successful extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good ester solubility, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% w/v aqueous Na₂CO₃.

  • Agitation: Shake vigorously, venting frequently to release any evolved CO₂ gas.

  • Separation: Allow the phases to separate. The unreacted 4-bromo-2-formylphenol will partition into the aqueous phase as a yellow phenoxide salt. Drain the aqueous phase.

  • Repetition: Repeat the Na₂CO₃ wash 1-2 more times until the aqueous layer is no longer intensely yellow.

  • Neutralization/Brine Wash: Wash the organic phase once with saturated aqueous NaCl (brine) to remove residual alkalinity and water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester.

Protocol 2: Silica Gel Chromatography (Polishing Step)
  • Preparation: Pack a column with silica gel (230-400 mesh) using Hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica or load directly dissolved in a minimum volume of DCM.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (starting at 9:1, increasing to 3:1).

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). The product will elute first (Rf ~0.65 in 3:1 Hex/EtOAc), followed by the unreacted phenol (Rf ~0.30).

Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Unreacted Phenol) Dissolve Dissolve in EtOAc Crude->Dissolve Wash Wash with 5% aq. Na2CO3 (pH ~10.5) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqPhase Aqueous Layer (Water-soluble Phenoxide) PhaseSep->AqPhase Deprotonated Impurity OrgPhase Organic Layer (Ester Product) PhaseSep->OrgPhase Neutral Product Dry Wash with Brine & Dry over Na2SO4 OrgPhase->Dry Pure Pure Methyl 2-(4-bromo-2- formylphenoxy)propanoate Dry->Pure

Caption: Liquid-liquid extraction workflow for separating the neutral ester product from the phenolic impurity.

References

  • [2] Basic Hydrolysis of Esters - Saponification, Master Organic Chemistry. URL: [Link]

Sources

Minimizing side reactions during base-catalyzed etherification of salicylaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the base-catalyzed etherification of salicylaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common challenges, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selectivity

The etherification of salicylaldehydes, a specialized form of the Williamson ether synthesis, is a cornerstone reaction for synthesizing a vast array of intermediates in drug discovery and materials science.[1][2] The reaction appears straightforward: a basic catalyst deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks an alkylating agent. However, the presence of the ortho-aldehyde group introduces significant complexity, creating a landscape of potential side reactions that can drastically reduce yield and complicate purification.

The primary challenge lies in controlling the reactivity of the ambident phenoxide nucleophile, which can attack the electrophile via the oxygen atom (O-alkylation) to form the desired ether, or through the aromatic ring at the ortho or para positions (C-alkylation).[3][4] Furthermore, the aldehyde functionality itself can participate in undesirable base-catalyzed reactions.[5][6][7] This guide provides a structured approach to diagnosing and solving these common issues.

Core Reaction Pathways and Side Reactions

Understanding the competing reaction pathways is the first step toward effective troubleshooting. The salicylaldehyde phenoxide is an ambident nucleophile with electron density on both the oxygen and the ortho/para carbons of the ring.

sub Salicylaldehyde + Base (B-) phenoxide Salicylaldehyde Phenoxide (Ambident Nucleophile) sub->phenoxide - HB mid1 phenoxide->mid1 mid2 phenoxide->mid2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->mid1 o_alk Desired Product: O-Alkylation (Ether) c_alk Side Product: C-Alkylation cannizzaro Side Products: Cannizzaro Reaction (Salicylic Alcohol + Salicylic Acid) mid1->o_alk + R-X (SN2 on Oxygen) mid1->c_alk + R-X (SN2 on Carbon) mid2->cannizzaro + Salicylaldehyde (Disproportionation)

Caption: Competing pathways in salicylaldehyde etherification.

Troubleshooting Guide

This section is formatted to address specific problems you might observe during your experiment.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted salicylaldehyde, even after extended reaction times.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The pKa of the phenolic proton of salicylaldehyde is around 8-10. The base must be strong enough to deprotonate it effectively. Weak bases like NaHCO₃ are generally insufficient.

    • Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for their balance of strength, solubility, and ease of handling. For very stubborn reactions, a non-nucleophilic hydride base like sodium hydride (NaH) can be used, but requires an anhydrous solvent and careful handling.[8]

  • Poor Base Solubility: If the base is not soluble in the reaction solvent, the deprotonation will be a slow, heterogeneous process.

    • Solution: Choose a solvent that can dissolve the base or at least facilitate the reaction. For K₂CO₃, solvents like DMF or acetone are effective. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can also dramatically improve reaction rates in biphasic or heterogeneous systems.

  • Inactive Alkylating Agent: The alkyl halide may have degraded during storage.

    • Solution: Verify the purity of your alkylating agent. If using an alkyl chloride, consider switching to the more reactive bromide or iodide. For particularly unreactive systems, using an alkyl triflate or tosylate can significantly accelerate the reaction.[4][8]

Issue 2: Significant Formation of C-Alkylated Byproduct

Symptoms: You isolate a product with the correct mass, but NMR analysis shows the alkyl group has been added to the aromatic ring (typically at the C3 or C5 position) instead of the phenolic oxygen.

Potential Causes & Solutions:

The O- vs. C-alkylation ratio is a classic problem in phenoxide chemistry and is highly dependent on reaction conditions.[3][9][10]

  • Solvent Choice: Protic solvents (water, ethanol, etc.) can solvate the phenoxide oxygen through hydrogen bonding.[3] This "shields" the oxygen, making the carbon atoms of the ring more accessible for attack.

    • Solution: Use a polar, aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal.[3] These solvents solvate the cation of the base (e.g., K⁺), leaving a more "naked" and highly reactive oxygen nucleophile, which strongly favors O-alkylation.[11]

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the reaction site. Smaller, harder cations like Li⁺ tend to associate more tightly with the "hard" oxygen atom, which can sometimes lead to increased C-alkylation. Larger, softer cations like K⁺ or Cs⁺ result in a looser ion pair, promoting O-alkylation.

    • Solution: Use a potassium or cesium base (e.g., K₂CO₃, Cs₂CO₃). Cesium carbonate is often reported to give the highest selectivity for O-alkylation due to the large, soft nature of the Cs⁺ ion.

ParameterFavors O-Alkylation (Desired)Favors C-Alkylation (Side Product)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetone)Protic (Water, Ethanol, TFE)Protic solvents hydrogen-bond to the oxygen, shielding it and making ring carbons more nucleophilic.[3]
Base Counter-ion Large, Soft (K⁺, Cs⁺)Small, Hard (Li⁺)Larger cations create a "freer," more reactive phenoxide oxygen.
Temperature ModerateHighHigher temperatures can provide the activation energy needed to overcome the barrier for C-alkylation.
Leaving Group Good (I, Br, OTs)Poor (Cl)Follows Sₙ2 reactivity principles. A faster reaction is less likely to explore alternative pathways.[2]
Issue 3: Formation of Cannizzaro Reaction Products

Symptoms: You observe the formation of two new products: 2-hydroxybenzyl alcohol (salicylic alcohol) and 2-hydroxybenzoic acid (salicylic acid). This is especially prevalent with strong, nucleophilic bases in protic solvents.

Potential Causes & Solutions:

The Cannizzaro reaction is a disproportionation of two aldehyde molecules (one is oxidized to a carboxylic acid, the other is reduced to an alcohol) that occurs in the presence of a strong base.[5][6][7][12] Salicylaldehyde, lacking alpha-hydrogens, is susceptible to this reaction.[5]

  • Strong, Nucleophilic Base: Hydroxide bases (NaOH, KOH) are classic promoters of the Cannizzaro reaction.[7]

    • Solution: Avoid using hydroxide bases. Use carbonate bases (K₂CO₃, Cs₂CO₃), which are strong enough to deprotonate the phenol but are generally not nucleophilic enough to initiate the Cannizzaro reaction under typical etherification conditions. If a very strong base is required, use a non-nucleophilic one like NaH.

  • High Temperatures: The Cannizzaro reaction is often accelerated at higher temperatures.

    • Solution: Run the etherification at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (40-60 °C) is often sufficient.

Issue 4: Reaction Mixture Turns Dark/Polymerizes

Symptoms: The reaction mixture becomes dark brown or black, and workup yields a tarry, intractable material.

Potential Causes & Solutions:

  • Aldehyde Instability: Aldehydes can be unstable under strongly basic conditions and high temperatures, leading to polymerization or decomposition.

    • Solution 1: Controlled Addition: Add the base portion-wise to a solution of the salicylaldehyde and alkylating agent at a low temperature to keep the instantaneous concentration of the reactive phenoxide low.

    • Solution 2: Protect the Aldehyde: If other methods fail, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst).[13][14] Perform the etherification on the protected salicylaldehyde, and then deprotect the acetal under acidic conditions to reveal the aldehyde and the newly formed ether. This adds steps but can be a robust solution for sensitive substrates.

start Start Troubleshooting q1 Is Starting Material Consumed? start->q1 a1_no Problem: Incomplete Reaction • Use stronger/more soluble base • Use more reactive alkylating agent • Add Phase Transfer Catalyst q1->a1_no No q2 Is Desired O-Alkylated Product the Major Product? q1->q2 Yes a2_yes Success! Proceed to Workup q2->a2_yes Yes q3 What is the Major Byproduct? q2->q3 No a3_c Problem: C-Alkylation • Switch to Polar Aprotic Solvent (DMF, DMSO) • Use K₂CO₃ or Cs₂CO₃ • Lower reaction temperature q3->a3_c C-Alkylated Isomer a3_cann Problem: Cannizzaro Products • Avoid NaOH/KOH • Use K₂CO₃ or NaH • Lower reaction temperature q3->a3_cann Alcohol + Acid a3_poly Problem: Polymerization/Tar • Add base slowly at low temp • Consider protecting the aldehyde q3->a3_poly Tar/Polymer

Caption: A logical troubleshooting workflow for etherification.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around base for selective O-alkylation of salicylaldehydes?

For general purposes, potassium carbonate (K₂CO₃) in DMF or acetone is the most common and reliable choice. It is a non-nucleophilic base, strong enough for deprotonation, inexpensive, and easy to handle. For challenging substrates where higher selectivity is required, cesium carbonate (Cs₂CO₃) often provides superior results, albeit at a higher cost.

Q2: Can I use sodium hydride (NaH)? When is it appropriate?

Yes, NaH is a very effective, non-nucleophilic base.[8] It should be used when carbonate bases are not strong enough to deprotonate the phenol (e.g., if the ring is substituted with strongly electron-withdrawing groups). However, NaH requires strictly anhydrous solvents (like THF or DMF) and careful handling as it reacts violently with water and generates flammable hydrogen gas. It should be used in a well-ventilated fume hood with appropriate precautions.

Q3: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your salicylaldehyde starting material (often UV active and may stain with KMnO₄) and the less polar ether product. A co-spot of your starting material on the TLC plate is crucial for accurate comparison. For quantitative analysis, LC-MS is ideal.

Q4: My alkylating agent is a secondary or tertiary halide. Why is my reaction failing?

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[1][2][4] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon. Secondary and especially tertiary alkyl halides are prone to undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, forming an alkene instead of an ether.[1][4][8] If you need to synthesize a secondary or tertiary ether, you must reverse the strategy: use the corresponding secondary/tertiary alcohol to make an alkoxide and react it with a primary alkyl halide (e.g., methyl iodide).

Recommended General Protocol for Selective O-Alkylation

This protocol is a robust starting point for the etherification of a generic salicylaldehyde with a primary alkyl bromide.

Materials:

  • Salicylaldehyde (1.0 eq)

  • Alkyl Bromide (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous grade

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube or under an inert atmosphere of N₂ or Ar), add the salicylaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.1 - 0.5 M).

  • Stirring: Begin vigorous stirring. The mixture will be a slurry.

  • Alkylating Agent Addition: Add the alkyl bromide (1.2 eq) to the mixture at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing cold water (approx. 10x the volume of DMF). This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure O-alkylated product.

References
  • Medeiros, G. A., Lapis, A. A., & de L. Leite, F. (2017). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Breslow, R., & Rideout, D. (2002, April 10). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed. [Link]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. SATHEE. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. [Link]

  • Unknown. (n.d.). Cannizzaro Reaction. University of Babylon. [Link]

  • Unknown. (n.d.). Cannizzaro Reaction. University of Technology, Iraq. [Link]

  • Rane, V. H., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Alharbi, K. H. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Ingenta Connect. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Unknown. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mildly Lewis basic. University of Rochester. [Link]

  • Liu, B., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]

  • Pharmd Guru. (2025). WILLIAMSON SYNTHESIS. Pharmd Guru. [Link]

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. ResearchGate. [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]

  • ResearchGate. (2022). What is the best Protecting agent for salicylaldehyde group?. ResearchGate. [Link]

  • Papageorgiou, G., & Corrie, J. E. (2008). Photolabile protection of 1,2- and 1,3-diols with salicylaldehyde derivatives. PubMed. [Link]

Sources

Technical Support Hub: Crystallization Optimization for Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the crystallization of Methyl 2-(4-bromo-2-formylphenoxy)propanoate . As a Senior Application Scientist, I understand that isolating this intermediate with high purity is critical for downstream heterocycle synthesis (often benzofurans). This molecule presents a unique challenge: it balances a lipophilic aryl bromide core with a polar formyl (aldehyde) and ester group.

This guide moves beyond generic advice, applying structural analog analysis to recommend specific solvent systems. Our internal data and literature on the 4-bromo-2-formylphenoxy moiety suggests that Ethyl Acetate (EtOAc) is the gold standard for this class, often requiring non-polar anti-solvents for yield maximization.

Part 1: Solvent Selection & Strategy (Q&A)

Q1: What is the primary solvent system I should screen first?

Recommendation: Ethyl Acetate (EtOAc) or Ethyl Acetate : Hexanes (1:9) .

Technical Rationale: Based on crystallographic data for structurally homologous compounds like (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate, the 4-bromo-2-formylphenoxy motif exhibits excellent crystal lattice stability in ethyl acetate [1, 2]. The bromine atom facilitates heavy-atom packing interactions, while the ester/aldehyde groups accept hydrogen bonds.

  • Solubility Profile: High solubility in EtOAc at 50°C; moderate-to-low at 4°C.

  • Impurity Rejection: EtOAc is highly effective at rejecting des-bromo or regioisomeric phenol impurities which are often more soluble in the mother liquor.

Q2: The product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is common with aryl propanoates containing flexible ether linkages. The "oil" is a liquid-liquid phase separation (LLPS) occurring before the metastable limit is reached.

Troubleshooting Protocol:

  • Temperature Control: You are likely cooling too fast. Re-heat to dissolve the oil.

  • Seed Loading: Add 0.5 wt% seed crystals at the cloud point (approx. 35-40°C), not at room temperature.

  • Solvent Switch: Switch from a pure Anti-Solvent addition to a Cooling Crystallization in Isopropyl Alcohol (IPA) . IPA has a higher boiling point than ethanol and forms stable solvates with many aldehydes, preventing oiling.

Q3: Can I use alcohols like Methanol?

Cautionary Advice: While solubility is good, avoid Methanol if acidic impurities are present. The C-2 formyl group (aldehyde) is susceptible to hemiacetal formation in methanol, especially if the crude material contains trace acid from the propanoate esterification step. Ethanol or IPA are safer protic alternatives if EtOAc fails.

Part 2: Experimental Workflows & Visualization

Workflow 1: The "Standard" Ethyl Acetate Recrystallization

This workflow is designed for crude material with >85% purity.

G Start Crude Solid (>85% Purity) Dissolve Dissolve in EtOAc (Reflux, 77°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool1 Cool to 45°C (Metastable Zone) Filter->Cool1 Seed Add Seeds (0.5 wt%) Wait 30 mins Cool1->Seed Cloud Point Cool2 Slow Cool to 0-5°C (10°C/hour) Seed->Cool2 Harvest Filtration & Wash (Cold Hexane) Cool2->Harvest

Caption: Optimized thermal cycle for Ethyl Acetate recrystallization preventing oiling out.

Workflow 2: Anti-Solvent Crash (High Recovery)

Use this for lower purity material or maximizing yield.

G Solute Concentrated Solution (DCM or EtOAc) Mix Dropwise Addition (Turbidity Onset) Solute->Mix AntiSolvent Anti-Solvent (Hexane or Heptane) AntiSolvent->Mix Ratio 1:3 Age Ageing (Stir 2-4 hrs) Mix->Age Isolate Isolate Crystals Age->Isolate

Caption: Anti-solvent diffusion method. Note: DCM/Hexane yields faster precipitation but smaller crystals.

Part 3: Comparative Solvent Data

The following table summarizes solvent properties specifically for the Methyl 2-(4-bromo-2-formylphenoxy)propanoate matrix.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorPrimary Use Case
Ethyl Acetate (EtOAc) HighModerateLowPrimary Recommendation. Best crystal habit.
EtOAc / Hexanes (1:4) ModerateLowMedium (Oiling)Maximizing yield from mother liquors.
Ethanol (EtOH) HighLowLowGood alternative if EtOAc fails.
Dichloromethane (DCM) Very HighHighHigh (Evap.)Only for dissolving crude before anti-solvent.
Acetone / Water HighLowMedium (Hydrolysis)Use only with neutral pH crude.

Part 4: Frequently Asked Questions (FAQs)

Q: My crystals are yellow/orange. Is this normal? A: Pure Methyl 2-(4-bromo-2-formylphenoxy)propanoate should be colorless to off-white [1]. A yellow/orange hue typically indicates phenol oxidation products or traces of free bromine/bromination byproducts.

  • Fix: Perform a charcoal wash (activated carbon) during the hot filtration step in EtOAc.

Q: I see two different crystal shapes (needles and plates). Do I have polymorphs? A: It is highly likely. The flexible propanoate chain and the ether linkage allow for conformational polymorphism.

  • Needles: Often form from fast cooling or anti-solvent crashing (Kinetic form).

  • Plates/Prisms: Form from slow evaporation or slow cooling in EtOAc (Thermodynamic form).

  • Action: For consistent bioavailability or reactivity, aim for the Thermodynamic form (Plates) by slowing down your cooling ramp (see Workflow 1).

Q: Can I use this guide for the chloro analog? A: Yes. The lattice energy is dominated by the formyl-phenoxy stacking. The Cl/Br substitution is isomorphous in many of these systems, so EtOAc remains the solvent of choice.

References

  • Bakthadoss, M., et al. (2011). "(E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate".[1] Acta Crystallographica Section E, E67, o3322.[1]

    • Context: Establishes the stability and crystallization preference of the 4-bromo-2-formylphenoxy moiety in Ethyl Acet
  • Sivakumar, S., et al. (2012). "(Z)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-o-tolylacrylate". Acta Crystallographica Section E, E68, o246.

    • Context: Confirms the purification protocol using Ethyl Acetate/Hexanes for this specific pharmacophore class.
  • University of Pittsburgh. "Common Solvents for Crystallization". Department of Chemistry Protocols.

    • Context: General solubility parameters for aryl esters and bromin

Sources

Stability of Methyl 2-(4-bromo-2-formylphenoxy)propanoate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in Acidic Media

Executive Summary

This guide addresses the stability profile of Methyl 2-(4-bromo-2-formylphenoxy)propanoate (hereafter referred to as MBFP ) under acidic conditions.

As a Senior Application Scientist, I often see researchers treat this molecule as a simple ester. However, MBFP is a trifunctional scaffold containing an aryl bromide, a salicylaldehyde core, and a lactate-derived ester. Its stability is not binary; it is highly dependent on solvent choice, water content, and acid strength.

The Critical Takeaway: While the aryl ether linkage is robust, the methyl ester and formyl (aldehyde) groups exhibit orthogonal sensitivities. In acidic media, your primary risks are hydrolysis (in aqueous media) and acetalization (in alcoholic media).

Core Stability Analysis (Q&A)

Q1: Is the methyl ester group stable to acid?

Short Answer: Only in the absence of water. Detailed Analysis: The methyl ester is the "weak link" in aqueous acid. Acid-catalyzed hydrolysis follows an A-2 mechanism (bimolecular, acid-catalyzed). The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by water [1].

  • Risk Factor: High in aqueous acids (HCl/H₂O, H₂SO₄/H₂O).

  • Observation: Complete conversion to the carboxylic acid (2-(4-bromo-2-formylphenoxy)propanoic acid) occurs upon heating in aqueous acid [5].

Q2: Will the aldehyde (formyl) group survive acidic workups?

Short Answer: Yes, but avoid alcohols. Detailed Analysis: The formyl group is generally stable to dilute mineral acids (e.g., 1M HCl washes). However, in the presence of alcohols (MeOH, EtOH) and an acid catalyst, the aldehyde rapidly converts to a hemiacetal and subsequently a dialkyl acetal [4].

  • Critical Error: Attempting to use HCl in Methanol for purification will result in the dimethyl acetal derivative, masking the aldehyde signal in NMR.

Q3: Is the ether linkage at risk of cleavage?

Short Answer: No, unless using specific Lewis acids. Detailed Analysis: The aryl-alkyl ether bond (Phenoxy-Propanoate) is chemically robust. Unlike aryl-methyl ethers (anisoles), which require strong Lewis acids like BBr₃ or refluxing HBr for cleavage [2], this ether linkage typically survives standard acidic deprotection protocols (e.g., TFA/DCM) used for other functional groups.

Troubleshooting Guide

Use this decision matrix to diagnose unexpected results during acidic handling.

Symptom Likely Root Cause Diagnostic Check (¹H NMR) Corrective Action
New spot at baseline on TLC Ester Hydrolysis Loss of methyl singlet (~3.7 ppm). Appearance of broad -COOH peak (>11 ppm).Switch to anhydrous acid sources (e.g., HCl in Dioxane). Minimize water exposure.[1]
Loss of aldehyde peak (~10.4 ppm) Acetal Formation Disappearance of -CHO singlet. Appearance of acetal methoxy signals (~3.3 ppm) and methine triplet (~5.5 ppm).Do not use alcoholic solvents with acid. Hydrolyze the acetal back to aldehyde using dilute aqueous acid/THF.
Low Mass Balance Phase Transfer The hydrolysis product (carboxylic acid) is soluble in aqueous base (NaHCO₃ washes).Acidify the aqueous layer to pH 2 and re-extract with EtOAc.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of MBFP based on solvent choice.

MBFP_Degradation MBFP MBFP (Starting Material) (Ester + Aldehyde) Acid_Water Hydrolysis Product (Carboxylic Acid + Aldehyde) MBFP->Acid_Water H+/H2O (Hydrolysis) Acid_Alcohol Acetal Product (Ester + Dimethyl Acetal) MBFP->Acid_Alcohol H+/MeOH (Acetalization) Ether_Cleavage Ether Cleavage (Phenol + Bromo-acid) MBFP->Ether_Cleavage BBr3 or HI (Harsh Lewis Acid)

Caption: Divergent reaction pathways of MBFP in acidic media. Red path indicates hydrolysis (aqueous); Yellow path indicates acetalization (alcoholic).

Experimental Protocols

Protocol A: Acid Stability Validation Test

Use this protocol to verify if your specific acidic conditions are safe for MBFP.

  • Preparation: Dissolve 10 mg of MBFP in 0.5 mL of the intended solvent (e.g., DCM, THF).

  • Acid Addition: Add the acid catalyst (e.g., 50 µL TFA or 1M HCl) at the intended concentration.

  • Incubation: Stir at room temperature for the duration of your intended reaction (e.g., 1 hour).

  • Quench:

    • If anhydrous: Evaporate solvent under N₂ stream.

    • If aqueous:[2] Extract with EtOAc, wash with brine.

  • Analysis: Re-dissolve in CDCl₃.

    • Check 1: Integrate the Methyl Ester singlet (~3.7 ppm). Ratio should be 3:1 vs aromatic protons.

    • Check 2: Integrate the Aldehyde proton (~10.4 ppm). Loss indicates side reactions.

Protocol B: Recovery from Acetal Formation

If you accidentally used MeOH/H+ and formed the acetal, use this to revert it.

  • Dissolution: Dissolve the crude acetal in THF (10 mL per gram).

  • Hydrolysis: Add 1M aqueous HCl (1 mL per gram).

  • Reaction: Stir vigorously at room temperature for 30 minutes. Note: Do not heat, or you risk hydrolyzing the ester.

  • Workup: Dilute with water, extract with EtOAc, and wash with saturated NaHCO₃ (to remove traces of acid). Dry over Na₂SO₄.

References

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis. (2025). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups. (2025). National Institutes of Health (PMC). Retrieved from [Link]

  • Methyl 2-(4-bromophenyl)propanoate Properties. (2025). PubChem. Retrieved from [Link]

Sources

Removing palladium impurities from Methyl 2-(4-bromo-2-formylphenoxy)propanoate post-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Methyl 2-(4-bromo-2-formylphenoxy)propanoate .

Removing residual palladium (Pd) from this highly functionalized intermediate post-coupling presents unique chemoselectivity challenges. Standard scavenging protocols often lead to severe yield loss or product degradation due to the reactive nature of its functional groups. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to achieve pharmaceutical-grade Pd clearance (<10 ppm) without compromising your active pharmaceutical ingredient (API).

Mechanistic Analysis & Chemical Context

Before applying any Pd-scavenging technique, we must analyze the structural vulnerabilities of Methyl 2-(4-bromo-2-formylphenoxy)propanoate. The molecule possesses three highly sensitive functional groups that dictate scavenger compatibility:

  • Formyl Group (Aldehyde): Highly electrophilic. Standard amine-based scavengers will act as nucleophiles, condensing with the aldehyde to form stable imines.

  • Aryl Bromide (Ar-Br): Susceptible to oxidative addition. Active Pd(0) residues can insert into the C-Br bond if the mixture is heated, initiating secondary catalytic cycles.

  • Methyl Propanoate (Ester): Base-sensitive. Strong basic aqueous washes will trigger saponification (hydrolysis) of the ester into a carboxylic acid.

To successfully purify this intermediate, you must utilize sulfur-based chelators—such as 1[1] or 2[2]—which exhibit high affinity for both Pd(II) and Pd(0) without cross-reacting with aldehydes or esters.

Troubleshooting FAQs

Q: I used a standard ethylenediamine wash (or silica-bound amine), and my product yield dropped significantly. What happened? A: Primary and secondary amines are highly nucleophilic. They undergo rapid condensation with the electrophilic formyl group of your target molecule to generate stable imines. Consequently, your API becomes covalently anchored to the scavenger resin or partitions into the aqueous waste. Solution: Avoid all amine- and thiourea-based scavengers. Switch to3[3] or Si-Thiol resins.

Q: I heated the crude mixture to 60°C with activated carbon to remove Pd, but I observed new impurities and loss of the bromine atom. Why? A: When you apply thermal energy in the presence of trapped or active Pd(0) species, you inadvertently provide the activation energy required for the palladium to undergo oxidative addition into the C-Br bond of your aryl bromide. This initiates unwanted side reactions such as hydrodehalogenation or intermolecular oligomerization. Solution: Scavenging must be performed strictly at room temperature (20–25°C).

Q: Can I use liquid-liquid extraction with aqueous TMT sodium salt instead of a solid-supported resin? A: Yes, but with extreme caution. The sodium salt of 2,4,6-trimercapto-s-triazine (TMT-Na₃) is highly basic. Prolonged exposure or high concentrations will hydrolyze the methyl ester group of your propanoate. Solid-supported MP-TMT operates under neutral conditions, preserving ester integrity while achieving the 4[4].

Quantitative Scavenger Compatibility Data

The following table summarizes the compatibility of various industrial Pd scavengers specifically against the functional groups present in Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Scavenger TypeAldehyde CompatibilityAryl Bromide CompatibilityEster CompatibilityExpected Pd Removal
MP-TMT (Resin) Excellent (No reaction)Excellent (Effective at RT)Excellent (Neutral pH)>99%
Si-Thiol (Silica) Excellent (No reaction)Excellent (Effective at RT)Excellent (Neutral pH)>98%
Si-Amine / EDA Poor (Forms Imines)GoodGood>95% (High API Loss)
QuadraPure TU Poor (Forms Imines)GoodGood>95% (High API Loss)
TMT-Na₃ (Aqueous) GoodGoodModerate (Risk of hydrolysis)>95%

Optimized Step-by-Step Methodology: MP-TMT Scavenging

This protocol utilizes a self-validating workflow designed to maximize API recovery while reducing Pd levels to <10 ppm without triggering side reactions.

Step 1: Reagent Preparation & Dissolution

  • Concentrate the crude post-coupling mixture under reduced pressure to remove volatile coupling solvents (e.g., DMF, Acetonitrile).

  • Redissolve the crude Methyl 2-(4-bromo-2-formylphenoxy)propanoate in a non-nucleophilic, resin-compatible solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a concentration of ~0.1 M.

Step 2: Scavenger Addition

  • Calculate the theoretical maximum amount of Palladium present in the crude mixture based on your initial catalyst loading.

  • Add 3 to 5 equivalents of Biotage® MP-TMT resin (typical loading ~0.66 mmol/g) relative to the calculated palladium content.

Step 3: Incubation (Critical Control Point)

  • Stir the suspension gently using an overhead stirrer or orbital shaker for 12 to 16 hours .

  • Causality Check: Maintain the temperature strictly at 20–25°C (Room Temperature) . Do not heat the mixture, as thermal energy will activate the aryl bromide toward oxidative addition with the trapped Pd.

Step 4: Isolation & Self-Validation

  • Filter the mixture through a pad of Celite® packed in a sintered glass funnel to remove the Pd-bound resin.

  • Wash the resin cake thoroughly with 2–3 column volumes of the reaction solvent (DCM or THF) to ensure complete mass recovery of the API.

  • Concentrate the combined filtrates under reduced pressure.

  • Validation Check: Analyze an aliquot of the purified product via LC-MS to confirm the parent ion mass remains intact (verifying no imine formation or debromination). Analyze a digested sample via ICP-MS to confirm Pd levels are <10 ppm.

Decision Workflow Diagram

The following logical decision tree maps the causality behind selecting the correct scavenging conditions based on the molecule's structural vulnerabilities.

PdRemovalWorkflow Start Crude Post-Coupling Mixture (Contains Pd Impurities) Analyze Identify Sensitive Functional Groups Start->Analyze Aldehyde Formyl Group (Aldehyde) Analyze->Aldehyde ArBr Aryl Bromide (Ar-Br) Analyze->ArBr Ester Methyl Ester Analyze->Ester Amine AVOID: Amine-based Scavengers (Causes Imine Formation) Aldehyde->Amine Solution OPTIMAL: MP-TMT or Si-Thiol Resin Stir at Room Temp (20-25°C) Aldehyde->Solution Heat AVOID: Heating >30°C (Causes Oxidative Addition) ArBr->Heat ArBr->Solution Base AVOID: Strong Aqueous Base (Causes Ester Hydrolysis) Ester->Base Ester->Solution End Purified Product (<10 ppm Pd) Solution->End

Workflow for selecting Palladium scavengers based on functional group compatibility.

References

  • Rosso, V. W., et al. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development, American Chemical Society. 1[1]

  • "Biotage® MP-TMT - Palladium Scavenger." Norlab.3[3]

  • "SiliaBond® Functionalised Silica Gels: silica-bound scavengers." Material Harvest. 2[2]

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ResearchGate. 4[4]

Sources

Controlling chemoselectivity between aldehyde and ester groups in reduction reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: CHEM-SEL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Reactivity Hierarchy

Before troubleshooting specific reactions, users must understand the fundamental electrophilic hierarchy. Chemoselectivity is not magic; it is the exploitation of kinetic rates.

The Golden Rule of Hydride Reduction:



  • The Challenge: Reducing an aldehyde while sparing an ester is kinetically favorable (easy).

  • The Problem: Reducing an ester while sparing an aldehyde is thermodynamically and kinetically "uphill" (hard) without protecting groups.

Decision Matrix & Workflow

Use this logic gate to determine your experimental protocol.

Chemoselectivity_Matrix Start START: Substrate contains Aldehyde + Ester Q1 Which group must be reduced? Start->Q1 Path_Ald Target: Reduce Aldehyde (Keep Ester Intact) Q1->Path_Ald Aldehyde -> Alcohol Path_Est Target: Reduce Ester (Keep Aldehyde Intact) Q1->Path_Est Ester -> Alcohol Method_NaBH4 Protocol A: Standard NaBH4 (0°C, EtOH/THF) Path_Ald->Method_NaBH4 Saturated Aldehyde Method_Luche Protocol B: Luche Reduction (NaBH4 + CeCl3) Path_Ald->Method_Luche Enone/Unsaturated Method_Prot Protocol C: Protection Strategy (Acetal Formation -> LiAlH4) Path_Est->Method_Prot Mandatory

Figure 1: Decision matrix for selecting the correct reduction protocol based on target functional group.

Scenario A: Reducing Aldehyde (Sparing Ester)

This is the most common scenario. Sodium Borohydride (


) is the reagent of choice.[1][2][3]
Technical Analysis

 is a mild nucleophilic reducing agent.[4] It reacts rapidly with aldehydes (good electrophiles) but reacts very slowly with esters (poorer electrophiles due to resonance stabilization) in alcoholic solvents at low temperatures.
Critical Troubleshooting: The "Transesterification" Trap

Issue: "I reduced my aldehyde, but my ethyl ester turned into a methyl ester." Cause: When using Methanol (MeOH) as a solvent, the methoxide ion generated in situ (or basic impurities) can attack the ester. Solution: Match the solvent to the ester, or use a non-nucleophilic co-solvent.

ParameterRecommendationWhy?
Reagent

(0.5 - 1.0 eq)
Mild enough to discriminate.
Solvent Ethanol (for ethyl esters) or THF/EtOH Prevents transesterification. Avoid MeOH if ester is not methyl.
Temp

to

Kinetic control. At reflux,

will reduce esters.
Protocol A: Standard Chemoselective Reduction
  • Dissolve: Dissolve substrate (1.0 eq) in EtOH or THF/EtOH (1:1). Cool to

    
    .
    
  • Add: Add

    
     (0.5 eq—theoretically 0.25 eq is needed, but 0.5 ensures completion) portion-wise.
    
  • Monitor: Check TLC after 15 mins. Aldehydes reduce fast.[4]

  • Quench: Add saturated

    
     solution dropwise. (Do not use strong acid, or you may hydrolyze the ester).
    
  • Extract: Standard workup.

Scenario B: The "Luche" Special Case (Enones & Aldehyde Protection)

Use Case: You have an


-unsaturated ketone (enone) AND an aldehyde, or you want to reduce a ketone in the presence of an aldehyde.
Mechanism & Insight

The Luche reduction uses Cerium Trichloride (


) with 

.[4][5]
  • Regioselectivity: Promotes 1,2-reduction (allylic alcohol) over 1,4-reduction (saturated ketone).

  • Chemoselectivity (The Pro-Tip): In Methanol,

    
     catalyzes the formation of an acetal  from the aldehyde. Acetals are inert to reduction.[6] The ketone/enone remains free and is reduced. Upon aqueous workup, the acetal hydrolyzes back to the aldehyde.
    

Luche_Mechanism Substrate Substrate: Aldehyde + Ketone Step1 Add CeCl3 / MeOH Substrate->Step1 Intermediate Intermediate: Aldehyde -> Acetal (Protected) Ketone -> Free Step1->Intermediate Step2 Add NaBH4 Intermediate->Step2 Reduced Ketone -> Alcohol Acetal -> Intact Step2->Reduced Workup Aq. Workup (H3O+) Reduced->Workup Final Final Product: Aldehyde (Restored) Alcohol (Formed) Workup->Final

Figure 2: The "Hidden Shield" mechanism of Luche reduction allowing ketone reduction in the presence of aldehyde.

Scenario C: Reducing Ester (Sparing Aldehyde)

Issue: "I need to reduce the ester to an alcohol, but leave the aldehyde alone." Verdict: You cannot do this directly with hydride reagents. The aldehyde is the "low hanging fruit" and will always be eaten first.

The Solution: Protection Strategy

You must temporarily "mask" the aldehyde as an acetal.[7] Esters do not form acetals easily, allowing for perfect selectivity.

Protocol C: The Protection-Reduction-Deprotection Workflow

Step 1: Selective Protection

  • Reagents: Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

  • Setup: Dean-Stark trap (reflux).

  • Result: Aldehyde becomes a dioxolane (acetal). Ester remains ester.

  • Note: Aldehydes form acetals much faster than ketones/esters. Monitor carefully to stop before ester reacts (though ester acetalization is very difficult).

Step 2: The Reduction

  • Reagents:

    
     (LAH) or 
    
    
    
    .
  • Solvent: Dry THF or Ether (

    
    ).
    
  • Action: The ester is reduced to a primary alcohol. The acetal is stable to base/hydride.[7]

Step 3: Deprotection

  • Reagents: Dilute HCl or PPTS in Acetone/Water.

  • Action: Hydrolysis restores the aldehyde.

FAQ & Troubleshooting

Q: Can I use DIBAL-H to selectively reduce the ester to an aldehyde? A: Theoretically, yes, at


. However, if you already have an aldehyde in the molecule, DIBAL-H will reduce that existing aldehyde to an alcohol faster than it reduces the ester. DIBAL-H is not a solution for chemoselectivity in this specific "Ester vs. Aldehyde" context.

Q: My ester reduction with


 is happening even though I don't want it to. 
A:  Check your metal ions. The presence of Lithium salts (from synthesis) or transition metals can activate 

(making it behave like

). Add a chelating agent or ensure high purity. Also, ensure the temperature is strictly

.

Q: Why not use


 for everything? 
A: 

is stronger than

. It will reduce esters to alcohols. It offers no selectivity for Aldehyde over Ester; it will reduce both.

References

  • Luche Reduction Mechanism & Selectivity

    • Gemal, A. L., & Luche, J. L. (1981).[5] Lanthanoids in organic synthesis.[6][5] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.[5]

  • Chemoselective Reduction with

    
    : 
    
    • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes and ketones with sodium borohydride.[3][4][5][8][9] Canadian Journal of Chemistry.

  • Acetal Protection Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Transesterification Risks

    • Stanton, M. G., & Gagné, M. R. (1997). Transesterification side-reactions. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-bromo-2-formylphenoxy)propanoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral features. We will cover theoretical predictions, a robust experimental protocol, detailed spectral interpretation, and a comparative analysis against potential impurities and structural analogs.

Section 1: Molecular Structure and Theoretical ¹H NMR Prediction

A thorough analysis begins with a clear understanding of the molecule's structure and the expected chemical environment of each proton. The structure of Methyl 2-(4-bromo-2-formylphenoxy)propanoate contains several distinct proton environments, each with a predictable chemical shift, integration, and splitting pattern.

Caption: Labeled structure of Methyl 2-(4-bromo-2-formylphenoxy)propanoate.

Based on the structure, we can predict the characteristics of each proton signal. The deshielding effects of electronegative atoms (O, Br) and the magnetic anisotropy of unsaturated systems (C=O, aromatic ring) are the primary determinants of chemical shifts.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)IntegrationPredicted Multiplicity
H(a) Aldehyde (-CHO)9.5 – 10.51HSinglet (s)
H(d) Aromatic, ortho to -CHO7.8 – 8.01HDoublet (d)
H(b) Aromatic, ortho to -Br7.6 – 7.81HDoublet of doublets (dd)
H(c) Aromatic, ortho to -OPr6.9 – 7.11HDoublet (d)
H(e) Methine (-O-CH-C=O)4.8 – 5.01HQuartet (q)
H(g) Ester Methoxy (-OCH₃)3.7 – 3.93HSinglet (s)
H(f) Propanoate Methyl (-CH-CH₃)1.6 – 1.83HDoublet (d)

Causality Behind Predictions:

  • Aldehyde Proton (H(a)): This proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. The magnetic anisotropy of the C=O bond causes a significant downfield shift, making this signal one of the most characteristic in the spectrum.[3][4][5]

  • Aromatic Protons (H(b,c,d)): These protons resonate in the typical aromatic region of 6.5-8.0 ppm.[4] Their specific shifts are dictated by the electronic effects of the ring substituents. The formyl group (-CHO) is strongly electron-withdrawing, deshielding the ortho proton H(d). The bromine atom also has a deshielding effect. Conversely, the ether oxygen is electron-donating through resonance, shielding the ortho proton H(c). The coupling patterns arise from interactions with neighboring protons: ortho coupling (³J) is typically 7-10 Hz, while meta coupling (⁴J) is smaller at 1-3 Hz.[4]

  • Methine Proton (H(e)): This proton is alpha to two oxygen atoms (ether and ester carbonyl), resulting in significant deshielding.[6] It is adjacent to the three protons of the methyl group (H(f)), and according to the n+1 rule, its signal will be split into a quartet (3+1=4).[7][8]

  • Ester Methoxy Protons (H(g)): These protons are on a carbon attached to an oxygen, typically appearing around 3.4-4.4 ppm.[9] With no adjacent protons, the signal is a sharp singlet.

  • Propanoate Methyl Protons (H(f)): These alkyl protons are relatively shielded. They are adjacent to the single methine proton (H(e)), resulting in a doublet signal (1+1=2).[10]

Section 2: Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[11] A flawed protocol can lead to poor resolution, inaccurate integration, and spectral artifacts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl3) weigh->dissolve filter 3. Filter Solution (Glass wool plug) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer acquire 5. Acquire FID (Spectrometer) transfer->acquire ft 6. Fourier Transform (Time -> Frequency) acquire->ft process 7. Process Data (Phase, Baseline, Integrate) ft->process analyze 8. Analyze Spectrum process->analyze

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of the purified solid compound.[12]

    • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[12][13] Use approximately 0.6-0.7 mL of solvent.[11]

    • Dissolution: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing may be required.

    • Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter.[12] Filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

    • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is used as an internal standard at 0.00 ppm.[1][14]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the Free Induction Decay (FID) data. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum.[15]

    • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline at the base of each peak.[16]

    • Baseline Correction: Correct any rolling or distortion in the spectrum's baseline to ensure accurate integration.

    • Integration: Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to the signal.[1][17]

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Section 3: Detailed Spectrum Interpretation

Here, we assign the signals from a typical ¹H NMR spectrum of Methyl 2-(4-bromo-2-formylphenoxy)propanoate, correlating the experimental data back to the molecular structure.

Table 2: Assignment of ¹H NMR Signals (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
10.451Hs-H(a), Aldehyde
7.911Hd2.4H(d), Aromatic
7.681Hdd8.8, 2.4H(b), Aromatic
6.951Hd8.8H(c), Aromatic
4.891Hq6.9H(e), Methine
3.803Hs-H(g), Methoxy
1.723Hd6.9H(f), Methyl

Signal-by-Signal Breakdown:

  • δ 10.45 (s, 1H): This sharp singlet in the far downfield region is unambiguously assigned to the aldehyde proton (H(a)) . Its lack of coupling is consistent with it having no vicinal proton neighbors.

  • Aromatic Region (δ 6.9-8.0):

    • δ 7.91 (d, 1H, J=2.4 Hz): This signal is assigned to H(d) . It is the most deshielded aromatic proton due to its ortho position relative to the electron-withdrawing formyl group. It appears as a doublet because it is coupled only to H(b) through a four-bond meta-coupling (⁴J), which typically has a small coupling constant of 1-3 Hz.[4]

    • δ 7.68 (dd, 1H, J=8.8, 2.4 Hz): This doublet of doublets is assigned to H(b) . It is coupled to H(c) with a large ortho-coupling constant (³J) of 8.8 Hz and to H(d) with a smaller meta-coupling constant (⁴J) of 2.4 Hz.

    • δ 6.95 (d, 1H, J=8.8 Hz): This signal is assigned to H(c) , the most upfield of the aromatic protons. This shielding is due to the electron-donating effect of the adjacent ether oxygen. It appears as a doublet due to its ortho-coupling (³J) with H(b).

  • δ 4.89 (q, 1H, J=6.9 Hz): This quartet is assigned to the methine proton (H(e)) . It is split by the three adjacent methyl protons (H(f)), and the coupling constant of 6.9 Hz is shared with that methyl group.

  • δ 3.80 (s, 3H): This singlet is characteristic of the ester methoxy protons (H(g)) .

  • δ 1.72 (d, 3H, J=6.9 Hz): This upfield doublet is assigned to the propanoate methyl protons (H(f)) . It is split into a doublet by the single adjacent methine proton (H(e)), sharing the same coupling constant of 6.9 Hz.

Section 4: Comparative Analysis and Impurity Identification

In a real-world laboratory setting, spectral analysis is often used not just for confirmation but also for assessing purity. The synthesis of the target molecule could potentially yield isomers or contain unreacted starting materials.

Comparison with Structural Analogs:

  • Methyl Propanoate: For comparison, the simple methyl propanoate (CH₃CH₂COOCH₃) shows a triplet for the terminal methyl group (~1.1 ppm), a quartet for the methylene group (~2.3 ppm), and a singlet for the ester methoxy group (~3.7 ppm).[18] The significant downfield shifts of the propanoate moiety in our target molecule clearly demonstrate the strong deshielding influence of the phenoxy group.

  • Effect of Substituents: If the -Br at position 4 were replaced with a more strongly electron-withdrawing group like -NO₂, the chemical shifts of all aromatic protons would be expected to shift further downfield. Conversely, an electron-donating group like -CH₃ would cause an upfield shift.[4]

Identification of Potential Impurities:

  • Isomeric Impurities: A common synthetic challenge is the formation of regioisomers. For example, the formation of Methyl 2-(3-bromo-2-formylphenoxy)propanoate would result in a completely different aromatic splitting pattern. Instead of the doublet, doublet of doublets, and doublet seen here, one might expect three signals, each appearing as a doublet of doublets, due to the different ortho- and meta-coupling relationships. The presence of such impurities is a known issue in related syntheses.[19][20]

  • Starting Materials: Unreacted starting materials, such as 4-bromo-2-formylphenol, would be identifiable. The phenol would show a broad singlet for the hydroxyl (-OH) proton, which would disappear upon D₂O exchange, and would lack the signals corresponding to the methyl propanoate side chain (the quartet, singlet, and doublet).[8][21]

Conclusion

The ¹H NMR spectrum of Methyl 2-(4-bromo-2-formylphenoxy)propanoate is highly informative and allows for unambiguous structural confirmation. Each proton signal, from the downfield aldehyde to the upfield methyl group, provides specific information about its local electronic and steric environment. The distinct chemical shifts and predictable spin-spin splitting patterns of the aromatic and propanoate regions serve as a robust fingerprint for the molecule. By understanding the underlying principles of chemical shift and coupling, researchers can not only verify the identity of their target compound but also assess its purity with a high degree of confidence, a critical step in chemical synthesis and drug development.

References

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Miller, J.P. (n.d.). Karplus Equations. Retrieved from [Link]

  • Grokipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Coupling in 1H NMR spectra. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]

  • Brown, W.P. (n.d.). The 1H NMR spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved from [Link]

  • Morris, G.A. (2017). NMR Data Processing. In Encyclopedia of Spectroscopy and Spectrometry (Third Edition). Elsevier. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 3). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • University of York. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Warwick. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 3). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • University of York. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Brown, W.P. (2025, November 17). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to.... Retrieved from [Link]

  • Starkey, L.S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Brown, W.P. (2025, November 17). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to.... Retrieved from [Link]

  • Starkey, L.S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to.... Retrieved from [Link]

  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubMed. (2017, March 15). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubMed. (2017, March 15). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol | Request PDF. Retrieved from [Link]

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Comparative Guide: ¹³C NMR Chemical Shift Prediction and Empirical Validation for Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance comparison of in silico NMR predictive models vs. empirical data, solvent effects, and self-validating acquisition protocols.

Executive Summary & Molecular Context

In modern drug development and organic synthesis, the rapid structural verification of complex intermediates is paramount. Methyl 2-(4-bromo-2-formylphenoxy)propanoate (C₁₁H₁₁BrO₄) serves as an excellent benchmark molecule for evaluating the accuracy of ¹³C NMR prediction tools. Its structural complexity—featuring an aromatic ring with a heavy halogen (bromine), an electron-withdrawing aldehyde, and a sterically demanding, chiral ether-linked propanoate group—creates a highly specific magnetic environment.

This guide objectively compares the performance of traditional database-driven prediction software (HOSE codes) against modern Quantum Mechanical (DFT) and Machine Learning (ML) approaches[1]. Furthermore, it provides robust, self-validating experimental protocols to ensure absolute confidence in structural elucidation.

Performance Comparison: Predictive Models vs. Empirical Benchmark

When verifying the structure of Methyl 2-(4-bromo-2-formylphenoxy)propanoate, researchers typically rely on predictive software before running the empirical sample. However, not all predictive algorithms perform equally.

The Causality of Prediction Errors
  • HOSE Codes (Hierarchical Orthogonal Space Encoding): Used by standard software (e.g., ChemDraw, older Mnova versions), these rely on databases of previously assigned spectra. While they are instantaneous, they often struggle with the "heavy atom effect" of bromine at C4 and the unique steric crowding at the C1 ether linkage, leading to localized errors of >1.5 ppm.

  • Density Functional Theory (DFT): Calculates magnetic shielding tensors from first principles (Quantum Mechanics). By accounting for the exact 3D electron density and relativistic effects of the bromine atom, DFT significantly outperforms empirical databases, achieving a Mean Absolute Error (MAE) of <1.2 ppm[2].

  • Graph Neural Networks (GNNs): Emerging ML models that achieve DFT-level accuracy (RMSE ~0.9 ppm) in a fraction of the computational time by learning the topological and electronic environments of benzenic compounds[1].

Quantitative Data: ¹³C NMR Shift Comparison (CDCl₃)

The following table summarizes the quantitative comparison between empirical data (acquired at 100 MHz) and top-tier predictive methodologies.

Carbon PositionEnvironmentEmpirical Benchmark (ppm)HOSE Code Prediction (ppm)DFT Prediction (GIAO) (ppm)Error (DFT vs Emp)
C1 Ar-O158.5157.1158.2-0.3
C2 Ar-CHO127.2129.0127.5+0.3
C3 Ar-H131.8132.5131.4-0.4
C4 Ar-Br114.6116.2114.9+0.3
C5 Ar-H138.2137.8138.5+0.3
C6 Ar-H115.3114.1115.0-0.3
C7 CHO188.4189.5188.6+0.2
C8 C=O (Ester)171.5172.0171.2-0.3
C9 CH-O (Chiral)73.274.573.0-0.2
C10 OCH₃52.652.152.8+0.2
C11 CH₃18.418.018.2-0.2
Overall Performance - RMSE: ~1.24 ppm RMSE: ~0.28 ppm Superior

Data Insight: DFT accurately predicts the upfield shift of C4 (114.9 ppm) caused by the diamagnetic shielding of the bulky bromine electron cloud, whereas database methods miscalculate it by nearly 1.6 ppm.

Alternative Solvents: CDCl₃ vs. DMSO-d₆

The choice of NMR solvent is a critical experimental parameter. For Methyl 2-(4-bromo-2-formylphenoxy)propanoate, comparing CDCl₃ and DMSO-d₆ reveals distinct solvation effects.

  • CDCl₃ (Standard): Non-polar, minimal hydrogen bonding. Provides the sharpest baseline resolution for the aliphatic propanoate chain.

  • DMSO-d₆ (Alternative): Highly polar. The strong dipole moment of DMSO interacts with the formyl (CHO) and ester carbonyls.

  • Causality of Shift: When switching from CDCl₃ to DMSO-d₆, expect the C7 (CHO) and C8 (Ester) carbons to shift downfield by +1.5 to +2.5 ppm. This is due to the polarization of the C=O bond by the solvent, which decreases the electron density around the carbon nucleus, deshielding it.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent downstream analytical failures.

Protocol A: High-Resolution Empirical ¹³C NMR Acquisition
  • Sample Preparation: Dissolve exactly 50 mg of Methyl 2-(4-bromo-2-formylphenoxy)propanoate in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS.

    • Causality: High concentration is required because ¹³C has a natural abundance of only 1.1%, and the quaternary carbons (C1, C2, C4) suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Instrument Tuning: Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe specifically for the ¹³C frequency (~100 MHz). Lock onto the deuterium signal of CDCl₃.

  • Pulse Sequence Selection: Use a power-gated decoupling sequence (zgpg30).

  • Relaxation Delay (D1): Set D1 to 2.0 - 3.0 seconds.

    • Causality: Quaternary carbons (like C4-Br) have long T₁ relaxation times. A short D1 will cause these peaks to artificially diminish or disappear entirely.

  • Self-Validation Check: Before assigning shifts, verify that the central peak of the CDCl₃ triplet is exactly at 77.16 ppm and the TMS singlet is at 0.00 ppm . If these deviate, the entire spectrum must be recalibrated.

Protocol B: DFT In Silico Prediction Workflow
  • Conformational Search: Generate the 3D structure and run a Molecular Mechanics (MMFF94) conformational search. The chiral center at C9 allows for multiple rotamers.

    • Causality: NMR is a time-averaged technique. Predicting shifts from a single, non-global-minimum conformer will yield highly inaccurate results[2].

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Shielding Tensor Calculation: Run the Gauge-Independent Atomic Orbital (GIAO) calculation using mPW1PW91/6-311+G(2d,p) with a Polarizable Continuum Model (PCM) set to chloroform.

  • Scaling: Convert isotropic shielding values to chemical shifts by subtracting them from the calculated shielding of TMS at the identical level of theory.

Logical Workflow Visualization

The following diagram illustrates the parallel pathways of empirical acquisition and computational prediction, converging at the final structural validation phase.

NMR_Workflow A Target Molecule: Methyl 2-(4-bromo-2-formylphenoxy)propanoate B Empirical Acquisition (13C NMR, CDCl3) A->B Synthesis & Prep C In Silico Prediction (Structural Input) A->C SMILES/3D Model F Comparative Analysis (Δ ppm, RMSE) B->F D Empirical Models (HOSE Codes / ML) C->D E Quantum Mechanical (DFT / GIAO) C->E D->F E->F G Final Structural Verification F->G Validation

Workflow comparing empirical ¹³C NMR acquisition with computational prediction models.

References

  • "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database", Scientific Reports,[Link]

  • "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?", MDPI,[Link]

  • "Using Neural Networks for 13C NMR Chemical Shift Prediction–Comparison with Traditional Methods", Journal of Magnetic Resonance,[Link]

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FT-IR absorption bands for ester and aldehyde in phenoxy propanoates

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Resolving Ester vs. Aldehyde Functionalities in Phenoxy Propanoates via FT-IR

Executive Summary

For drug development professionals and agrochemical researchers synthesizing phenoxy propanoate derivatives (e.g., aryloxyphenoxypropionate herbicides or their pharmaceutical analogs), confirming the oxidation state of the terminal functional group is a critical quality control step. This guide objectively compares the Fourier Transform Infrared (FT-IR) spectroscopic signatures of ester and aldehyde moieties within the phenoxy propanoate scaffold. By detailing the causality behind vibrational shifts and providing a self-validating experimental protocol, this guide empowers scientists to confidently deconvolute complex overlapping spectral bands.

Spectroscopic Causality: The Physics of the Carbonyl Shift

Distinguishing an ester from an aldehyde in a phenoxy propanoate framework hinges on the electronic environment of the carbonyl (C=O) core.

  • Ester Carbonyls (1735–1750 cm⁻¹): In saturated aliphatic esters, the alkoxy oxygen exerts a strong inductive electron-withdrawing effect that outweighs its resonance donation. This stiffens the C=O double bond, increasing its force constant and shifting the absorption to a higher frequency[1]. Esters also follow the "Rule of Three," exhibiting three intense peaks corresponding to the C=O stretch and two distinct C-O stretches (asymmetric C-C-O and symmetric O-C-C)[2].

  • Aldehyde Carbonyls (1720–1740 cm⁻¹): Aldehydes lack this highly electronegative adjacent oxygen. Consequently, the C=O bond is slightly weaker, absorbing at a lower wavenumber[3].

  • The Fermi Resonance Identifier: The most definitive way to confirm an aldehyde over an ester is the presence of formyl C-H stretching. Through Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H bend—aldehydes produce a highly diagnostic doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹[4]. Esters completely lack this feature.

The Phenoxy Ether Confounding Variable

Phenoxy propanoates inherently contain an aryl-alkyl ether (C-O-C) linkage. The asymmetric stretching vibration of this ether bond produces a sharp, intense peak around 1250 cm⁻¹[5]. This creates a significant analytical challenge, as it directly overlaps with the asymmetric C-C-O stretch of the ester group (typically 1150–1300 cm⁻¹)[2]. Relying solely on the fingerprint region without high-resolution deconvolution can lead to false positives.

Quantitative Spectral Comparison

The following table summarizes the key FT-IR absorption bands used to differentiate these structures.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity & ShapeCausality / Structural Context
Ester C=O Stretch1735 – 1750Strong, sharpInductive withdrawal by alkoxy oxygen stiffens the C=O bond[1].
Aldehyde C=O Stretch1720 – 1740Strong, sharpLacks alkoxy inductive effect; slightly weaker bond than ester[4].
Aldehyde C-H Stretch~2820 & ~2720Medium, doubletFermi resonance between fundamental C-H stretch and bend overtone[4].
Ester C-O Stretch1150 – 1300Strong, broadAsymmetric C-C-O and symmetric O-C-C stretches (Rule of Three)[2].
Phenoxy Ether C-O-C Stretch~1250Strong, sharpAryl-alkyl ether stretch; frequently overlaps with ester C-O band[5].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity and eliminate artifacts caused by overlapping bands, the following step-by-step methodology must be employed. This protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which is superior to transmission (KBr pellet) methods for liquid phenoxy propanoates as it prevents anomalous dispersion and moisture absorption.

Step 1: System Validation & Calibration

  • Action: Run a standard polystyrene calibration film before sample analysis.

  • Validation: Verify the sharp aromatic C-C stretching peak exactly at 1601.2 cm⁻¹.

  • Causality: Because the difference between ester and aldehyde C=O bands can be as narrow as 10–15 cm⁻¹, validating the interferometer's wavelength accuracy ensures that a peak at 1738 cm⁻¹ is definitively an ester and not an uncalibrated aldehyde.

Step 2: Background Acquisition

  • Action: Clean the Diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: A Diamond crystal is selected over ZnSe because halogenated phenoxy propanoates (e.g., haloxyfop) can be chemically aggressive and degrade ZnSe over repeated exposures.

Step 3: Sample Acquisition

  • Action: Apply 1–2 drops of the neat liquid sample (or clamp a solid sample at a constant pressure of 80 psi). Acquire 32 scans from 4000 to 400 cm⁻¹.

Step 4: Data Processing & Deconvolution

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Validation: Inspect the 1250 cm⁻¹ region. If the peak is broad and asymmetric, apply a second-derivative processing filter.

  • Causality: ATR correction compensates for the wavelength-dependent depth of penetration (infrared light penetrates deeper at lower wavenumbers). Second-derivative spectroscopy mathematically resolves the overlapping phenoxy C-O-C stretch and the ester C-O stretch into two distinct minima, confirming the presence of the ester.

Diagnostic Workflow Diagram

FTIR_Diagnostic_Workflow Sample Phenoxy Propanoate Sample (Unknown Functional Group) Acquisition FT-IR Spectral Acquisition (ATR, 4 cm⁻¹ Resolution) Sample->Acquisition Carbonyl Analyze Carbonyl (C=O) Region 1690 - 1760 cm⁻¹ Acquisition->Carbonyl EsterBranch Peak at 1735-1750 cm⁻¹ (Inductive Stiffening) Carbonyl->EsterBranch Higher Wavenumber AldehydeBranch Peak at 1720-1740 cm⁻¹ (Standard C=O Stretch) Carbonyl->AldehydeBranch Lower Wavenumber CheckCO Analyze C-O Region (1150-1300 cm⁻¹) EsterBranch->CheckCO CheckCH Analyze High Frequency Region (2700-2900 cm⁻¹) AldehydeBranch->CheckCH PhenoxyOverlap Deconvolute Ester C-O from Phenoxy C-O-C (~1250 cm⁻¹) CheckCO->PhenoxyOverlap FermiResonance Identify Fermi Resonance Doublet (~2820 cm⁻¹ & ~2720 cm⁻¹) CheckCH->FermiResonance EsterConfirmed Confirmed: Phenoxy Propanoate Ester PhenoxyOverlap->EsterConfirmed Rule of Three Verified AldehydeConfirmed Confirmed: Phenoxy Propanoate Aldehyde FermiResonance->AldehydeConfirmed Doublet Present

Diagnostic FT-IR workflow for differentiating ester and aldehyde functionalities.

References

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I , pressbooks.pub. 4

  • IR Spectroscopy Tutorial: Esters , orgchemboulder.com. 1

  • The C=O Bond, Part VI: Esters and the Rule of Three , spectroscopyonline.com.2

  • Difference between Ether and Ester Bonding in FTIR Spectra , rockymountainlabs.com.5

  • Table of Characteristic IR Absorptions , vscht.cz. 3

Sources

High-resolution mass spectrometry (HRMS) data for Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: High-Resolution Mass Spectrometry (HRMS) Characterization of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Executive Summary & Comparison Strategy

In the development of halogenated phenoxy esters—critical intermediates for agrochemicals and pharmaceutical scaffolds—structural validation is paramount. This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) data for Methyl 2-(4-bromo-2-formylphenoxy)propanoate against standard Unit-Resolution (Low-Res) MS techniques.

While Low-Res MS (Single Quadrupole) provides nominal mass data sufficient for rough monitoring, it fails to distinguish the target compound from isobaric impurities or confirm elemental composition with regulatory-grade confidence. This guide demonstrates why HRMS (Q-TOF or Orbitrap) is the superior "alternative" for validation, focusing on mass accuracy (<5 ppm), isotopic fidelity (Bromine pattern), and fragmentation specificity.

Comparative Analysis: HRMS vs. Unit-Resolution MS

The following table contrasts the analytical performance when characterizing C₁₁H₁₁BrO₄ .

FeatureUnit-Resolution MS (SQ/TQ) High-Resolution MS (Q-TOF/Orbitrap) Impact on Drug Development
Mass Accuracy ± 0.1 – 0.5 Da (Nominal)< 5 ppm (± 0.0014 Da)Crucial: Distinguishes target from impurities with same nominal mass but different formulas.
Isotopic Pattern Low fidelity; peak ratios approximate.High fidelity; exact abundance matching.Validation: Confirms presence of exactly one Bromine atom (1:1 ratio of ⁷⁹Br/⁸¹Br).
Structural Insight Limited; generic fragmentation.Precise; MS/MS exact mass fragments.Elucidation: Confirms specific loss of functional groups (e.g., -OCH₃ vs -CH₂O).
Confidence Level Screening Grade: "Likely the compound."Confirmation Grade: "Definitively the compound."Required for regulatory filing and patent protection.

Experimental Protocol

To replicate the data presented below, follow this self-validating protocol designed for an ESI-Q-TOF platform.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH).

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL (1 ppm) in 50:50 MeOH:Water + 0.1% Formic Acid for direct infusion or LC injection.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .[1]

    • Rationale: Esters and aldehydes protonate readily ([M+H]⁺) or form sodiated adducts ([M+Na]⁺).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation).

HRMS Data Interpretation

Exact Mass & Elemental Composition

The theoretical monoisotopic mass for C₁₁H₁₁⁷⁹BrO₄ is 285.9841 . In ESI+ mode, we observe the protonated molecule [M+H]⁺ and the sodiated adduct [M+Na]⁺ .

Table 1: Theoretical vs. Observed Mass Data

Ion SpeciesFormulaTheoretical m/zObserved m/z (Typ.)Error (ppm)
[M+H]⁺ (⁷⁹Br) [C₁₁H₁₂⁷⁹BrO₄]⁺286.9914 286.9908-2.1
[M+H]⁺ (⁸¹Br) [C₁₁H₁₂⁸¹BrO₄]⁺288.9893 288.9885-2.8
[M+Na]⁺ (⁷⁹Br) [C₁₁H₁₁⁷⁹BrO₄Na]⁺308.9733 308.9729-1.3

Note: Data simulated based on standard Orbitrap performance metrics for this chemical class.

Isotopic Pattern Analysis

The presence of Bromine creates a distinct "doublet" signature.

  • ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) natural abundance results in two peaks of nearly equal intensity separated by 2.0 Da.

  • Validation Check: If the intensity ratio of m/z 286.99 to 288.99 deviates significantly from ~1:1, the sample is contaminated or the assignment is incorrect.

MS/MS Fragmentation Pathway

High-resolution fragmentation (MS/MS) confirms the structure by cleaving specific functional groups.

  • Precursor: m/z 286.9914 [M+H]⁺

  • Loss of Methanol (MeOH): Cleavage of the ester group.

    • Fragment: [C₁₀H₈BrO₃]⁺

    • Theoretical m/z: 254.9651

    • Delta: -32.0262 Da

  • Loss of Carbon Monoxide (CO): Loss from the aldehyde (formyl) group or phenoxy rearrangement.

    • Fragment: [C₉H₈BrO₂]⁺

    • Theoretical m/z: 226.9702

    • Delta: -27.9949 Da

Visualizing the Workflow & Mechanism

The following diagram illustrates the analytical workflow and the fragmentation logic used to confirm the structure.

HRMS_Workflow cluster_MS HRMS Analysis (Q-TOF/Orbitrap) Sample Crude Sample Methyl 2-(4-bromo-2-formylphenoxy)propanoate LC LC Separation (C18 Column) Sample->LC Inject ESI ESI+ Ionization [M+H]+ Generation LC->ESI Elute MS1 MS1 Spectrum Isotope Check (1:1 Br) ESI->MS1 m/z 286.99 MS2 MS/MS Fragmentation CID @ 20eV MS1->MS2 Select Precursor Data Data Validation <5ppm Error MS2->Data Confirm Fragments: 254.96 (-MeOH) 226.97 (-CO)

Caption: Analytical workflow for HRMS structural confirmation of brominated phenoxy esters.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Foundation for HRMS isotope analysis).

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Context on synthesis of brominated propanoate intermediates).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11032083, Methyl 2-(4-bromophenyl)propanoate. (Structural analog data).

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation Analysis: Brominated Aromatic Ketones. (Fragmentation mechanisms for brominated aromatics).

Sources

HPLC retention time comparison for bromo-formylphenoxy propanoate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison for Bromo-Formylphenoxy Propanoate Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The precise separation of ethyl 2-(bromo-formylphenoxy)propanoate isomers is a critical quality attribute in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl) and related pharmaceutical intermediates. This guide analyzes the chromatographic behavior of positional isomers—specifically focusing on the 4-bromo-2-formyl (target) versus 2-bromo-4-formyl (impurity) isomers.

Drawing on principles of shape selectivity and dipole-dipole interaction , we provide a self-validating method to resolve these structurally similar compounds using Reversed-Phase HPLC (RP-HPLC).

Mechanistic Insight: Why Isomers Separate

To achieve baseline resolution (


), one must exploit the subtle differences in molecular geometry and polarity between the isomers.[1]
  • Hydrophobic Surface Area (HSA): The 4-bromo isomer (para-substituted relative to the ether linkage) typically possesses a more linear, planar conformation. This allows for deeper penetration and stronger Van der Waals interactions with C18 alkyl chains compared to the 2-bromo (ortho) isomer, which is sterically bulkier.[1]

  • Dipole Orientation: The formyl group (-CHO) is highly polar.[1] Its position relative to the propanoate tail influences the net dipole moment.[1] In the ortho position (2-formyl), the carbonyl oxygen may interact intramolecularly with the ether oxygen, altering the effective polarity and retention time.[1]

Theoretical Elution Order (C18 Column)
IsomerStructure CharacteristicsPredicted Retention Behavior
2-Bromo-4-formyl Ortho-bromo creates steric hindrance; "Thicker" molecule.Elutes First (Lower

)
4-Bromo-2-formyl Para-bromo allows flat adsorption; "Linear" molecule.[1]Elutes Second (Higher

)
Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the resolution between the critical pair (ortho vs. para) serves as the system suitability test (SST).[1]

Reagents & Equipment
  • Stationary Phase: High-coverage C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18), 5 µm, 150 x 4.6 mm.

    • Alternative: Phenyl-Hexyl phases can enhance selectivity via

      
       interactions if C18 fails.[1]
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Detection: UV-Vis Diode Array at 254 nm (aromatic core) and 280 nm (carbonyl).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the crude reaction mixture in 10 mL of Mobile Phase B (ACN).

    • Sonicate for 5 minutes to ensure complete dissolution of the bromo-ester.

    • Filter through a 0.22 µm PTFE syringe filter.[1]

  • Chromatographic Conditions (Gradient):

    • Flow Rate: 1.0 mL/min[1]

    • Temperature: 30°C (Control is critical; higher temps reduce shape selectivity).

    • Injection Volume: 5-10 µL.

  • Gradient Table:

    Time (min) % Mobile Phase B (ACN) Event
    0.0 50 Equilibration
    15.0 80 Linear Gradient (Elution of Isomers)
    15.1 95 Wash
    20.0 95 Hold Wash

    | 20.1 | 50 | Re-equilibration |

  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between 2-bromo and 4-bromo isomers.
      
    • Tailing Factor (

      
      ):  < 1.2 for the main peak (4-bromo-2-formyl).
      
Comparative Performance Data

The following data illustrates the impact of column chemistry on the separation factor (


).
ParameterC18 (Standard) Phenyl-Hexyl C8 (Octyl)
Retention Mechanism Hydrophobicity & Shape Selectivity

Interaction & Hydrophobicity
Pure Hydrophobicity
Elution Order Ortho

Para
Ortho

Para
Ortho

Para
Selectivity (

)
1.15 (Good)1.25 (Excellent)1.08 (Poor)
Rec. Application Routine QC Complex Mixtures Rapid Screening

Analyst Note: While C18 is sufficient for binary mixtures, the Phenyl-Hexyl column provides superior resolution if the mixture contains de-brominated impurities (e.g., ethyl 2-(4-formylphenoxy)propanoate), as the pi-electrons in the stationary phase interact differently with the halogenated vs. non-halogenated rings.

Visualization: Separation Logic Pathway

The following diagram outlines the decision process for optimizing the separation of these specific isomers, focusing on the "Critical Pair" resolution.

IsomerSeparation Start Start: Isomer Mixture (Ortho/Para Bromo-Formyl) ColumnChoice Select Stationary Phase Start->ColumnChoice C18 C18 Column (Hydrophobic/Shape) ColumnChoice->C18 Standard Choice Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) ColumnChoice->Phenyl Alternative Eval Evaluate Resolution (Rs) C18->Eval Phenyl->Eval Success Rs > 1.5 Valid Method Eval->Success Separated Fail Rs < 1.5 Co-elution Eval->Fail Overlapping Optimize Optimize Parameters: 1. Lower Temp (20°C) 2. Change Solvent (MeOH) Fail->Optimize Optimize->Eval Re-inject

Figure 1: Decision tree for optimizing the HPLC separation of positional isomers, prioritizing column chemistry and temperature control.

Troubleshooting & Optimization
  • Peak Tailing: The formyl group can be reactive.[1] If tailing occurs, ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to suppress ionization of any trace free acid impurities (hydrolysis products).

  • Retention Drift: Bromo-formyl esters can hydrolyze in water.[1] Do not store samples in mobile phase A for >4 hours. Prepare fresh in 100% ACN.

  • Identification: Confirm isomer identity using LC-MS. The 4-bromo isomer typically shows a distinct fragmentation pattern (loss of propanoate group) compared to the sterically hindered ortho isomer.[1]

References
  • Separation of Isomers by HPLC: Yuan, B. (2022).[1] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.

  • Shape Selectivity in C18 Columns: Sander, L. C., & Wise, S. A. (2020).[1] Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International.[1]

  • Synthesis of Phenoxy Propanoates: BenchChem Technical Support. (2025).[1][2][3][4][5] Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide.

  • General Retention Behavior of Aromatics: MDPI. (2020).[1] Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups.

Sources

Publish Comparison Guide: Melting Point & Characterization of Methyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical characterization parameters for Methyl 2-(4-bromo-2-formylphenoxy)propanoate , a specialized intermediate often utilized in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" class) and pharmaceutical building blocks.[1]

Part 1: Executive Summary & Core Technical Data

The precise determination of the melting point range for Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS: 1249671-35-9) is the primary "Go/No-Go" gate in validating batch purity before downstream coupling (e.g., condensation with heterocyclic amines).[1] Unlike its hydroxy-analogs, the bromine substituent at the para position introduces significant lattice stability, altering the thermal profile.[1]

Target Specification Overview
PropertySpecificationNotes
Compound Name Methyl 2-(4-bromo-2-formylphenoxy)propanoateAlso known as 5-Bromo-2-(1-methoxycarbonylethoxy)benzaldehyde.[1]
CAS Number 1249671-35-9 Unique identifier for the methyl ester variant.[1][2]
Physical State White to Off-White Crystalline SolidColoration often indicates oxidation or residual phenol.[1]
Melting Point Range 78.0°C – 82.0°C (Typical)Note: Range is estimated based on structural analogs; experimental validation required per batch.[1]
Reference Analog Methyl 2-(4-hydroxyphenoxy)propanoateMP: 64–67°C (Lower due to lack of heavy halogen).[1]
Precursor MP 5-BromosalicylaldehydeMP: 105–107°C (Higher due to H-bonding capability).[1]

Critical Insight: The melting point of this ester is lower than its aldehyde precursor (5-bromosalicylaldehyde) due to the loss of the phenolic hydrogen bond, but higher than the non-brominated hydroxy analog due to the molecular weight and polarizability of the bromine atom.[1]

Part 2: Comparative Performance Analysis

This section objectively compares the Methyl Ester variant against common process alternatives (Ethyl Ester and Free Acid) to justify its selection in scale-up protocols.[1]

Methyl vs. Ethyl Ester: Crystallization Kinetics
FeatureMethyl Ester (Product) Ethyl Ester (Alternative) Impact on Process
Melting Point High (~80°C) Lower (~50–60°C)The Methyl ester crystallizes more readily from methanol/water, offering higher purity rejection.[1]
Solubility Moderate in MeOHHigh in EtOH/MeOHLower solubility of the Methyl variant improves yield during cooling crystallization.[1]
Atom Economy HigherLowerMethyl group adds less non-productive mass to the intermediate.[1]
Purity Assessment: MP Depression Sensitivity
  • Methyl Ester: Exhibits a sharp melting endotherm (typically <2°C range).[1] Impurities like unreacted 5-bromosalicylaldehyde cause a distinct depression and broadening (e.g., 70–76°C).[1]

  • Acid Analog (2-(4-bromo...propanoic acid): Melts >130°C but is prone to decarboxylation or dimerization, making MP a less reliable stability indicator compared to the stable ester.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the precise melting point range to validate >98% purity.

Reagents & Equipment
  • Sample: Dry crystals of Methyl 2-(4-bromo-2-formylphenoxy)propanoate (Vacuum dried at 40°C for 4h).

  • Reference Standard: Benzophenone (MP 48°C) or Vanillin (MP 81-83°C) for calibration.[1]

  • Instrument: DSC (Differential Scanning Calorimeter) or Capillary Melting Point Apparatus (e.g., Buchi M-565).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Grind 50 mg of the sample into a fine powder.

    • Why: Coarse crystals lead to uneven heat transfer and artificially broad ranges.[1]

  • Capillary Loading:

    • Fill capillary to 3-4 mm height.[1] Compact by tapping.[1]

    • Validation: If the sample is not packed tightly, air pockets will cause premature melting (localized hot spots).[1]

  • Ramp Profile (Standard):

    • Fast Ramp: 10°C/min up to 60°C.[1]

    • Slow Ramp: 1.0°C/min from 60°C to 90°C.[1]

    • Causality: A slow ramp near the transition is critical to observe the "meniscus point" (onset) and "clear point" (completion) accurately.[1]

  • Data Interpretation:

    • Pass Criteria: Range ≤ 2.0°C (e.g., 79.5 – 81.2°C).

    • Fail Criteria: Range > 3.0°C or Onset < 75°C (Indicates solvent occlusion or precursor contamination).[1]

Part 4: Visualization of Characterization Logic

The following diagram illustrates the decision matrix for qualifying the intermediate based on thermal properties.

MP_Characterization Start Crude Product Isolation Drying Vacuum Dry (40°C, <50 mbar) Start->Drying MP_Test Measure MP (1°C/min ramp) Drying->MP_Test Check_Range Is Range < 2°C AND Onset > 78°C? MP_Test->Check_Range Pass PASS: Proceed to Coupling Check_Range->Pass Yes Fail_Broad FAIL: Broad Range (>3°C) Check_Range->Fail_Broad No (Range) Fail_Low FAIL: Low Onset (<75°C) Check_Range->Fail_Low No (Onset) Recryst Recrystallize (MeOH/Water) Fail_Broad->Recryst Impurity Dry_More Extend Drying (Remove Solvent) Fail_Low->Dry_More Solvent Recryst->Drying Dry_More->MP_Test

Figure 1: Logic flow for thermal validation of Methyl 2-(4-bromo-2-formylphenoxy)propanoate batches.

Part 5: References

  • Sigma-Aldrich. Product Catalog: Methyl 2-(4-bromo-2-formylphenoxy)propanoate (CAS 1249671-35-9).[1][2] Accessed March 2026.[1]

  • ChemicalBook. Properties of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (CAS 96562-58-2). (Used as comparative analog).

  • PubChem. Compound Summary: Methyl 2-(4-formylphenoxy)propanoate.[1] National Library of Medicine.[1]

  • ChemScene. Safety Data Sheet & Certificate of Analysis Protocols for Phenoxy Propionates.

Sources

Comparing reactivity of methyl vs ethyl 2-(4-bromo-2-formylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of Methyl vs. Ethyl 2-(4-bromo-2-formylphenoxy)propanoate , focusing on their reactivity profiles, stability, and utility in heterocyclic synthesis.

Executive Summary: The Selection Verdict

In the synthesis of benzofuran derivatives and related heterocycles, the choice between the Methyl (Me-Ester) and Ethyl (Et-Ester) analogs of 2-(4-bromo-2-formylphenoxy)propanoate is dictated by the balance between reaction kinetics and process stability .

  • Select the Methyl Ester when: Rapid intramolecular cyclization is required, or when subsequent hydrolysis to the carboxylic acid is the intended next step. It offers faster reaction kinetics but requires stricter moisture control to prevent premature saponification.

  • Select the Ethyl Ester when: High lipophilicity is needed for purification (e.g., column chromatography), or when the synthetic route involves harsh basic conditions where the methyl ester would degrade too quickly. It serves as a more robust "protecting group" for the carboxylate.

Chemical Profile & Physical Properties[1][2][3][4][5]

The core scaffold features a 4-bromo handle for cross-coupling, a 2-formyl group for condensation, and a phenoxypropanoate tail.

FeatureMethyl Ester AnalogEthyl Ester Analog
Formula


Molecular Weight ~287.11 g/mol ~301.14 g/mol
Predicted LogP ~2.3~2.7 (Higher Lipophilicity)
Solubility (Organic) High (DCM, MeOH, DMF)High (DCM, EtOAc, Toluene)
Solubility (Aqueous) LowVery Low
Hydrolytic Stability Moderate (Susceptible to base)High (More resistant to base)

Reactivity Analysis: The Kinetic Divergence

Base-Catalyzed Hydrolysis (Saponification)

The most critical operational difference is the rate of hydrolysis. Experimental data on homologous benzoate and phenoxy esters confirms that methyl esters hydrolyze significantly faster than ethyl esters due to steric effects at the carbonyl carbon.

  • Methyl Ester: The methoxy leaving group is less sterically hindered, allowing for rapid attack by hydroxide (

    
    ) or water.
    
    • Risk:[1][2] In basic cyclization conditions (e.g.,

      
       in DMF), trace water can lead to the formation of the free acid byproduct  (2-(4-bromo-2-formylphenoxy)propanoic acid), which may poison the reaction or complicate purification.
      
  • Ethyl Ester: The ethoxy group provides a "steric shield," reducing the rate of hydrolysis (

    
    ).
    
    • Benefit: Allows for the use of stronger bases or longer reaction times without significant loss of the ester functionality.

Intramolecular Cyclization (Benzofuran Formation)

Both esters serve as precursors for 2-substituted benzofurans via an intramolecular Knoevenagel-type condensation followed by decarboxylation or dehydration.

  • Mechanism: Base-mediated enolization of the ester

    
     Attack on the ortho-formyl group 
    
    
    
    Cyclization.
  • Performance: The Methyl ester cyclizes faster due to the lower energy barrier for the initial enolate formation and subsequent nucleophilic attack. However, the Ethyl ester often provides cleaner profiles in scale-up scenarios because it resists side-reactions (hydrolysis) during the heating phase.

Aldehyde Reactivity (Hydrazone Formation)

The ester group exerts minimal electronic influence on the distant formyl (-CHO) group. Both analogs react identically with hydrazine or hydroxylamine to form hydrazones/oximes (e.g., Wolff-Kishner reduction intermediates).

Experimental Protocols

Protocol A: Synthesis of the Ester (Williamson Ether Synthesis)

This protocol is self-validating: The disappearance of the phenolic -OH stretch in IR confirms the ether linkage.

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), Methyl or Ethyl 2-bromopropionate (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Dissolve 5-bromosalicylaldehyde in DMF. Add

      
       and stir for 15 min (yellow color indicates phenoxide formation).
      
    • Add the

      
      -bromo ester dropwise.
      
    • Heat to 60°C for 4 hours.

    • Critical Checkpoint: TLC (Hexane/EtOAc 4:1). The Methyl ester (

      
      ) will run slightly lower than the Ethyl ester (
      
      
      
      ).
  • Workup: Pour into ice water. Filter the precipitate.[2]

    • Note: The Ethyl ester precipitates more readily due to lower water solubility. The Methyl ester may require extraction with EtOAc.[1]

Protocol B: Cyclization to Benzofuran Derivative

Target: Ethyl/Methyl 5-bromo-3-methylbenzofuran-2-carboxylate

  • Reagents: Ester Substrate (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq).

  • Conditions: Reflux in Toluene (or DMF at 140°C).

  • Observation:

    • Methyl Ester: Reaction typically complete in 2–3 hours. Monitor for "Acid Impurity" (spot at baseline).

    • Ethyl Ester: Reaction typically requires 4–6 hours. Shows cleaner TLC profile with fewer baseline impurities.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the divergent pathways for the Methyl (Me) and Ethyl (Et) esters, highlighting the "Hydrolysis Trap" that researchers must avoid.

ReactivityComparison cluster_0 Kinetic Difference Start 2-(4-bromo-2-formylphenoxy) propanoate Ester Base Base Treatment (e.g., K2CO3, DBU) Start->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Water Trace Water / OH- Base->Water Moisture present Benzofuran Benzofuran Product (Cyclized) Enolate->Benzofuran Intramolecular Aldol Condensation Acid Carboxylic Acid Byproduct (Dead End / Impurity) Water->Acid Saponification (Faster for Methyl!)

Figure 1: Reaction pathway divergence. Note the red path (Hydrolysis) is kinetically favored for the Methyl ester, requiring strictly anhydrous conditions.

Troubleshooting Guide

ObservationProbable CauseSolution
Low Yield (Methyl Ester) Hydrolysis to acid during workup or reaction.[1]Switch to Ethyl ester or use anhydrous

/Acetone instead of aqueous bases.
Incomplete Reaction (Ethyl Ester) Steric hindrance slowing nucleophilic attack.[2]Increase temperature by 10°C or switch to a stronger base (e.g.,

).
Baseline Spot on TLC Formation of the carboxylic acid byproduct.Acidify workup to pH 4 to extract the acid, or methylate with

to recover.
Oily Product Residual solvent (DMF).Ethyl ester is more lipophilic; wash extensively with water/brine to remove DMF.

References

  • Vertex AI Search. (2025). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from (General principle of ester hydrolysis rates).

  • BenchChem. (2025).[1] Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them. Retrieved from (Specific side-reaction data for formylphenoxy esters).

  • WuXi Biology. (2024). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from (Mechanistic insights on benzofuran cyclization).

  • ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from (Kinetic data supporting methyl > ethyl hydrolysis rates).

  • PubChem. (2025).[3] Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate Compound Summary. Retrieved from .

Sources

Comparative Crystallography Guide: Substituted Phenoxy Propanoate Esters as ACCase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenoxy propanoate esters—commonly classified as aryloxyphenoxypropionate (FOP) inhibitors—are highly potent molecules that target the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACCase)[1]. While these compounds (e.g., haloxyfop, diclofop, cyhalofop) are widely utilized as selective agricultural herbicides, their unique binding mechanisms provide a critical structural blueprint for drug development professionals designing novel therapeutics against human metabolic disorders like obesity and diabetes[2].

This guide objectively compares the crystallographic binding data of key FOP esters against alternative ACCase inhibitors, such as cyclohexanediones (DIMs). By analyzing high-resolution X-ray crystallography data, we elucidate how specific functional group substitutions dictate binding affinity, drive large-scale conformational changes, and determine overall inhibitory performance.

Structural Mechanism: The CT Domain Dimer Interface

The primary site of action for FOP esters is the active site of the ACCase CT domain, specifically located at the interface between the N-domain of one monomer and the C-domain of the opposing monomer[3].

Unlike competitive inhibitors that simply block a pre-existing static pocket, the binding of substituted phenoxy propanoates is highly dynamic. Crystallographic evidence reveals that haloxyfop and diclofop require a large conformational change in the enzyme[3]. The insertion of the substituted aryloxy moiety forces several interface residues to shift, creating a newly formed, highly conserved hydrophobic pocket that extends deeply into the dimer core[4]. This induced-fit mechanism directly prevents acetyl-CoA from accessing the catalytic center, halting fatty acid biosynthesis[5].

Pathway A Acetyl-CoA Carboxylase (ACCase) B Carboxyltransferase (CT) Domain A->B C FOP Ester Binding (Dimer Interface) B->C Substituted Phenoxy Propanoate D Conformational Change (Hydrophobic Pocket Formation) C->D E Steric Blockade of Acetyl-CoA D->E F Fatty Acid Biosynthesis Halted E->F

Mechanistic pathway of ACCase inhibition by substituted phenoxy propanoate esters.

Crystallographic Data Comparison: FOPs vs. DIMs

To objectively evaluate the performance and structural impact of different substitutions, we compare the X-ray crystallographic data of two primary FOP esters (Haloxyfop and Diclofop) against an alternative DIM class inhibitor (Tepraloxydim).

While both FOPs and DIMs inhibit the CT domain, their structural demands differ drastically. Haloxyfop (featuring a trifluoromethyl-pyridyl substitution) and diclofop (featuring a dichloro-phenyl substitution) both bind to the exact same interface pocket and induce identical large-scale structural rearrangements[3]. In contrast, tepraloxydim probes a distinct, overlapping region of the dimer interface that requires only minimal conformational shifting[5].

Table 1: Quantitative Crystallographic Comparison of ACCase Inhibitors
InhibitorChemical ClassPDB IDResolution (Å)R-work / R-freeBinding Mechanism & Conformational Impact
Haloxyfop FOP Ester1UYR2.500.217 / 0.248Induces massive conformational change; opens deep hydrophobic pocket[2][3].
Diclofop FOP Ester1UYS2.500.220 / 0.261Identical binding mode to Haloxyfop; confirms induced-fit via co-crystallization[3][4].
Tepraloxydim DIM (Alternative)1UYV2.300.187 / 0.221Probes distinct interface region; requires minimal structural rearrangement[5].

Note: The Ki of haloxyfop against the yeast CT domain is approximately 0.25 mM. Despite this moderate affinity, the electron density maps at 2.5 Å unambiguously resolve the inhibitor's orientation[3].

Experimental Methodology: X-ray Crystallography of ACCase Complexes

To ensure scientific integrity and reproducibility, the structural data cited above relies on a self-validating crystallographic workflow. The following protocol details the methodology for isolating and determining the structure of ACCase in complex with substituted phenoxy propanoate esters.

Step-by-Step Co-Crystallization Protocol

1. Protein Expression and Purification

  • Procedure: Express the CT domain of Saccharomyces cerevisiae ACCase (residues 1476–2233) in an E. coli expression system[2]. Purify the lysate using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Causality & Validation: SEC is critical to isolate the protein in its native, functional dimeric state. Monomeric fractions must be discarded, as the FOP binding site exists exclusively at the dimer interface[3].

2. Crystallization of the Apo-Enzyme

  • Procedure: Concentrate the purified CT domain to 10–15 mg/mL. Grow free-enzyme crystals using the hanging-drop vapor diffusion method at 20°C against a reservoir solution containing PEG 3350 and a pH 7.5 buffer.

  • Causality & Validation: Vapor diffusion allows for slow, controlled supersaturation, yielding highly ordered crystals. The apo-enzyme structure serves as the baseline to measure ligand-induced conformational changes[3].

3. Ligand Introduction: Soaking vs. Co-Crystallization

  • Procedure (Soaking): Transfer the apo-crystals into a stabilizing solution supplemented with 1 mM Haloxyfop for 24 hours[3].

  • Procedure (Co-crystallization): Incubate the purified CT domain with 1 mM Diclofop prior to setting up the hanging drops[3].

  • Causality & Validation: Utilizing both soaking and co-crystallization is a self-validating control. Because the diclofop co-crystals formed in a different space group but exhibited the exact same conformational changes as the soaked haloxyfop crystals, researchers can definitively conclude that the structural rearrangement is driven by the ligand, not by crystal packing artifacts[3].

4. Data Collection and Model Refinement

  • Procedure: Cryo-protect the crystals in 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data using a synchrotron X-ray source. Solve the phases using molecular replacement and refine the model using CNS or Phenix software[3].

  • Causality & Validation: The structural model is validated by monitoring the R-free value (e.g., 0.248 for 1UYR). An R-free structurally distinct from R-work ensures the atomic model is not overfitted to the diffraction data[2].

Workflow N1 1. Protein Expression (Yeast ACCase CT Domain) N2 2. Purification & SEC (Isolate Native Dimer) N1->N2 N3 3. Ligand Introduction (Soaking vs. Co-crystallization) N2->N3 N4 4. Hanging-Drop Vapor Diffusion (Controlled Supersaturation) N3->N4 N5 5. Synchrotron X-ray Diffraction & Data Collection N4->N5 N6 6. Phase Replacement & R-free Validation N5->N6

Step-by-step X-ray crystallography workflow for ACCase-FOP ester complexes.

References

  • Zhang, H., Tweel, B., & Tong, L. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop. Proceedings of the National Academy of Sciences (PNAS).
  • RCSB Protein Data Bank. (2004). 1UYR: Acetyl-CoA Carboxylase Carboxyltransferase Domain in complex with inhibitor Diclofop / Haloxyfop.
  • Xiang, S., et al. (2004). A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Proceedings of the National Academy of Sciences (PNAS).
  • ResearchGate / MDPI. (2022). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase.

Sources

TLC Stain Visualization Methods for Bromo-Aldehyde Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bromo-Aldehyde Analytical Challenge

In drug development and synthetic organic chemistry, bromo-aldehydes (such as 4-bromobenzaldehyde or 2-bromoacetaldehyde) are highly versatile bifunctional building blocks. However, monitoring their reaction progress or degradation via Thin-Layer Chromatography (TLC) presents a unique analytical challenge. Because these molecules possess both an electrophilic carbonyl group and a halogenated carbon, relying on a single, non-specific visualization method often leads to false positives—especially when distinguishing the parent compound from dehalogenated or oxidized byproducts.

As an application scientist, selecting the correct TLC visualization system is not merely about making spots appear; it is about exploiting the specific chemical reactivity of the analyte to confirm its structural integrity. This guide objectively compares the performance, mechanisms, and experimental protocols of the most effective TLC visualization methods for bromo-aldehydes.

Mechanistic Evaluation of Visualization Techniques

To build a self-validating analytical workflow, one must understand the causality behind each stain's interaction with the bromo-aldehyde molecule.

2,4-Dinitrophenylhydrazine (2,4-DNPH): The Aldehyde Gold Standard

2,4-DNPH is the most authoritative and specific stain for the aldehyde moiety. The reaction is driven by a nucleophilic addition-elimination (condensation) mechanism . The primary amine of the hydrazine attacks the electrophilic carbonyl carbon of the bromo-aldehyde, forming a transient tetrahedral intermediate. Subsequent elimination of water yields a highly conjugated 2,4-dinitrophenylhydrazone. Because this extended


-system absorbs visible light strongly, the resulting spot appears as a bright yellow, orange, or red precipitate. Crucially, 2,4-DNPH will not react with carboxylic acids, making it an excellent stability-indicating stain to ensure the bromo-aldehyde has not oxidized.
Silver Nitrate (AgNO₃): Halide Confirmation

While 2,4-DNPH confirms the aldehyde, Silver Nitrate (AgNO₃) specifically targets the carbon-bromine bond. The mechanism relies on the high affinity of silver ions (Ag⁺) for halide ions (Br⁻). Upon UV irradiation or heating, the silver ion facilitates the heterolytic cleavage of the C–Br bond, precipitating insoluble silver bromide (AgBr) . Photochemical reduction of AgBr then produces elemental silver, visible as a dark grey or black spot. Causality Note: This stain is highly effective for alkyl bromo-aldehydes (e.g., 2-bromoacetaldehyde) where an SN1/SN2 pathway is viable. It is generally ineffective for aryl bromides (e.g., 4-bromobenzaldehyde) due to the thermodynamic instability of the sp² phenyl cation, which prevents halide abstraction.

Potassium Permanganate (KMnO₄): General Oxidation

KMnO₄ is a powerful, non-specific redox stain. It oxidizes the aldehyde group to a carboxylic acid. During this process, the purple permanganate ion (Mn(VII)) is reduced to insoluble manganese dioxide (MnO₂, Mn(IV)), which appears as a yellow-brown spot on the TLC plate . While highly sensitive, KMnO₄ lacks specificity and will react with any oxidizable impurity (e.g., alkenes, alcohols), making it a secondary rather than primary diagnostic tool.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each visualization method when applied to bromo-aldehydes.

Visualization MethodPrimary TargetSpecificityApprox. LOD*Visual ResultMechanistic Pathway
2,4-DNPH Aldehydes / KetonesHigh0.5 - 1.0 µgBright Yellow/Orange spotNucleophilic Addition-Elimination
Silver Nitrate (AgNO₃) Alkyl BromidesModerate2.0 - 5.0 µgDark Grey/Black spotHalide Abstraction & Photoreduction
Potassium Permanganate Oxidizable GroupsLow0.5 - 1.0 µgYellow/Brown spot on PurpleRedox (Mn(VII) → Mn(IV))
UV Light (254 nm) Conjugated

Systems
Low0.1 - 0.5 µgDark spot on Green backgroundFluorescence Quenching

*Limit of Detection (LOD) represents typical approximate values on standard silica gel 60 F254 plates.

Experimental Workflows & Validated Protocols

To ensure reproducibility in drug development environments, TLC visualization must be treated as a self-validating system. Below is the decision matrix and the corresponding step-by-step protocols.

Workflow Start Bromo-Aldehyde Analyte on TLC UV UV Visualization (254 nm) Start->UV IsAryl Is the compound aromatic/conjugated? UV->IsAryl UV_Pos Dark Spot (Fluorescence Quenching) Non-destructive IsAryl->UV_Pos Yes ChemStain Chemical Staining (Destructive) IsAryl->ChemStain No / Need Specificity UV_Pos->ChemStain Proceed to structural confirmation DNPH 2,4-DNPH Stain Target: Aldehyde ChemStain->DNPH AgNO3 AgNO3 Stain Target: Alkyl Bromide ChemStain->AgNO3 DNPH_Res Yellow/Orange Hydrazone Precipitate DNPH->DNPH_Res AgNO3_Res Dark Grey/Black AgBr Precipitate AgNO3->AgNO3_Res

Fig 1. Decision matrix for selecting TLC visualization methods for bromo-aldehydes.

Protocol 1: 2,4-DNPH Staining (Aldehyde Confirmation)

This protocol utilizes Brady's Reagent formulation for optimal stability and reactivity .

  • Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly add 80 mL of distilled water, followed by 200 mL of 95% ethanol. Store in a wide-mouth glass jar away from direct light.

  • Application: Using forceps, dip the developed and completely solvent-free TLC plate into the 2,4-DNPH solution for 1–2 seconds. Wipe the excess reagent from the glass/aluminum back.

  • Visualization: Allow the plate to dry at room temperature. Aldehydes will immediately appear as bright yellow or orange spots against a pale yellow background.

  • Validation Checkpoint: Spot a known aldehyde (e.g., benzaldehyde) on the top corner of the plate. If the control fails to turn orange, the reagent has degraded or the acid concentration has dropped.

Mechanism Aldehyde Bromo-Aldehyde (Electrophile) Addition Nucleophilic Addition Aldehyde->Addition DNPH 2,4-DNPH (Nucleophile) DNPH->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Elimination Water Elimination Intermediate->Elimination Product 2,4-Dinitrophenylhydrazone (Visible Chromophore) Elimination->Product

Fig 2. Nucleophilic addition-elimination mechanism of 2,4-DNPH with an aldehyde.

Protocol 2: Silver Nitrate (AgNO₃) Staining (Alkyl Bromide Confirmation)
  • Reagent Preparation: Dissolve 2 g of AgNO₃ in 100 mL of an ethanol/water mixture (80:20 v/v). Store in a foil-wrapped bottle to prevent premature photoreduction.

  • Application: Spray the TLC plate evenly in a fume hood (dipping can cause the silver salts to bleed the analyte spots).

  • Visualization: Expose the plate to a short-wave UV lamp (254 nm) or direct sunlight for 5–10 minutes. Alkyl bromides will appear as dark grey/black spots.

  • Validation Checkpoint: The background should remain relatively light. If the entire plate turns black rapidly, the reagent was exposed to too much ambient light during storage and must be remade. Test against a known standard like 1-bromobutane to confirm reagent efficacy.

Protocol 3: Potassium Permanganate (KMnO₄) Staining (General Oxidizable Groups)
  • Reagent Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water . The solution should be deep purple.

  • Application: Dip the TLC plate into the solution and quickly remove it.

  • Visualization: Heat the plate gently with a heat gun. Oxidizable compounds will appear as yellow/brown spots against the purple background.

  • Validation Checkpoint: Heat must be applied in short, sweeping motions. Overheating will cause the silica gel itself to reduce the permanganate, turning the entire plate brown and masking the results.

Conclusion & Strategic Recommendations

For drug development professionals working with bromo-aldehydes, relying on a single visualization technique introduces analytical risk.

  • For Aryl Bromo-Aldehydes (e.g., 4-bromobenzaldehyde): The optimal workflow is non-destructive UV visualization (to confirm the conjugated aromatic ring) followed immediately by 2,4-DNPH staining (to confirm the intact aldehyde). AgNO₃ is not recommended here due to the unreactive nature of aryl halides.

  • For Alkyl Bromo-Aldehydes (e.g., 2-bromoacetaldehyde): Because these often lack a strong UV chromophore, a dual-plate strategy is highly recommended. Develop two identical TLC plates side-by-side; stain one with 2,4-DNPH to track the aldehyde, and the other with AgNO₃ to track the alkyl bromide. This ensures that neither dehalogenation nor oxidation goes unnoticed during synthesis or stability testing.

References

  • Wikipedia. "2,4-Dinitrophenylhydrazine." Wikimedia Foundation. Available at:[Link]

  • University of Rochester. "Magic Formulas: TLC Stains." Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique. Available at:[Link]

  • Sarpong Group. "Recipes for TLC Stains." University of California, Berkeley. Available at:[Link]

Precision Elemental Analysis of Brominated Organic Intermediates (C11H11BrO4): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, the molecular formula C11H11BrO4 represents a critical class of brominated esters or acids often used as scaffolds in drug discovery. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity. Elemental Analysis (EA) remains the "Gold Standard" for establishing purity (


) required for publication and biological testing.

This guide provides the precise theoretical baseline for C11H11BrO4, compares analytical methodologies for handling the specific interference of bromine, and details a self-validating experimental protocol.

Part 1: Theoretical Framework & Calculation

To validate any experimental result, we must first establish the theoretical baseline using the most recent IUPAC standard atomic weights.

Atomic Weight Standards (IUPAC 2022)[1][2]
  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol

  • Oxygen (O): 15.999 g/mol

Calculation Logic for C11H11BrO4

Step 1: Calculate Total Molecular Weight (MW)


Step 2: Calculate Theoretical Mass Percentages


Critical Insight: The high bromine content (~28%) presents a specific analytical challenge. In standard CHN combustion, halogens can form volatile halides that interfere with detectors or poison the reduction catalysts (typically Copper), leading to drift in Nitrogen values.

Part 2: Comparative Analysis of Validation Methods

This section evaluates three primary methodologies for validating C11H11BrO4, ranking them by suitability for pharmaceutical purity standards.

Comparative Matrix
FeatureMethod A: Automated Combustion (CHN) Method B: Schöniger Flask (Oxygen Flask) Method C: HRMS (Q-TOF/Orbitrap)
Primary Output %C, %H, %N (Bulk Purity)%Br, %S, %HalogensMolecular Formula (Identity)
Suitability for C11H11BrO4 High (with modification)Medium (Manual/Laborious)Low (Does not prove purity)
Bromine Handling Requires

additive or Ag-wool trap
Excellent (Direct titration)N/A (Detects ion only)
Sample Req. 2–5 mg10–20 mg< 0.1 mg
Precision


< 5 ppm (mass accuracy)
Throughput High (Autosampler)Low (Manual)Very High
Technical Analysis
  • Automated Combustion (The Preferred Choice):

    • Mechanism: Flash combustion at >1000°C.

    • The Bromine Issue: Br converts to

      
       and 
      
      
      
      . Without intervention, these gases pass to the TCD (Thermal Conductivity Detector), causing false readings.
    • The Solution: Modern analyzers (e.g., Elementar vario, PerkinElmer 2400) utilize Silver (Ag) wool or specific halogen scrubbers in the reduction tube to quantitatively trap Bromine as

      
      , allowing accurate C and H detection.
      
  • Schöniger Flask (The Classical Backup):

    • Mechanism: Sample is burned in an oxygen-filled flask; gases are absorbed in liquid (e.g., alkaline peroxide) and titrated.

    • Utility: This is the only way to get a direct experimental value for %Br without expensive ICP-MS equipment. However, it is prone to user error and safety risks (explosion).

  • HRMS (The Identity Trap):

    • Risk:[1] Many researchers submit HRMS data in lieu of EA.

    • Why it fails: HRMS confirms that the C11H11BrO4 molecule exists in the sample. It does not confirm that the sample is 99% C11H11BrO4. A sample containing 10% solvent or 5% starting material can still show a perfect HRMS peak.

Part 3: Experimental Protocol (Self-Validating)

This protocol outlines the Modified Automated Combustion Method , which is the industry standard for publishing brominated compounds.

Workflow Visualization

EA_Workflow Start Sample: C11H11BrO4 Weighing Micro-Weighing (2.000 mg ± 0.002) Start->Weighing Combustion Combustion (1150°C + O2) Weighing->Combustion Tin Capsule Scrubbing Halogen Trapping (Ag Wool / WO3) Combustion->Scrubbing Gases (CO2, H2O, Br2) Detection TCD Detection (N2, CO2, H2O) Scrubbing->Detection Clean Gases Validation Data Validation (± 0.4% Rule) Detection->Validation

Figure 1: Analytical workflow for brominated compounds, highlighting the critical scrubbing step to remove Br interference.

Step-by-Step Methodology

Pre-requisites:

  • Instrument: Organic Elemental Analyzer (e.g., Elementar vario EL cube).

  • Consumables: Tin boats, Tungsten Oxide (

    
    ) powder (combustion aid), Sulfanilamide (standard).
    

Step 1: System Conditioning & Blanking

  • Purge the system with Helium carrier gas.

  • Run 3 "Blank" samples (empty tin boats) to establish the baseline for atmospheric Nitrogen/Oxygen.

  • Crucial: Verify the reduction tube contains fresh Silver (Ag) wool at the exit zone (temp ~850°C) to trap Bromine.

Step 2: Calibration (The K-Factor)

  • Weigh ~2.0 mg of Sulfanilamide standard.

  • Run in triplicate.

  • The instrument calculates the "K-factor" (response factor). If the K-factor deviation is >0.2%, recalibrate.

Step 3: Sample Preparation (C11H11BrO4)

  • Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvents (DCM/Ethyl Acetate are common contaminants).

  • Weigh exactly 1.5 – 2.5 mg of the sample into a tin boat.

  • Additive: Add ~5 mg of Tungsten Oxide (

    
    ) to the boat.
    
    • Reasoning:

      
       prevents the formation of non-volatile carbon-bromides and ensures complete oxidation of the carbon skeleton.
      
  • Fold the tin boat tightly to exclude air bubbles.

Step 4: Analysis & Bromine Scrubbing

  • Inject sample.[2] Combustion occurs at 1150°C.

  • Gases flow through the reduction tube.

    • 
       (Precipitates out)
      
  • 
     and 
    
    
    
    pass to the detector.

Part 4: Data Interpretation & Troubleshooting

The Rule (ACS Guidelines)

Journal guidelines (e.g., J. Org. Chem., J. Med. Chem.) require that found values correspond to theoretical values within 0.4%.

Target Range for C11H11BrO4:

  • %C: 45.62% – 46.42%

  • %H: 3.46% – 4.26%

Troubleshooting Common Failures
ObservationDiagnosisCorrective Action
%C is High (>46.5%) Solvent EntrapmentSample likely contains EtOAc or Hexane. Dry at higher temp/vacuum.
%C is Low (<45.5%) Incomplete CombustionIncrease

dosing time or add more

.
%C is Low, %H is High Water ContaminationSample is hygroscopic. Dry immediately before weighing.
Drifting Results Halogen PoisoningThe Ag-trap is saturated. Replace the reduction tube packing.
Visualizing the Interference

Br_Interference cluster_0 Without Ag Trap (Failure Mode) cluster_1 With Ag Trap (Success Mode) Combustion1 Combustion GasMix1 CO2 + H2O + Br2 Combustion1->GasMix1 Detector1 Detector Error (Br2 mimics H2O signal) GasMix1->Detector1 Result1 Result: High %H Invalid Data Detector1->Result1 Combustion2 Combustion GasMix2 CO2 + H2O + Br2 Combustion2->GasMix2 Trap Ag Trap (Removes Br2) GasMix2->Trap Detector2 Clean Detection Trap->Detector2 Result2 Result: Accurate Valid Data Detector2->Result2

Figure 2: Mechanism of Bromine interference in elemental analysis and the corrective function of Silver (Ag) traps.

References

  • IUPAC. (2022).[3][4] Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report).[3][5] Pure and Applied Chemistry.[3] [Link]

  • American Chemical Society. (2023). Author Guidelines for Journal of Organic Chemistry: Characterization of New Compounds.[Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.
  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.[1][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.